Ulipristal Diacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H39NO5 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
[(8S,13S,14S,17R)-17-acetyl-17-acetyloxy-11-[4-(dimethylamino)phenyl]-13-methyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H39NO5/c1-19(34)32(38-21(3)36)16-15-29-27-13-9-23-17-25(37-20(2)35)12-14-26(23)30(27)28(18-31(29,32)4)22-7-10-24(11-8-22)33(5)6/h7-8,10-11,17,27,29H,9,12-16,18H2,1-6H3/t27-,29-,31-,32-/m0/s1 |
InChI Key |
DGPUMRRYZCYOJV-CJSIJMHJSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=C3[C@H]2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(=C3C2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacological Profile of Ulipristal Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulipristal acetate (UPA) is a selective progesterone receptor modulator (SPRM) with a complex pharmacological profile characterized by both antagonistic and partial agonistic activity. This dual action allows for its application in both emergency contraception and the long-term management of uterine fibroids. This technical guide provides an in-depth review of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of ulipristal acetate, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction
Ulipristal acetate is a synthetic steroid derived from 19-norprogesterone.[1] Its primary therapeutic applications are as a single-dose oral emergency contraceptive and as a daily oral treatment for the symptoms of uterine fibroids.[2][3] As an SPRM, UPA exhibits tissue-specific effects, acting as a progesterone antagonist in some tissues and a partial agonist in others, which underpins its clinical utility.[4]
Mechanism of Action
Ulipristal acetate's pharmacological effects are primarily mediated through its high-affinity binding to the progesterone receptor (PR), where it can exert both antagonistic and partial agonistic effects depending on the target tissue and the hormonal environment.[4][5]
Progesterone Receptor Modulation
UPA binds with high affinity to both progesterone receptor isoforms, PR-A and PR-B.[5] In the context of emergency contraception, its primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[4][6] This is achieved through its antagonistic effect on the progesterone receptor in the hypothalamus and pituitary gland.[7] When administered for the treatment of uterine fibroids, UPA's antiproliferative and pro-apoptotic effects on the fibroid cells are prominent, leading to a reduction in their size.[4][8]
Signaling Pathway
The binding of ulipristal acetate to the progesterone receptor initiates a cascade of molecular events that modulate gene expression. As an antagonist, it prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and subsequent gene transcription. As a partial agonist, it may recruit a different set of coregulators, leading to a distinct transcriptional response compared to progesterone.
References
- 1. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 2. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 3. RACGP - Ulipristal acetate: An update for Australian GPs [racgp.org.au]
- 4. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 5. rep.bioscientifica.com [rep.bioscientifica.com]
- 6. youtube.com [youtube.com]
- 7. The use of a short course of Ulipristal Acetate for acute abnormal uterine bleeding in women without uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical utility of ulipristal acetate for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vitro Studies of Ulipristal Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal acetate (UPA) is a selective progesterone receptor modulator (SPRM) with a complex pharmacological profile, exhibiting both antagonistic and partial agonist activities at the progesterone receptor (PR). It is clinically utilized for emergency contraception and the management of uterine fibroids.[1] Beyond its primary interaction with the PR, UPA also demonstrates significant cross-reactivity with the glucocorticoid receptor (GR), functioning as a potent antagonist.[2] This dual activity underscores the importance of detailed in vitro characterization to elucidate its mechanisms of action and potential off-target effects. This guide provides a comprehensive overview of the core in vitro studies on ulipristal acetate, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Data Presentation: Quantitative In Vitro Data for Ulipristal Acetate
The following tables summarize key quantitative data from in vitro studies on ulipristal acetate, providing insights into its receptor binding affinity and effects on cell viability.
Table 1: Receptor Binding and Activity of Ulipristal Acetate
| Receptor | Ligand | Species | Assay System | Value | Unit | Reference |
| Progesterone Receptor A (PR-A) | Ulipristal Acetate | Human | --- | 8.5 | EC50 (nM) | [3](--INVALID-LINK--) |
| Progesterone Receptor B (PR-B) | Ulipristal Acetate | Human | --- | 7.7 | EC50 (nM) | [3](--INVALID-LINK--) |
| Progesterone Receptor (PR) | Ulipristal Acetate | Rabbit | Uterine PR | 13.6 | EC50 (nM) | [3](--INVALID-LINK--) |
| Glucocorticoid Receptor (GR) | Ulipristal Acetate | Rabbit | Thymic GR | 15.4 | EC50 (nM) | [3](--INVALID-LINK--) |
| Estrogen Receptor (ER) | Ulipristal Acetate | Human | --- | >10,000 | EC50 (nM) | [3](--INVALID-LINK--) |
Table 2: In Vitro Cytotoxicity of Ulipristal Acetate in Cancer Cell Lines
| Cell Line | Cancer Type | Value | Unit | Reference |
| IGROV-1 | Ovarian Cancer | 15.5 | IC50 (µM) | [3](--INVALID-LINK--) |
| SKOV3 | Ovarian Cancer | 31.5 | IC50 (µM) | [3](--INVALID-LINK--) |
Key Signaling Pathways and Mechanisms of Action
Ulipristal acetate's therapeutic and off-target effects are mediated through its interaction with specific signaling pathways. The following diagrams illustrate these mechanisms.
Glucocorticoid Receptor (GR) Signaling Inhibition
Ulipristal acetate acts as a potent antagonist of the glucocorticoid receptor. It has been shown to inhibit glucocorticoid-mediated phosphorylation and nuclear translocation of the GR, thereby blocking the transcriptional activation of GR target genes.[2]
STAT3/CCL2 Signaling Pathway Inhibition in Uterine Sarcoma
In uterine sarcoma cells, ulipristal acetate has been shown to induce cell death by inhibiting the STAT3/CCL2 signaling pathway. This involves the downregulation of CCL2 and subsequent inhibition of STAT3 phosphorylation and total expression.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments used to characterize ulipristal acetate. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of ulipristal acetate on the viability of adherent cells.
References
- 1. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ulipristal Acetate Interferes With Actin Remodeling Induced by 17β-Estradiol and Progesterone in Human Endometrial Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Ulipristal Acetate in Animal Models: A Technical Guide for Researchers
An In-depth Examination of Preclinical Efficacy, Safety, and Pharmacokinetic Profiles
Ulipristal acetate (UPA) is a selective progesterone receptor modulator (SPRM) with a dual agonist and antagonist profile, making it a significant compound in reproductive health for emergency contraception and the management of uterine fibroids. Its complex mechanism of action and therapeutic potential have been extensively evaluated in various animal models. This technical guide provides a comprehensive overview of the key preclinical findings, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Progesterone Receptor Modulation
Ulipristal acetate exerts its pharmacological effects by binding with high affinity to the progesterone receptor (PR), where it can act as either an antagonist or a partial agonist depending on the target tissue and the hormonal environment.[1] This modulation of the PR signaling pathway is central to its therapeutic applications. In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[1] For the treatment of uterine fibroids, UPA directly impacts the fibroid tissue by inhibiting cell proliferation and inducing apoptosis (programmed cell death).[1]
Signaling Pathway of Ulipristal Acetate
References
The Discovery and Development of Ulipristal Acetate: A Technical Guide
An In-depth Examination of a Selective Progesterone Receptor Modulator
Ulipristal acetate, a second-generation selective progesterone receptor modulator (SPRM), has emerged as a significant therapeutic agent in women's health, with primary applications in emergency contraception and the management of uterine fibroids. Its unique pharmacological profile, characterized by both antagonistic and partial agonistic effects on the progesterone receptor, has been the subject of extensive research and clinical development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetics, and clinical development of ulipristal acetate, tailored for researchers, scientists, and drug development professionals.
Discovery and Chemical Synthesis
Ulipristal acetate (formerly known as CDB-2914) was developed as a derivative of 19-norprogesterone with the aim of achieving enhanced specificity for the progesterone receptor. The synthesis of ulipristal acetate is a multi-step process that has been refined to improve yield and purity for industrial-scale production.
Chemical Synthesis Protocol
A common synthetic route for ulipristal acetate involves the following key steps:
-
Epoxidation: The starting material, a 19-norprogesterone derivative, undergoes epoxidation to introduce an epoxide ring.
-
Cyanation: This is followed by the introduction of a cyano group.
-
Hydroxyl Protection: The hydroxyl group is protected to prevent unwanted reactions in subsequent steps.
-
Grignard Reaction: A Grignard reagent is used to introduce the 11β-aryl group, a key structural feature of ulipristal acetate.
-
Methylation: The amino group on the aryl substituent is methylated.
-
Acetylation: The final step involves the acetylation of the 17α-hydroxyl group to yield ulipristal acetate.
Note: The specific reagents and reaction conditions can vary between different patented synthesis methods.
Mechanism of Action
Ulipristal acetate's pharmacological effects are primarily mediated through its high-affinity binding to the progesterone receptor (PR), where it acts as a competitive antagonist in the presence of progesterone.[1] Its tissue-selective agonist and antagonist activities are dependent on the cellular context, including the presence of co-regulators and the levels of endogenous progesterone.[1]
Progesterone Receptor Signaling Pathway
Upon binding to the progesterone receptor, ulipristal acetate induces a conformational change in the receptor. This complex then translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA. The subsequent effect on gene transcription depends on the recruitment of co-activators, such as Steroid Receptor Co-activator-1 (SRC-1), or co-repressors, like the Nuclear Corepressor-1 (NCoR1).[2] In the context of uterine fibroids, ulipristal acetate's antagonistic effects are thought to inhibit cell proliferation and induce apoptosis.[3]
Receptor Binding Profile
Ulipristal acetate exhibits a high binding affinity for the progesterone receptor. It also interacts with glucocorticoid and androgen receptors, but with significantly lower affinity.[4]
| Receptor | Binding Affinity (Ki or IC50) | Reference |
| Progesterone Receptor | IC50: 0.2 nM | [5] |
| Glucocorticoid Receptor | IC50: 2.6 nM (for Mifepristone, for comparison) | [5] |
| Androgen Receptor | Binds, but with lower affinity than to PR | [6] |
Pharmacokinetics and Metabolism
Ulipristal acetate is rapidly absorbed after oral administration.[7] Its pharmacokinetic profile supports once-daily dosing for the treatment of uterine fibroids.[8]
Pharmacokinetic Parameters
| Parameter | Value (Mean ± SD) | Reference |
| Single 30 mg Dose (Fasting) | ||
| Cmax | 176 ± 89 ng/mL | [9] |
| Tmax | ~1 hour | [9] |
| Half-life (t1/2) | 32.4 ± 6.3 hours | [10] |
| AUC0-∞ | 556 ± 260 ng.h/mL | [10] |
| 5 mg Daily Dose (Uterine Fibroids) | ||
| Cmax | 42.5 ± 5.8 ng/mL | [11] |
| Tmax | 1.8 ± 0.6 hours | [11] |
| Half-life (t1/2) | 37.6 ± 4.2 hours | [11] |
| AUC0-∞ | 512.3 ± 76.4 ng·h/mL | [11] |
Metabolism
Ulipristal acetate is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[8] It is converted to an active mono-demethylated metabolite and an inactive di-demethylated metabolite.[12]
Clinical Development and Efficacy
Ulipristal acetate has undergone extensive clinical evaluation for its use in emergency contraception and the treatment of uterine fibroids.
Emergency Contraception
Clinical trials have demonstrated the efficacy of a single 30 mg dose of ulipristal acetate for emergency contraception up to 120 hours after unprotected intercourse.[9]
| Clinical Trial Outcome | Result | Reference |
| Pregnancy Rate (up to 72 hours) | 1.4% (Ulipristal Acetate) vs. 2.2% (Levonorgestrel) | [1] |
| Pregnancy Rate (up to 120 hours) | 1.3% (Ulipristal Acetate) vs. 2.2% (Levonorgestrel) | [1] |
| Most Common Adverse Events | Headache, nausea, abdominal pain | [1] |
Uterine Fibroids
The efficacy and safety of ulipristal acetate for the treatment of uterine fibroids were primarily established in the PEARL and VENUS clinical trial programs.
These phase III trials evaluated the efficacy of ulipristal acetate (5 mg and 10 mg daily) in reducing uterine bleeding and fibroid volume.
| Clinical Trial (VENUS I) | Placebo | Ulipristal Acetate (5 mg) | Ulipristal Acetate (10 mg) | Reference |
| Amenorrhea Rate | 1.8% | 47.2% | 58.3% | [13] |
| Most Common Adverse Events | - | Hypertension, increased blood creatine phosphokinase, hot flush, acne | Hypertension, increased blood creatine phosphokinase, hot flush, acne | [13] |
| Clinical Trial (PEARL IV) | Ulipristal Acetate (5 mg) | Ulipristal Acetate (10 mg) | Reference |
| Amenorrhea (both treatment courses) | 62% | 73% | [14] |
| Median Fibroid Volume Reduction | 54% | 58% | [14] |
| Discontinuation due to Adverse Events | <5% | <5% | [14] |
Experimental Protocols
In Vitro Progesterone Receptor Binding Assay (Illustrative Protocol)
-
Cell Culture: A suitable cell line expressing the human progesterone receptor (e.g., T47D breast cancer cells) is cultured under standard conditions.
-
Cell Lysate Preparation: Cells are harvested and lysed to obtain a cytosolic fraction containing the progesterone receptors.
-
Competitive Binding: The cell lysate is incubated with a fixed concentration of a radiolabeled progestin (e.g., [³H]-promegestone) and varying concentrations of ulipristal acetate.
-
Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of ulipristal acetate that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
In Vivo Uterine Fibroid Model in Rats (Illustrative Protocol)
-
Animal Model: Ovariectomized adult female rats are used to create a hormone-dependent uterine fibroid model.
-
Hormone Priming: Animals are treated with estrogen and progesterone to induce the growth of uterine fibroids.
-
Treatment Administration: Ulipristal acetate is administered orally at different dose levels for a specified treatment period. A control group receives the vehicle.
-
Monitoring: Uterine and fibroid size are monitored throughout the study, often using imaging techniques like ultrasound.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the uteri and fibroids are excised, weighed, and processed for histological and molecular analysis (e.g., cell proliferation and apoptosis markers).
Conclusion
Ulipristal acetate represents a significant advancement in the pharmacological management of conditions influenced by progesterone. Its development from a 19-norprogesterone derivative to a clinically effective SPRM underscores the value of targeted drug design. The extensive preclinical and clinical research has elucidated its mechanism of action, pharmacokinetic profile, and established its efficacy and safety for both emergency contraception and the treatment of uterine fibroids. Future research may continue to explore its therapeutic potential in other progesterone-dependent conditions.
References
- 1. Ulipristal acetate: review of the efficacy and safety of a newly approved agent for emergency contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 4. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. Ulipristal Acetate Inhibits Progesterone Receptor Isoform A-Mediated Human Breast Cancer Proliferation and BCl2-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. medicines.org.uk [medicines.org.uk]
- 11. pjmhsonline.com [pjmhsonline.com]
- 12. fda.gov [fda.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Efficacy and safety of repeated use of ulipristal acetate in uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Ulipristal Acetate: A Comprehensive Technical Guide on its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal acetate is a selective progesterone receptor modulator (SPRM) with significant applications in emergency contraception and the management of uterine fibroids.[1][2][3] Its unique pharmacological profile, characterized by both antagonistic and partial agonistic effects on the progesterone receptor, has made it a subject of extensive research.[1][2] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and mechanism of action of ulipristal acetate, tailored for professionals in the fields of pharmaceutical research and drug development.
Molecular Structure and Identification
Ulipristal acetate, chemically known as [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a derivative of 19-norprogesterone.[1][3][4] Its structure is characterized by a steroidal backbone with a key substitution at the C11 position, which is crucial for its selective activity.
| Identifier | Value |
| IUPAC Name | [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate[1][3] |
| CAS Number | 126784-99-4[1][5][6] |
| Molecular Formula | C₃₀H₃₇NO₄[1][5][6] |
| Molar Mass | 475.629 g·mol⁻¹[1] |
| SMILES | CC(=O)OC4(C(C)=O)CCC3C1CCC2=CC(=O)CCC2=C1C(CC34C)c5ccc(N(C)C)cc5[1] |
| InChI | InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1[1] |
| Synonyms | CDB-2914, Ella, EllaOne, Esmya[1][3] |
Physicochemical Properties
The physicochemical properties of ulipristal acetate are critical for its formulation, delivery, and pharmacokinetic profile.
| Property | Value |
| Melting Point | 183-186°C[5][7] |
| pKa (Strongest Basic) | 4.89[2] |
| logP | 5.11[2] |
| Water Solubility | 0.00341 mg/mL[2] |
| Solubility in other solvents | DMF: 30 mg/mL, DMSO: 30-50 mg/mL, Ethanol: 30 mg/mL[6][8][9] |
| Appearance | White to off-white crystalline solid[10][11] |
Pharmacokinetics
| Parameter | Value |
| Bioavailability | Nearly 100%[1] |
| Protein Binding | 96.7–99.5%[1] |
| Metabolism | Primarily by CYP3A4, and to a lesser extent by CYP1A2 and CYP2D6[1][12] |
| Elimination Half-life | Approximately 32 hours[1][13] |
| Excretion | Approximately 90% via feces[1] |
Mechanism of Action
Ulipristal acetate is a selective progesterone receptor modulator (SPRM) that exerts both progesterone antagonist and partial agonist effects in a tissue-specific manner.[1][2] Its primary mechanism of action in emergency contraception is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[12][13][14] In the treatment of uterine fibroids, it directly acts on the fibroids to reduce their size by inhibiting cell proliferation and inducing apoptosis.[12][14]
Ulipristal acetate binds with high affinity to the progesterone receptor (PR).[13] It also interacts with the glucocorticoid and androgen receptors, although with weaker activity compared to other agents like mifepristone.[1][12]
Signaling Pathways
The biological effects of ulipristal acetate are mediated through its modulation of progesterone receptor signaling pathways. The progesterone receptor (PR) is a member of the nuclear receptor family of ligand-dependent transcription factors.[15] Progesterone signaling can be broadly categorized into genomic and non-genomic pathways.
Classical (Genomic) Progesterone Receptor Signaling Pathway
In the classical pathway, the binding of a ligand to the progesterone receptor, which is located in the cytoplasm in a complex with heat shock proteins (HSPs), triggers a conformational change.[16] This leads to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[16][17]
Non-Genomic Progesterone Receptor Signaling
Progesterone receptors can also mediate rapid, non-genomic effects that do not require gene transcription.[18] These actions are often initiated at the cell membrane where PRs can interact with and activate various signaling kinases, such as Src kinase.[19] This can lead to the activation of downstream pathways like the RAS/RAF/MAPK cascade, resulting in rapid cellular responses.[16][19]
Inhibition of STAT3/CCL2 Signaling Pathway
Recent research has shown that ulipristal acetate can induce cell death in uterine sarcoma by inhibiting the STAT3/CCL2 signaling pathway.[14][20] This effect appears to be independent of the progesterone receptor.[8][9][21] Ulipristal acetate down-regulates the expression of CCL2 and inhibits the phosphorylation and total expression of STAT3, leading to anti-tumor effects.[8][9][14][21]
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[15]
Methodology:
-
An excess amount of ulipristal acetate is added to a flask containing a known volume of aqueous buffer at a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).
-
The flask is sealed and agitated in a temperature-controlled shaker bath (e.g., at 37 ± 1 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[22]
-
After equilibration, the suspension is allowed to stand to permit the sedimentation of undissolved solids.
-
An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm filter) to separate the dissolved drug from any remaining solid particles.
-
The concentration of ulipristal acetate in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[23]
-
The experiment is performed in triplicate for each pH condition.[22]
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[1][19]
Methodology:
-
A standard solution of ulipristal acetate (e.g., 1 mM) is prepared in a suitable solvent or co-solvent system if aqueous solubility is low.[1][19]
-
The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[1][19]
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
The titration is continued until a complete titration curve is obtained.
-
The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.
-
The determination is repeated at least three times to ensure accuracy.[1]
Progesterone Receptor Binding Assay (Radioligand Competition Assay)
This assay is used to determine the binding affinity of ulipristal acetate to the progesterone receptor.
Methodology:
-
A preparation containing progesterone receptors (e.g., from cell lysates or purified receptor protein) is incubated with a fixed concentration of a radiolabeled progestin (the radioligand, e.g., ³H-progesterone).
-
Increasing concentrations of unlabeled ulipristal acetate (the competitor) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of ulipristal acetate.
-
The IC₅₀ value (the concentration of ulipristal acetate that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki (inhibition constant), which represents the affinity of ulipristal acetate for the receptor, can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
Ulipristal acetate is a well-characterized selective progesterone receptor modulator with a defined molecular structure and a distinct physicochemical and pharmacokinetic profile. Its mechanism of action through the modulation of progesterone receptor signaling pathways underpins its clinical efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and quality control of this important pharmaceutical agent. A thorough understanding of these properties is essential for the development of new formulations and the exploration of novel therapeutic applications.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
- 17. Progesterone Pathway [gentarget.com]
- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. pure.korea.ac.kr [pure.korea.ac.kr]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 23. researchgate.net [researchgate.net]
Ulipristal Acetate: A Deep Dive into its Binding Affinity for the Progesterone Receptor
For Immediate Release
LÉVIS, QC, October 27, 2025 – This technical guide provides a comprehensive overview of the binding affinity of ulipristal acetate to the progesterone receptor (PR), tailored for researchers, scientists, and professionals in drug development. Ulipristal acetate is a selective progesterone receptor modulator (SPRM) utilized for emergency contraception and the management of uterine fibroids.[1][2][3] Its therapeutic efficacy is intrinsically linked to its high-affinity binding to the progesterone receptor, where it exhibits both antagonistic and partial agonistic effects in a tissue-specific manner.[1][2][3]
Quantitative Analysis of Binding Affinity
Ulipristal acetate's interaction with the progesterone receptor has been characterized through various in vitro studies. While specific Ki or IC50 values are not consistently reported across publicly available literature, it is well-established that ulipristal acetate possesses a high binding affinity for the progesterone receptor, comparable to or even exceeding that of the natural ligand, progesterone, and another well-known PR modulator, mifepristone.[2][4] One source indicates an IC50 of 9.70 nM for the progesterone receptor. The mono-demethylated metabolite of ulipristal acetate exhibits a similar binding affinity, whereas the di-demethylated metabolite shows a tenfold weaker affinity.
In addition to its high affinity for the progesterone receptor, ulipristal acetate also displays a significantly lower binding affinity for other steroid receptors, such as the glucocorticoid and androgen receptors.[5][6] This selectivity contributes to its favorable side-effect profile compared to less selective compounds. Anti-glucocorticoid and anti-androgen activities are typically observed only at doses significantly higher than those required for its progestational effects.[5]
| Compound | Receptor | Binding Affinity Metric | Value | Reference |
| Ulipristal Acetate | Progesterone Receptor | IC50 | 9.70 nM | Drug Central |
| Mono-demethylated Ulipristal Acetate | Progesterone Receptor | Similar to Ulipristal Acetate | - | FDA Review |
| Di-demethylated Ulipristal Acetate | Progesterone Receptor | 10x weaker than Ulipristal Acetate | - | FDA Review |
| Ulipristal Acetate | Glucocorticoid Receptor | Lower than Progesterone Receptor | - | [5][6] |
| Ulipristal Acetate | Androgen Receptor | Lower than Progesterone Receptor | - | [5][6] |
Experimental Protocols: Receptor Binding Assay
The determination of ulipristal acetate's binding affinity for the progesterone receptor is typically achieved through a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies in the field.
Objective: To determine the in vitro binding affinity of ulipristal acetate for the human progesterone receptor.
Materials:
-
Human progesterone receptor (recombinant or from a suitable cell line, e.g., T47D cells)
-
Radiolabeled progestin (e.g., [³H]-promegestone (R5020))
-
Ulipristal acetate
-
Unlabeled progesterone (for positive control)
-
Assay buffer (e.g., Tris-HCl buffer containing molybdate and glycerol)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Methodology:
-
Receptor Preparation: A cytosolic extract containing the progesterone receptor is prepared from a suitable source. The protein concentration of the extract is determined using a standard method (e.g., Bradford assay).
-
Competitive Binding:
-
A constant concentration of the radiolabeled progestin is incubated with the receptor preparation.
-
Increasing concentrations of unlabeled ulipristal acetate (the competitor) are added to the incubation mixtures. A parallel set of incubations with unlabeled progesterone serves as a positive control.
-
A control group with only the radiolabeled ligand and receptor preparation is included to determine total binding.
-
Non-specific binding is determined by adding a large excess of unlabeled progesterone to a separate set of incubations.
-
-
Incubation: The mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the receptor-bound radioligand. The filters are then washed with cold assay buffer to remove unbound ligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of ulipristal acetate that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Progesterone Receptor Signaling Pathway and Ulipristal Acetate's Mechanism of Action
The progesterone receptor is a nuclear receptor that, upon binding to its ligand, progesterone, translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This signaling pathway is crucial for various reproductive processes, including ovulation and endometrial receptivity.
Ulipristal acetate, as an SPRM, modulates this pathway in a complex manner. In the absence of progesterone, it can exert partial agonistic effects, weakly activating the receptor. However, in the presence of progesterone, it acts as a competitive antagonist, blocking the binding of the natural ligand and thereby inhibiting downstream signaling.[1] This antagonistic activity is the primary mechanism behind its contraceptive effect, as it can inhibit or delay ovulation.[1][4] In the endometrium, its effects can alter the uterine lining, making it less receptive to implantation.
References
- 1. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
Ulipristal Acetate and its Effects on Ovulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulipristal acetate (UPA), a selective progesterone receptor modulator (SPRM), is a highly effective agent for emergency contraception. Its primary mechanism of action is the inhibition or delay of ovulation. This document provides a comprehensive technical overview of the pharmacodynamic effects of UPA on the female ovulatory cycle. It synthesizes data from key clinical studies, details experimental methodologies, and visualizes the underlying signaling pathways. The information presented is intended to support further research and development in the field of reproductive health.
Introduction
Ulipristal acetate is a derivative of 19-norprogesterone that exhibits both antagonistic and partial agonistic activity at the progesterone receptor (PR).[1][2] This dual activity allows it to modulate progesterone-dependent physiological processes, most notably the events leading to ovulation.[1] Its efficacy as an emergency contraceptive is primarily attributed to its robust ability to interfere with follicular development and rupture, even when administered late in the follicular phase.[3][4] This guide delves into the specific effects of UPA on the hypothalamic-pituitary-ovarian (HPO) axis and ovarian function, supported by quantitative data and detailed experimental context.
Mechanism of Action
The ovulatory process is tightly regulated by a complex interplay of hormones within the HPO axis. During the follicular phase, follicle-stimulating hormone (FSH) promotes the growth of ovarian follicles, which in turn produce estradiol.[5] Rising estradiol levels exert positive feedback on the hypothalamus, leading to a surge in gonadotropin-releasing hormone (GnRH) and subsequently, a surge in luteinizing hormone (LH) from the pituitary gland.[5] This LH surge is the critical trigger for final follicular maturation and rupture (ovulation).[5]
Ulipristal acetate exerts its primary effect by binding to progesterone receptors and blocking the action of progesterone.[1][6] This antagonism disrupts the normal feedback mechanisms. When administered before the LH surge, UPA can suppress or delay the LH peak, thereby preventing or postponing ovulation.[6][7] A key advantage of UPA is its effectiveness even when the LH surge has already begun, a point at which levonorgestrel-based emergency contraceptives are largely ineffective.[3][8] UPA can postpone follicular rupture by repressing the expression of PR-dependent genes within the ovary that are critical for the ovulatory process.[5]
Signaling Pathway
The mechanism involves the modulation of the progesterone receptor signaling pathway. By acting as an antagonist, UPA prevents the conformational changes in the progesterone receptor that are necessary for it to bind to DNA and regulate the transcription of target genes essential for ovulation.
References
- 1. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ctcsrh.org [ctcsrh.org]
- 4. Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 6. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rep.bioscientifica.com [rep.bioscientifica.com]
- 8. Immediate pre-ovulatory administration of 30 mg ulipristal acetate significantly delays follicular rupture - PubMed [pubmed.ncbi.nlm.nih.gov]
Ulipristal Acetate: A Technical Guide to its Selective Progesterone Receptor Modulator Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal acetate (UPA) is a potent, orally active selective progesterone receptor modulator (SPRM) with a multifaceted mechanism of action that has significant implications for its therapeutic applications in gynecology.[1][2][3] This technical guide provides an in-depth exploration of the core pharmacology of UPA, focusing on its activity as an SPRM. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its molecular interactions.
Core Mechanism of Action: A Tale of Two Effects
Ulipristal acetate exhibits both antagonistic and partial agonistic activity at the progesterone receptor (PR), a characteristic that underpins its tissue-selective effects.[2][3] This dual functionality allows UPA to modulate progesterone-dependent pathways differently in various tissues, such as the endometrium, uterine fibroids (leiomyomas), and the hypothalamic-pituitary-ovarian axis. The precise action of UPA—whether it acts as a functional antagonist or agonist—is context-dependent, influenced by the specific tissue environment and the presence or absence of progesterone.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the binding affinity and clinical efficacy of ulipristal acetate.
Table 1: Receptor Binding Affinity of Ulipristal Acetate
| Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity | Notes |
| Progesterone Receptor (PR) | ~1.0 | High | Exhibits high affinity for the progesterone receptor, comparable to progesterone itself. |
| Glucocorticoid Receptor (GR) | ~10 | Moderate | Has a lower binding affinity for the GR compared to mifepristone, suggesting a more favorable side-effect profile.[3] |
| Androgen Receptor (AR) | >100 | Low | Demonstrates weak binding to the androgen receptor.[3] |
Table 2: Efficacy of Ulipristal Acetate in the Treatment of Uterine Fibroids (PEARL I & VENUS I/II Trials)
| Endpoint | UPA 5 mg | UPA 10 mg | Placebo |
| Median Reduction in Fibroid Volume | |||
| PEARL I (13 weeks) | -21% | -12% | +3% |
| Amenorrhea Rates | |||
| VENUS I (12 weeks) | 47.2% | 58.3% | 1.8% |
| VENUS II (12 weeks) | 42.0% | 54.8% | 0% |
| Change in Endometrial Thickness | |||
| Early Luteal Phase Administration | -0.6 ± 2.2 mm | - | - |
Key Signaling Pathways
Ulipristal acetate's interaction with the progesterone receptor initiates a cascade of intracellular events that ultimately alter gene expression. The specific downstream effects depend on whether UPA is functioning as an antagonist or a partial agonist.
Progesterone Receptor Signaling Pathway
The binding of a ligand, such as progesterone or UPA, to the progesterone receptor in the cytoplasm leads to a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes.
References
Unveiling the In Vivo Efficacy of Ulipristal Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal acetate (UPA), a selective progesterone receptor modulator (SPRM), has emerged as a significant therapeutic agent in women's health, with proven efficacy in the management of uterine fibroids, endometriosis, and as an emergency contraceptive. Its unique mechanism of action, exhibiting both antagonistic and partial agonistic effects on the progesterone receptor, allows for targeted intervention in progesterone-dependent conditions. This technical guide provides an in-depth overview of the core in vivo efficacy studies of ulipristal acetate, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental designs to support further research and development in this field.
Uterine Fibroids: A Paradigm of Progesterone Receptor Modulation
Ulipristal acetate has been extensively studied for the treatment of uterine fibroids, benign tumors of the myometrium that are a leading cause of abnormal uterine bleeding and pelvic pain. The PGL4001 Efficacy Assessment in Reduction of symptoms due to Uterine Leiomyomata (PEARL) series of clinical trials have been pivotal in establishing its clinical utility.
Quantitative Efficacy Data
The following tables summarize the key efficacy outcomes from the PEARL I, II, III, and IV studies, demonstrating the dose-dependent and long-term effects of ulipristal acetate on bleeding control and fibroid volume reduction.
Table 1: Efficacy of Ulipristal Acetate in Controlling Uterine Bleeding (PEARL Studies)
| Study | Treatment Group | Duration | Amenorrhea Rate | Median Time to Amenorrhea |
| PEARL I | UPA 5 mg/day | 13 weeks | 73% | 7 days |
| UPA 10 mg/day | 13 weeks | 82% | 5 days | |
| Placebo | 13 weeks | 6% | - | |
| PEARL II | UPA 5 mg/day | 13 weeks | 90% | 7 days |
| UPA 10 mg/day | 13 weeks | 98% | 5 days | |
| Leuprolide Acetate | 13 weeks | 89% | 21 days | |
| PEARL III | UPA 10 mg/day (4 courses) | 12 weeks/course | 79% - 90% | - |
| PEARL IV | UPA 5 mg/day (4 courses) | 12 weeks/course | 69.6% - 74.1% | 4-6 days |
| UPA 10 mg/day (4 courses) | 12 weeks/course | 74.5% - 82.6% | 4-6 days |
Table 2: Efficacy of Ulipristal Acetate in Reducing Fibroid Volume (PEARL Studies)
| Study | Treatment Group | Duration | Median Change in Three Largest Fibroids Volume |
| PEARL I | UPA 5 mg/day | 13 weeks | -21% |
| UPA 10 mg/day | 13 weeks | -12% | |
| Placebo | 13 weeks | +3% | |
| PEARL IV | UPA 5 mg/day (after 2 courses) | 24 weeks | -54% |
| UPA 10 mg/day (after 2 courses) | 24 weeks | -58% |
Experimental Protocols: The PEARL Clinical Trial Series
The PEARL studies were a series of multicenter, randomized, double-blind clinical trials designed to assess the efficacy and safety of ulipristal acetate for the treatment of symptomatic uterine fibroids.
PEARL I Study Design:
-
Objective: To evaluate the efficacy and safety of two doses of ulipristal acetate (5 mg and 10 mg daily) compared with placebo for the pre-operative treatment of symptomatic uterine fibroids.
-
Patient Population: Premenopausal women with symptomatic uterine fibroids, excessive uterine bleeding (Pictorial Blood Loss Assessment Chart [PBAC] score > 100), and anemia (hemoglobin ≤ 10.2 g/dL) who were scheduled for surgery.
-
Treatment: Patients were randomized to receive UPA 5 mg/day, UPA 10 mg/day, or placebo for 13 weeks. All patients also received iron supplementation.
-
Efficacy Assessment:
-
Bleeding Control: Assessed using the PBAC, a validated tool for quantifying menstrual blood loss. A score of less than 75 was considered controlled bleeding.
-
Fibroid Volume: The volume of the three largest fibroids was measured by magnetic resonance imaging (MRI) at baseline and at the end of treatment.
-
PEARL IV Study Design:
-
Objective: To evaluate the efficacy and safety of long-term, intermittent treatment with ulipristal acetate (5 mg and 10 mg daily) for the management of symptomatic uterine fibroids.
-
Patient Population: Premenopausal women with symptomatic uterine fibroids and heavy menstrual bleeding.
-
Treatment: Patients were randomized to receive four 12-week courses of UPA 5 mg/day or 10 mg/day.
-
Efficacy Assessment:
-
Amenorrhea: The primary efficacy endpoint was the percentage of patients in amenorrhea at the end of all four treatment courses.
-
Fibroid Volume: Change from baseline in the volume of the three largest myomas was assessed.
-
Signaling Pathways in Uterine Fibroids
Ulipristal acetate exerts its effects on uterine fibroids through a multi-faceted molecular mechanism that includes the induction of apoptosis, inhibition of cell proliferation, and remodeling of the extracellular matrix.
Endometriosis: Targeting Ectopic Endometrial Tissue
The efficacy of ulipristal acetate in treating endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus, has been investigated in preclinical models. These studies provide a foundation for its potential clinical application in managing this chronic and often painful disease.
Quantitative Efficacy Data
A key in vivo study in a rat model of surgically induced endometriosis demonstrated the potent effects of ulipristal acetate on endometriotic lesions.
Table 3: Efficacy of Ulipristal Acetate in a Rat Model of Endometriosis
| Parameter | Control Group (Saline) | UPA Group (0.5 mg/kg/day) |
| Histological Score (Epithelial Preservation) | 2.5 (Well-moderately preserved) | 0.5 (Rarely present or absent) |
| Ki-67 Positivity (Proliferation Marker) | 71.2% | 31.7% |
| COX-2 Positivity (Inflammation Marker) | 67% | 27% |
Experimental Protocol: Rat Model of Endometriosis
This study utilized an autologous rat model of endometriosis to mimic the human disease.
-
Animal Model: 12-week-old female rats weighing approximately 280 grams.
-
Induction of Endometriosis:
-
A segment of the uterine horn is excised.
-
A small piece of the endometrium is surgically sutured to the abdominal wall, with the endometrial lining facing the peritoneal cavity.
-
-
Treatment: Following the establishment of endometriotic implants, rats were treated orally with either saline (control) or ulipristal acetate (0.5 mg/kg/day) for 4 weeks.
-
Efficacy Assessment:
-
Histopathology: The explanted endometriotic tissues were stained with Hematoxylin and Eosin (H&E) to assess the preservation of the epithelial layer.
-
Immunohistochemistry: The expression of Ki-67 (a marker of cell proliferation) and Cyclooxygenase-2 (COX-2, a marker of inflammation) was quantified in the endometriotic lesions.[1]
-
References
An In-Depth Technical Guide to Ulipristal Acetate Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal acetate (UPA), a selective progesterone receptor modulator (SPRM), has garnered significant attention for its therapeutic applications in emergency contraception and the management of uterine fibroids. Its pharmacological activity is primarily attributed to its interaction with various steroid hormone receptors. This technical guide provides a comprehensive overview of the receptor binding profile of ulipristal acetate, detailing its affinity for progesterone, glucocorticoid, androgen, estrogen, and mineralocorticoid receptors. The guide includes summaries of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of its mechanism of action.
Data Presentation: Receptor Binding Affinity
The binding affinity of ulipristal acetate and its metabolites to various steroid receptors has been characterized through competitive radioligand binding assays. The following tables summarize the available quantitative data, providing insights into the compound's selectivity and potency.
| Compound | Receptor | Relative Binding Affinity (RBA, %) Progesterone = 100% | Reference |
| Ulipristal Acetate | Progesterone (PR) | High | [1][2] |
| Glucocorticoid (GR) | Lower than PR | [1][3] | |
| Androgen (AR) | Weak | [4][5] | |
| Estrogen (ER) | Negligible | [4][6] | |
| Mineralocorticoid (MR) | Negligible | [4][7] | |
| Monodemethylated Metabolite | Progesterone (PR) | Similar to Ulipristal Acetate | [8] |
| Didemethylated Metabolite | Progesterone (PR) | ~10-fold weaker than Ulipristal Acetate | [8] |
| Compound | Assay | IC50 (M) | Cell Line | Reference |
| Ulipristal Acetate (CDB-2914) | Antiprogestational Activity | ~10⁻⁹ | [9] | |
| Antiglucocorticoid Activity | ~10⁻⁶ | HepG2 | [9] | |
| Monodemethylated Metabolite | Antiprogestational Activity | ~10⁻⁹ | [9] | |
| Antiglucocorticoid Activity | ~10⁻⁶ | HepG2 | [9] | |
| Didemethylated Metabolite | Antiprogestational Activity | ~10⁻⁷ | [9] | |
| Antiglucocorticoid Activity | ~10⁻⁶ | HepG2 | [9] | |
| Mifepristone | Antiprogestational Activity | ~10⁻⁹ | [9] | |
| Antiglucocorticoid Activity | ~10⁻⁸ | HepG2 | [9] |
Experimental Protocols
The characterization of ulipristal acetate's receptor binding profile relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is employed to determine the relative binding affinity of ulipristal acetate for various steroid hormone receptors.
Objective: To determine the Ki (inhibition constant) of ulipristal acetate for the progesterone, glucocorticoid, and androgen receptors.
Materials:
-
Receptor Source: Cytosolic extracts from tissues or cells expressing the target receptor (e.g., rabbit uterus for PR, rabbit thymus for GR, rat prostate for AR), or recombinant human receptors.
-
Radioligand: A radioactively labeled ligand with high affinity for the target receptor (e.g., [³H]-promegestone for PR, [³H]-dexamethasone for GR, [³H]-R1881 for AR).
-
Test Compound: Ulipristal acetate.
-
Assay Buffer: Tris-HCl buffer containing additives to minimize non-specific binding and maintain protein stability.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Receptor Cytosol: Tissues are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the soluble receptors.
-
Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled ulipristal acetate.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by dextran-coated charcoal adsorption, where the charcoal adsorbs the free radioligand, and the receptor-bound complex remains in the supernatant after centrifugation.
-
Quantification: The radioactivity in the supernatant (representing the bound radioligand) is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of ulipristal acetate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Reporter Gene (Transactivation) Assay
This functional assay is used to determine the agonist or antagonist activity of ulipristal acetate on a specific receptor.
Objective: To assess the ability of ulipristal acetate to induce or inhibit receptor-mediated gene transcription.
Materials:
-
Cell Line: A mammalian cell line that either endogenously expresses the target receptor (e.g., T47D for PR, HepG2 for GR) or is transiently transfected with an expression vector for the receptor.
-
Reporter Plasmid: A plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Test Compound: Ulipristal acetate.
-
Agonist: A known agonist for the receptor (e.g., progesterone for PR, dexamethasone for GR).
-
Cell Culture Reagents and Transfection Reagents.
-
Luminometer or Spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Cells are cultured to an appropriate confluency. If necessary, cells are co-transfected with the receptor expression vector and the reporter plasmid.
-
Treatment: Cells are treated with:
-
Vehicle control (to measure basal activity).
-
Ulipristal acetate alone (to assess agonist activity).
-
A known agonist alone (to measure maximal activation).
-
The known agonist in combination with increasing concentrations of ulipristal acetate (to assess antagonist activity).
-
-
Incubation: Cells are incubated for a sufficient period to allow for gene transcription and protein expression (typically 24-48 hours).
-
Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The results are expressed as a percentage of the maximal response induced by the agonist. For antagonist activity, the IC50 value (the concentration of ulipristal acetate that inhibits 50% of the agonist-induced response) is calculated.
Signaling Pathways
Ulipristal acetate's interaction with progesterone and glucocorticoid receptors modulates downstream signaling pathways, leading to its observed physiological effects.
Progesterone Receptor Signaling
Progesterone receptors are ligand-activated transcription factors that regulate gene expression. Upon binding progesterone, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the dimer binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.
Ulipristal acetate acts as a partial agonist/antagonist at the progesterone receptor. This means that in some cellular contexts, it can weakly activate the receptor, while in others, it blocks the action of progesterone. This mixed activity is thought to be due to its ability to induce a unique receptor conformation that leads to differential recruitment of co-regulators compared to progesterone. This modulation of PR-mediated gene transcription is central to its effects on ovulation and the endometrium[1][10].
Glucocorticoid Receptor Antagonism
Ulipristal acetate also exhibits antagonist activity at the glucocorticoid receptor (GR). In the absence of a ligand, the GR resides in the cytoplasm in a complex with heat shock proteins. Upon binding an agonist like cortisol or dexamethasone, the GR translocates to the nucleus, dimerizes, and binds to glucocorticoid response elements (GREs) to regulate gene transcription.
Ulipristal acetate acts as a competitive antagonist, binding to the GR and preventing its activation by glucocorticoids. This blockade of GR signaling inhibits the nuclear translocation of the receptor, thereby preventing the transcription of glucocorticoid-responsive genes[3][11]. This antiglucocorticoid activity is weaker than that of mifepristone[3][9].
Conclusion
Ulipristal acetate exhibits a distinct receptor binding profile, characterized by high affinity and partial agonist/antagonist activity at the progesterone receptor, and weaker antagonist activity at the glucocorticoid receptor. Its negligible affinity for androgen, estrogen, and mineralocorticoid receptors contributes to its selective pharmacological effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important therapeutic agent. Further research into the precise molecular interactions and downstream effects of ulipristal acetate will continue to refine our understanding of its mechanism of action and inform the development of future selective receptor modulators.
References
- 1. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ulipristal Acetate Interferes With Actin Remodeling Induced by 17β-Estradiol and Progesterone in Human Endometrial Stromal Cells [frontiersin.org]
- 3. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 5. Ulipristal acetate, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Molecular determinants of the recognition of ulipristal acetate by oxo-steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 11. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ulipristal Diacetate Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of Ulipristal Diacetate (UPA) on various cancer cell lines. The included protocols offer detailed, step-by-step guidance for replicating key experiments to assess the efficacy and mechanism of action of UPA.
Introduction
This compound is a selective progesterone receptor modulator (SPRM) that exhibits both antagonistic and partial agonist activities at the progesterone receptor (PR).[1][2] It is clinically used for emergency contraception and the treatment of uterine fibroids.[1][2] Emerging research has highlighted its potential as an anti-tumor agent in hormone-dependent cancers. This document summarizes the key findings from cell line-based experiments and provides detailed protocols for their investigation.
Mechanism of Action in Cancer Cell Lines
This compound exerts its anti-tumor effects through multiple signaling pathways:
-
Progesterone Receptor (PR) Signaling: As an SPRM, UPA directly modulates the activity of the progesterone receptor. In cancer cells, it can act as a PR antagonist, inhibiting the proliferation and inducing apoptosis in progesterone-dependent tumors like certain types of endometrial and breast cancer.[3][4]
-
STAT3/CCL2 Signaling Pathway: In uterine sarcoma cell lines, UPA has been shown to inhibit the STAT3/CCL2 signaling pathway. This inhibition leads to decreased cell growth and induction of apoptosis, suggesting a therapeutic potential for this type of malignancy.[5]
-
Glucocorticoid Receptor (GR) Interaction: UPA also exhibits antagonistic activity at the glucocorticoid receptor.[1][6] This interaction may contribute to its overall cellular effects and should be considered in the evaluation of its therapeutic potential and potential side effects.
Effects on Cancer Cell Lines
This compound has demonstrated significant anti-tumor activity in various cancer cell lines, primarily those of uterine and endometrial origin.
Endometrial Cancer Cell Lines
In endometrial cancer cell lines such as Ishikawa, HEC-1-A, and HEC-1-B, UPA has been shown to inhibit cell viability and proliferation in a dose-dependent manner.[7][8]
Uterine Sarcoma Cell Lines
Studies on uterine sarcoma cell lines, including MES-SA, SK-UT-1, and SK-LMS-1, have revealed that UPA can inhibit cell growth and induce apoptosis.[5][9]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro experiments with this compound.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | Concentration (µM) | % Inhibition of Cell Viability (relative to control) | Reference |
| Ishikawa | Cell Counting Kit-8 | 10 | Significant Reduction | [8] |
| Ishikawa | Cell Counting Kit-8 | 40 | Significant Reduction | [8] |
| HEC-1-A | CellTiter-Glo | 10 | Inhibition Observed | [7] |
| HEC-1-B | CellTiter-Glo | 10 | Inhibition Observed | [7] |
| MES-SA | MTT | Dose-dependent | Inhibition Observed | [9] |
| SK-UT-1 | MTT | Dose-dependent | Inhibition Observed | [9] |
| SK-LMS-1 | MTT | Dose-dependent | Inhibition Observed | [9] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Assay | Concentration (µM) | Observation | Reference |
| Ishikawa | Caspase-3/7 Assay | 10, 40 | Increased Apoptosis | [8] |
| MES-SA | Caspase-3 Activity Assay | Dose-dependent | Increased Apoptosis | [9] |
| SK-UT-1 | Caspase-3 Activity Assay | Dose-dependent | Increased Apoptosis | [9] |
| SK-LMS-1 | Caspase-3 Activity Assay | Dose-dependent | Increased Apoptosis | [9] |
Table 3: Effect of this compound on Cell Migration
| Cell Line | Assay | Concentration (µM) | Observation | Reference |
| Ishikawa | Transwell Migration | 40 | Inhibition of Migration | [8] |
| MES-SA | Transwell Chamber | Dose-dependent | Inhibition of Migration | [9] |
| SK-UT-1 | Transwell Chamber | Dose-dependent | Inhibition of Migration | [9] |
| SK-LMS-1 | Transwell Chamber | Dose-dependent | Inhibition of Migration | [9] |
Experimental Protocols
Cell Culture Protocols
Ishikawa Cells:
-
Media: MEM with 2mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 5% Fetal Bovine Serum (FBS).
-
Subculture: Split sub-confluent cultures (70-80%) 1:5 using 0.25% trypsin/EDTA.
-
Culture Conditions: 37°C, 5% CO2.
MES-SA, SK-UT-1, SK-LMS-1 Cells:
-
MES-SA Media: McCoy's 5a Medium with 10% FBS.[10]
-
SK-UT-1 and SK-LMS-1 Media: MEM with 10% FBS.[10]
-
Subculture: Split sub-confluent cultures using 0.05% trypsin/EDTA.[11]
-
Culture Conditions: 37°C, 5% CO2.[11]
HEC-1-A and HEC-1-B Cells:
-
HEC-1-A Media: McCoy's 5a Medium Modified with 10% FBS.
-
HEC-1-B Media: Eagle's Minimum Essential Medium with 10% FBS.
-
Subculture: Rinse with 0.25% trypsin, 0.03% EDTA solution to detach cells.
-
Culture Conditions: 37°C, 5% CO2.
Cell Viability (MTT) Assay Protocol
This protocol is adapted from standard MTT assay procedures.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis (Caspase-3/7) Assay Protocol
This protocol is based on the Caspase-Glo® 3/7 Assay from Promega.[14][15][16]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and compare the caspase activity of treated cells to the control.
Cell Migration (Transwell) Assay Protocol
This protocol is a standard procedure for transwell migration assays.[17][18][19]
-
Chamber Preparation: Place 24-well Transwell® inserts (8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium and seed 50,000-100,000 cells in 100 µL into the upper chamber. Add this compound to the upper chamber at the desired concentrations.
-
Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the control group.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 4. Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Ulipristal acetate simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment with epigenetic agents profoundly inhibits tumor growth in leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SK MES 1. Culture Collections [culturecollections.org.uk]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. corning.com [corning.com]
- 18. google.com [google.com]
- 19. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Assay Development of Ulipristal Acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the analytical development of assays for ulipristal acetate (UPA). It covers the mechanism of action, a validated stability-indicating RP-HPLC method for quantification in bulk drug and pharmaceutical formulations, a sensitive LC-MS/MS method for bioanalytical studies in plasma, and a standard dissolution testing protocol for solid dosage forms. All methodologies are presented with workflow diagrams, step-by-step protocols, and tables summarizing key quantitative data to support research and quality control activities.
Introduction and Mechanism of Action
Ulipristal acetate is a synthetic selective progesterone receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids.[1][2] It functions by binding to the progesterone receptor (PR), where it exerts mixed agonist and antagonist effects depending on the target tissue.[1][3] In the context of emergency contraception, its primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[2][4] Additionally, UPA can alter the endometrial lining, potentially hindering implantation.[1] For uterine fibroids, which are progesterone-dependent, UPA's antagonistic effects inhibit cell proliferation and induce apoptosis, leading to a reduction in fibroid size.[1] Given its therapeutic importance, robust and validated analytical methods are crucial for quality control, pharmacokinetic studies, and stability testing.
Signaling Pathway of Ulipristal Acetate
The diagram below illustrates the mechanism of action of Ulipristal Acetate as a Selective Progesterone Receptor Modulator (SPRM). Normally, progesterone binds to its receptor, leading to downstream effects that prepare the body for pregnancy. Ulipristal acetate competitively binds to this receptor, blocking the natural hormone's effects and thereby preventing or delaying ovulation.[1][3][4]
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Ulipristal Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal diacetate (also known as ulipristal acetate or UPA) is a selective progesterone receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring.[2][3][4] This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted technique for its high selectivity and sensitivity.[2][3][5]
Experimental Protocols
Two common sample preparation methods for the analysis of this compound in human plasma or serum are protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.[2][5][6]
Materials:
-
Human plasma or serum samples
-
Methanol (LC-MS grade)
-
This compound analytical standard
-
This compound-d3 or other suitable internal standard (IS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 50 µL of plasma sample with 30 µL of internal standard working solution (e.g., 50.0 ng/mL ulipristal acetate-d3).[6]
-
Add 200 µL of methanol to precipitate proteins.[6]
-
Vortex the mixture for 10 minutes.[6]
-
Centrifuge at 4,000 rpm for 10 minutes.[6]
-
Transfer 100 µL of the supernatant and mix with 100 µL of methanol/water (1:1, v/v).[6]
-
Inject 10 µL of the final mixture into the LC-MS/MS system.[6]
Protocol 2: Liquid-Liquid Extraction
This method provides a cleaner extract, minimizing matrix effects.[1][3]
Materials:
-
Human serum samples
-
Hexane and Dichloromethane (LC-MS grade)
-
This compound analytical standard
-
Internal standard (IS)
-
Extraction tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 0.25 mL of serum sample, add the internal standard.
-
Add 6 mL of a hexane:dichloromethane (60:40 v/v) extraction solvent.
-
Vortex for a predetermined time to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the dried extract in 100 µL of 30% methanol containing 0.1% formic acid.[1]
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[1]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of this compound.
Liquid Chromatography:
-
Column: Kinetex C18 (50x2.1mm, 1.7µm) or ACE Excel 3 C18-PFP.[1][2]
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate and 0.3% formic acid.[1][5]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[1][5]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte and then returned to initial conditions for column re-equilibration.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 10 µL.[1]
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]
-
Precursor → Product Ion Transitions:
-
Instrument Parameters (example):
Data Presentation
The following tables summarize quantitative data from published methods for the analysis of this compound.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Method Reference | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| J Chromatogr B Analyt Technol Biomed Life Sci. 2017[1][3] | Human Serum | 0.1 - 250 | 0.1 |
| Int J Clin Pharmacol Ther. 2020[2][6] | Human Plasma | 0.0500 - 100 | 0.0500 |
| Biomed Chromatogr. 2020[5] | Human Plasma | 0.300 - 300 | 0.300 |
| Patent CN114137115B[7] | Blood Plasma | Not specified | 0.2 |
Table 2: Pharmacokinetic Parameters of this compound
| Study Population | Dose | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC0-t (ng·h/mL) |
| Healthy Chinese Female Subjects[2] | 5 mg | 47.7 ± 27.7 | 0.91 ± 0.98 | 46.4 ± 14.0 | 112 ± 49 |
| Subjects with normal BMI[1] | 30 mg | 124.3 ± 67.0 | 1.25 ± 0.65 | ~31.4 | Not Reported |
Signaling Pathway and Fragmentation
Experimental Workflow
The general workflow for the LC-MS/MS analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pattern of this compound
The fragmentation of this compound in positive ESI mode primarily involves the cleavage of the ester and other labile bonds. The product ion at m/z 134.1 is a characteristic fragment.
Caption: Proposed fragmentation of this compound.
Signaling Pathway of this compound
This compound acts as a selective progesterone receptor modulator. It binds to the progesterone receptor, leading to a conformational change and subsequent modulation of gene transcription.
Caption: this compound signaling pathway.
References
- 1. Characteristics of Mass Fragmentation of Steroids by Atmospheric Pressure Chemical Ionization-Mass Spectrometry [jstage.jst.go.jp]
- 2. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 3. Characteristics of mass fragmentation of steroids by atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ulipristal Diacetate in Endometriosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols related to the use of ulipristal diacetate (UPA) in the study of endometriosis. UPA, a selective progesterone receptor modulator (SPRM), has shown promise in alleviating endometriosis-associated pain.
Introduction
Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility. Progesterone signaling plays a crucial role in the pathophysiology of endometriosis. This compound acts as a modulator of the progesterone receptor (PR), exhibiting both antagonistic and partial agonistic effects. This dual action allows it to inhibit the proliferation and survival of endometriotic tissue, offering a targeted therapeutic approach.[1]
Clinical Efficacy in Endometriosis-Associated Pain
Clinical studies, although limited, have demonstrated the potential of this compound in reducing endometriosis-related pain.
Table 1: Summary of Clinical Study Data on this compound for Endometriosis-Associated Pain
| Study Identifier/Type | Number of Patients | Dosage | Treatment Duration | Key Efficacy Outcomes | Reference |
| NCT02213081 (Case Study) | 1 | 15 mg every other day | 3 months | Median daily pain score decreased from a pre-treatment maximum of 10 to a median of 0 during therapy (p<0.05). | [1][2] |
| Retrospective Study (McMaster University) | 18 (9 with endometriosis/adenomyosis) | 5 mg daily | 3 months | 50% of patients reported less pain, and 39% reported no pain at all. | [3][4] |
| Phase III Uterine Fibroid Study (Japanese Population - for context) | 140 | 5 mg daily | 3 courses of 3 months | Mean Visual Analog Scale (VAS) for pain decreased from a baseline of 16.8 mm by -13.2 mm, -12.8 mm, and -15.1 mm at the end of courses 1, 2, and 3, respectively. | [5] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the modulation of the progesterone receptor. In endometriotic lesions, which are often progesterone-resistant, UPA can disrupt aberrant signaling pathways that promote cell survival and proliferation.[1]
The binding of UPA to the progesterone receptor can influence several downstream signaling cascades, including the NF-κB, PI3K/AKT/mTOR, and MAPK/ERK pathways, which are known to be involved in the inflammatory and proliferative processes of endometriosis.
Experimental Protocols
Animal Model: Surgical Induction of Endometriosis in Rats
This protocol describes a common method for creating an experimental model of endometriosis in rats to study the efficacy of therapeutic agents like this compound.
Materials:
-
Adult female Sprague-Dawley or Wistar rats (12 weeks old, ~280g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, needle holders)
-
Suture material (e.g., 4-0 or 6-0 nylon or vicryl)
-
Sterile saline solution
-
This compound
-
Vehicle for UPA administration (e.g., saline)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate protocol.
-
Shave and disinfect the abdominal area.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
-
Uterine Horn Resection:
-
Ligate the blood vessels of the left uterine horn.
-
Resect a segment of the uterine horn.
-
-
Endometrial Tissue Implantation:
-
Place the resected uterine segment in sterile saline.
-
Open the segment longitudinally to expose the endometrium.
-
Excise small fragments (e.g., 2x2 mm or 5x5 mm) of the full-thickness uterine wall.
-
Suture these fragments to the peritoneum at various locations (e.g., near the kidneys, mesenteric arteries, or ovaries) with the endometrial side facing the peritoneal cavity.
-
-
Wound Closure and Post-operative Care:
-
Close the abdominal wall in layers.
-
Provide appropriate post-operative analgesia and care.
-
-
Treatment Administration:
-
After a recovery period to allow for the establishment of endometriotic lesions (e.g., 4 weeks), divide the rats into a control group (vehicle administration) and a treatment group.
-
Administer this compound orally to the treatment group at a specified dosage (e.g., 0.5 mg/kg/day) for a defined period (e.g., 4 weeks).
-
-
Evaluation of Endometriotic Lesions:
-
At the end of the treatment period, euthanize the animals.
-
Excise the endometriotic implants and measure their size and volume.
-
Process the tissues for histopathological and immunohistochemical analysis.
-
Immunohistochemistry (IHC) for Proliferation and Inflammation Markers
This protocol outlines the steps for performing IHC on paraffin-embedded endometriotic tissues to assess the expression of markers such as Ki-67 (proliferation) and Cyclooxygenase-2 (COX-2, inflammation).
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with serum)
-
Primary antibodies (e.g., anti-Ki-67, anti-COX-2)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the tissues by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., in a pressure cooker or water bath) to unmask the epitopes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.
-
Apply blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the slides with the primary antibody (e.g., anti-Ki-67 or anti-COX-2) at the optimal dilution and temperature (e.g., overnight at 4°C).
-
-
Secondary Antibody and Detection:
-
Apply the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Add the DAB substrate to visualize the antibody binding (brown precipitate).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the tissues through a graded ethanol series and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Microscopic Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of the staining for the target proteins.
-
Conclusion
This compound presents a promising avenue for the development of targeted therapies for endometriosis. The provided application notes and protocols offer a framework for researchers to investigate its efficacy and mechanism of action in both clinical and preclinical settings. Further studies with larger patient cohorts are necessary to fully establish its role in the management of endometriosis-associated pain.
References
- 1. Treatment of endometriosis-related chronic pelvic pain with Ulipristal Acetate and associated endometrial changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of endometriosis-related chronic pelvic pain with Ulipristal Acetate and associated endometrial changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ulipristal acetate: A new option for endometriosis pain? | MDedge [mdedge.com]
- 4. community.the-hospitalist.org [community.the-hospitalist.org]
- 5. Phase III long‐term study to evaluate the efficacy and safety of ulipristal acetate in Japanese patients with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ulipristal Diacetate in Breast Cancer Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal diacetate, a selective progesterone receptor modulator (SPRM), has demonstrated significant anti-proliferative effects in breast cancer cells. It primarily functions by antagonizing the progesterone receptor (PR), a key player in the development and progression of a subset of breast cancers. These application notes provide a comprehensive overview of the use of this compound in breast cancer cell proliferation studies, including its mechanism of action, effects on various breast cancer cell lines, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its effects by binding to progesterone receptors, acting as an antagonist, particularly to the progesterone receptor isoform A (PRA). In breast cancer cells expressing PRA, this compound has been shown to inhibit both basal and progesterone-stimulated cell proliferation. One of the key mechanisms of its anti-proliferative action is the repression of the anti-apoptotic factor B-cell lymphoma 2-like 1 (BCL2-L1), a critical regulator of cell survival.[1] This modulation of PR signaling ultimately leads to a reduction in cell viability and proliferation.
Data on the Effects of this compound on Breast Cancer Cells
The following tables summarize the quantitative effects of this compound on breast cancer cell lines and in clinical studies.
| Cell Line | Receptor Status | Assay | Treatment | Result | Reference |
| MDA-iPRA (MDA-MB-231 modified) | ER-, PR(A)+ | Proliferation Assay (CellTiter96) | 1 µM this compound | Inhibition of progesterone-induced proliferation | [1] |
| MDA-iPRB (MDA-MB-231 modified) | ER-, PR(B)+ | Proliferation Assay (CellTiter96) | 1 µM this compound | Inhibition of proliferation | [1] |
| MDA-iPRAB (MDA-MB-231 modified) | ER-, PR(A/B)+ | Proliferation Assay (CellTiter96) | 1 µM this compound | Inhibition of proliferation | [1] |
| T-47D | ER+, PR+ | Proliferation Assay ([3H] thymidine incorporation) | 100 nM this compound | Increased growth when combined with Progesterone or Dexamethasone | [2] |
| MCF-7 | ER+, PR+ | Proliferation Assay ([3H] thymidine incorporation) | 100 nM this compound | Increased growth when combined with Progesterone or Dexamethasone | [2] |
| Study Type | Parameter Measured | Treatment | Result | Reference |
| Clinical Study (Premenopausal Women) | Ki67% Positivity in Breast Tissue | 10 mg Ulipristal Acetate daily for 84 days | Median 84% decrease in Ki67% positivity | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the progesterone receptor signaling pathway affected by this compound and a typical experimental workflow for studying its effects on breast cancer cell proliferation.
Caption: Progesterone Receptor Signaling Pathway and the Inhibitory Action of this compound.
Caption: General Experimental Workflow for Studying this compound's Effects.
Experimental Protocols
Cell Culture
-
Cell Lines: MDA-iPRAB, T47D, or MCF-7 breast cancer cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
MTT Proliferation Assay
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.
Materials:
-
Breast cancer cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions (including a vehicle control with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for PR and BCL2-L1
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Treated and untreated breast cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PR, anti-BCL2-L1, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PR, anti-BCL2-L1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated breast cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated breast cancer cells
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
This compound presents a promising therapeutic agent for progesterone receptor-positive breast cancers. The protocols and data presented in these application notes provide a framework for researchers to investigate its anti-proliferative effects and further elucidate its mechanism of action in various breast cancer models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel breast cancer therapies.
References
- 1. Ulipristal Acetate Inhibits Progesterone Receptor Isoform A-Mediated Human Breast Cancer Proliferation and BCl2-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The progesterone-receptor modulator, ulipristal acetate, drastically lowers breast cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ulipristal Acetate in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Ulipristal Acetate (UPA), a selective progesterone receptor modulator (SPRM). This document includes a summary of effective dosages in various cell lines, detailed protocols for key experimental assays, and diagrams of the primary signaling pathways affected by UPA.
Introduction
Ulipristal acetate is a synthetic steroid that acts as a selective progesterone receptor modulator.[1] It exhibits partial agonist and antagonist effects on the progesterone receptor (PR), depending on the target tissue.[1] In vitro studies have demonstrated its efficacy in inhibiting cell proliferation and inducing apoptosis in various cell types, particularly those sensitive to progesterone signaling, such as uterine fibroid (leiomyoma), endometrial, and uterine sarcoma cells.[1][2][3] These notes are intended to guide researchers in designing and conducting in vitro studies with ulipristal acetate.
Data Presentation: Ulipristal Acetate In Vitro Dosages
The following table summarizes the effective concentrations of ulipristal acetate used in various in vitro studies. Dosages have been converted to micromolar (µM) for ease of comparison. The molar mass of ulipristal acetate is approximately 475.6 g/mol .[4][5]
| Cell Line | Cell Type | Assay | Concentration (µM) | Incubation Time | Observed Effect |
| Uterine Leiomyoma (Fibroid) Cells | |||||
| UtLM Cells | Immortalized Human Uterine Fibroid | Gene Expression (qRT-PCR) | 1 | 6 hours | Inhibition of glucocorticoid-mediated gene transcription. |
| Primary Leiomyoma Cells | Human Uterine Leiomyoma | Autophagy Assay | 0.1 - 5 | 96 hours | Stimulation of autophagy. |
| Endometrial Cells | |||||
| Ishikawa Cells | Human Endometrial Adenocarcinoma | Cell Viability, Apoptosis, Migration, Invasion | 10, 40 | Not Specified | Decreased cell viability and growth, inhibition of migration and invasion, induction of apoptosis. |
| HEC-1A Cells | Human Endometrial Adenocarcinoma | Gene Expression | Dose 1 (closer to in vivo plasma concentration) | 48 hours | Down-regulation of genes involved in endometrial implantation.[6] |
| Primary Endometrial Cells | Human Endometrial | Embryo Attachment Assay | 0.04, 0.4, 4 | 24 hours | No significant effect on embryo attachment at emergency contraception relevant doses.[7] |
| Uterine Sarcoma Cells | |||||
| MES-SA | Human Uterine Sarcoma | Cytotoxicity (MTT), Apoptosis (Caspase-3) | Dose-dependent | Not Specified | Inhibition of cell growth and increased apoptosis.[2][8] |
| SK-UT-1 | Human Uterine Leiomyosarcoma | Cytotoxicity (MTT), Apoptosis (Caspase-3) | Dose-dependent | Not Specified | Inhibition of cell growth and increased apoptosis.[2][8] |
| SK-LMS-1 | Human Uterine Leiomyosarcoma | Cytotoxicity (MTT), Apoptosis (Caspase-3) | Dose-dependent | Not Specified | Inhibition of cell growth and increased apoptosis.[2][8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments with ulipristal acetate are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of ulipristal acetate on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
Ulipristal acetate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of ulipristal acetate in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared ulipristal acetate dilutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assays
1. Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed and treat cells with ulipristal acetate as described for the MTT assay.
-
After treatment, collect both adherent and floating cells.
-
Lyse the cells using a chilled cell lysis buffer on ice for 10-20 minutes.
-
Centrifuge the lysates at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-200 µg of protein from each sample per well.
-
Add reaction buffer containing the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
4% Paraformaldehyde in PBS (for fixing)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed and treat cells with ulipristal acetate.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells with PBS.
-
If using a fluorescent label, counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips or analyze the plate using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Alternatively, cells can be analyzed by flow cytometry.
Cell Growth and Motility Assays
1. Colony Formation Assay
This assay assesses the ability of single cells to undergo clonal expansion and form colonies, a measure of long-term cell survival and proliferation.
Materials:
-
6-well plates
-
Complete culture medium
-
Ulipristal acetate
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of ulipristal acetate.
-
Incubate the plates for 1-3 weeks, replacing the medium with fresh medium containing the treatment every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically those containing >50 cells) in each well.
2. Transwell Migration and Invasion Assay
This assay evaluates the effect of ulipristal acetate on cell migration and invasion through a porous membrane.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal violet staining solution
Procedure:
-
For Invasion Assay: Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Seed cells (e.g., 5 x 10⁴ cells) in serum-free medium containing the desired concentration of ulipristal acetate into the upper chamber of the insert.
-
Add complete medium containing FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Ulipristal Acetate
Ulipristal acetate exerts its effects through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by Ulipristal Acetate in vitro.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vitro studies investigating the effects of ulipristal acetate.
Caption: A general workflow for in vitro studies with Ulipristal Acetate.
References
- 1. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Ulipristal Acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Ulipristal Acetate | C30H37NO4 | CID 130904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Ulipristal Diacetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal diacetate (UPA) is a selective progesterone receptor modulator (SPRM) with well-documented effects on cell proliferation, apoptosis, and signaling pathways in various cell types, particularly those of the female reproductive system. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, apoptosis, and specific signaling cascades. The information herein is intended to guide researchers in designing and executing robust in vitro studies to investigate the cellular and molecular mechanisms of this compound.
Preparation of this compound for Cell Culture
Proper preparation of this compound is critical for obtaining reproducible results in cell culture experiments. Due to its hydrophobic nature, a suitable solvent is required to create a stock solution that can be further diluted in cell culture media.
1.1. Solubility and Recommended Solvents
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 5 mg/mL[1] | Recommended solvent for cell culture applications. [2][3] Sonication may be required for complete dissolution at higher concentrations.[3] |
| Ethanol | ~30 mg/mL[3] | Can be used as an alternative to DMSO. |
| DMF (Dimethylformamide) | ~30 mg/mL[3] | Another alternative solvent. |
1.2. Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 475.6 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.76 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
1.3. Preparation of Working Solutions
Working solutions of this compound should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should always be included in experiments.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound in various cell lines.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Line | Cell Type | Assay | Effective Concentration | Reference |
| Ishikawa | Endometrial Cancer | Cell Viability | 10 - 40 µM | [2] |
| Ishikawa | Endometrial Cancer | Apoptosis (Caspase 3/7 activity) | 10 - 40 µM | [2] |
| MES-SA, SK-UT-1, SK-LMS-1 | Uterine Sarcoma | Cytotoxicity (MTT assay) | Dose-dependent inhibition | [4] |
| Primary Leiomyoma Cells | Uterine Leiomyoma | Autophagy | 0.1 - 5 µM | [5] |
| Spermatozoa | - | DNA Fragmentation | 100 - 10,000 ng/mL | [3] |
| Endometrial Co-culture | Endometrial Stromal and Epithelial Cells | Embryo Attachment | 200 ng/mL |
Table 2: IC50 Values of this compound
| Cell Line | Cell Type | IC50 Value | Reference |
| Ishikawa, HEC-1-A, HEC-1-B | Endometrial Cancer | ~10 µM | [6] |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.
Experimental Protocols
3.1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1, 1, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the highest DMSO concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
3.2. Western Blotting for Apoptosis and Signaling Proteins
This protocol describes the detection of key proteins involved in apoptosis (Bax, Bcl-2, Cleaved PARP) and the STAT3 signaling pathway following treatment with this compound.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM and 40 µM) for 24-48 hours.[2]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions from a study on Ishikawa cells are: Bax (1:200), Bcl-2 (1:200), cleaved PARP (1:1000), p53 (1:500), and β-actin (1:200).[2]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
3.3. Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.
-
Materials:
-
Cells of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of approximately 3,000 cells per well.[2]
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM and 40 µM) for the desired duration.[2]
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.[2]
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Express the results as fold change in caspase activity relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
4.1. This compound-Induced Apoptosis Signaling Pathway
This compound, as a selective progesterone receptor modulator, can induce apoptosis in cancer cells through the inhibition of the STAT3/CCL2 signaling pathway and modulation of the Bcl-2 family of proteins.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ulipristal acetate simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ulipristal acetate | Progestogen/Progesterone Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Ulipristal Diacetate in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, established by implanting fresh human tumor tissue into immunodeficient mice, have emerged as a pivotal platform in preclinical cancer research. These models are recognized for their ability to retain the histopathological and genetic characteristics of the original patient tumor, offering a more predictive in vivo system for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.
Ulipristal diacetate (UPA), a selective progesterone receptor modulator (SPRM), has demonstrated significant anti-tumor effects in various cancer models. Its primary mechanism of action involves the modulation of progesterone receptor (PR) signaling, which plays a crucial role in the pathobiology of several hormone-dependent malignancies. Furthermore, recent studies have elucidated a PR-independent mechanism involving the inhibition of the STAT3/CCL2 signaling pathway, expanding its potential therapeutic applications.
These application notes provide a comprehensive overview of the use of this compound in PDX models, including its mechanism of action, potential applications in different cancer types, and detailed protocols for in vivo studies.
Applications
This compound has shown potential as a therapeutic agent in PDX models of various cancers, primarily those where progesterone receptor signaling is a key driver of tumor growth or where the STAT3/CCL2 pathway is active.
-
Uterine Leiomyoma and Uterine Sarcoma: UPA is clinically used for the treatment of uterine leiomyomas (fibroids). In preclinical PDX models of uterine sarcoma, UPA has been shown to induce cell death and significantly decrease tumor growth through the inhibition of the STAT3/CCL2 signaling pathway.[1][2]
-
Breast Cancer: As a selective progesterone receptor modulator, UPA has been investigated for its anti-proliferative effects in breast cancer. In a patient-derived breast cancer xenograft model, UPA treatment led to a significant reduction in tumor growth.[3] It has also been shown to drastically lower the proliferation of breast epithelial cells, as indicated by a significant decrease in the Ki67 proliferation marker.[3]
-
Other PR-Expressing Cancers: The application of UPA in PDX models can be extended to other cancers that express the progesterone receptor, such as certain types of ovarian and endometrial cancers.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in preclinical models.
Table 1: Effect of this compound on Tumor Growth in PDX Models
| Cancer Type | PDX Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer | Patient-Derived | Not Specified | 40 | [3] |
| Uterine Sarcoma | Leiomyosarcoma PDX | Not Specified | Significant decrease | [1][2] |
Table 2: Effect of this compound on Biomarkers
| Biomarker | Cancer Type/Model | Treatment | Change in Expression | Reference |
| Ki67 | Breast Epithelial Cells | 10 mg ulipristal daily for 84 days | Median 84% decrease in Ki67% positivity | [3] |
| pSTAT3 | Uterine Sarcoma Cells | Ulipristal Acetate | Inhibition of phosphorylation | [1][2] |
| CCL2 | Uterine Sarcoma Cells | Ulipristal Acetate | Down-regulation | [1][2] |
Signaling Pathways
Progesterone Receptor Signaling Pathway
This compound, as a selective progesterone receptor modulator, competitively binds to the progesterone receptor, leading to a conformational change that can either mimic or block the effects of progesterone. This interaction can modulate the transcription of progesterone-responsive genes involved in cell proliferation and survival.
References
- 1. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The progesterone receptor modulator, ulipristal acetate, drastically lowers breast cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Ulipristal Acetate
Introduction
Ulipristal acetate is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids. Accurate and precise analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices to ensure safety and efficacy. These application notes provide detailed protocols for the determination of ulipristal acetate using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
I. High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the routine analysis of ulipristal acetate in bulk drug and pharmaceutical dosage forms. Several stability-indicating RP-HPLC methods have been developed and validated.
A. Comparative Summary of HPLC Methods
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| Stationary Phase | Phenoxneome C18 (150 mm x 4.6 mm, 5 µm) | Wondasil C18 (250 mm x 4.6 mm, 5 µm) | Symmetry C18 (250 mm x 4.6 mm, 5 µm) | xBridge™ C18 (250 mm x 4.6 mm, 5µ) |
| Mobile Phase | 0.1% Ortho Phosphoric Acid : Acetonitrile (50:50 v/v), pH 4.0 | Acetonitrile : Water (70:30 v/v) | Phosphate Buffer (pH 4.6) : Methanol (20:80 v/v) | 20 mM Acetate Buffer (pH 3.7) : Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 223 nm | 302 nm | 304 nm | 309 nm |
| Retention Time | 1.895 min | Not Specified | 1.516 min | 6.53 min |
| Linearity Range | 20-100 µg/mL | 22.90-68.70 µg/mL | 0.025-30 µg/mL | 10-60 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.9989 | > 0.999 | 0.98 |
| LOD | Not Specified | Not Specified | 0.020 µg/mL | 0.371 µg/mL |
| LOQ | Not Specified | Not Specified | 0.061 µg/mL | 1.23 µg/mL |
B. Experimental Protocol: Stability-Indicating RP-HPLC Method[1]
This protocol describes a simple, precise, and accurate stability-indicating RP-HPLC method for the estimation of Ulipristal Acetate.
1. Materials and Reagents:
-
Ulipristal Acetate reference standard
-
Acetonitrile (HPLC grade)
-
Ortho Phosphoric Acid (AR grade)
-
Triethylamine (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis detector
-
Column: Phenoxneome C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% ortho phosphoric acid (pH adjusted to 4.0 with triethylamine) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 223 nm
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Ulipristal Acetate in 10 mL of mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 20-100 µg/mL with the mobile phase.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µL of each working standard solution and record the chromatograms.
-
Plot a calibration curve of peak area versus concentration.
-
For the analysis of a sample, prepare the sample solution in the mobile phase to a concentration within the linearity range and inject it into the system.
-
Determine the concentration of Ulipristal Acetate in the sample from the calibration curve.
C. Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of Ulipristal Acetate.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS provides high sensitivity and selectivity, making it suitable for the quantification of ulipristal acetate in biological matrices such as human plasma and serum.
A. Comparative Summary of LC-MS/MS Methods
| Parameter | Method 1[5] | Method 2[6][7] | Method 3[8] |
| Matrix | Human Plasma | Human Serum | Human Plasma |
| Sample Preparation | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Hexane:Dichloromethane) | Protein Precipitation (Methanol) |
| Stationary Phase | Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm) | Kinetex C18 (50 x 2.1 mm, 1.7 µm) | ACE Excel 3 C18-PFP |
| Mobile Phase | Methanol and Water with 2 mM Ammonium Acetate and 0.3% Formic Acid (Gradient) | Water and Acetonitrile, both with 0.1% Formic Acid (Gradient) | Gradient Elution |
| Flow Rate | 0.3 mL/min | 0.2 mL/min | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (UPA) | m/z 476.2 → 134.1 | Not Specified | m/z 476.2 → 134.1 |
| MRM Transition (IS) | m/z 479.3 → 416.2 (UPA-d3) | Not Specified | m/z 479.3 → 416.2 (UPA-d3) |
| Linearity Range | 0.300-300 ng/mL | 0.1-250 ng/mL | 0.0500-100 ng/mL |
| LOD | Not Specified | 0.025 ng/mL | Not Specified |
| LOQ | 0.300 ng/mL | 0.100 ng/mL | 0.0500 ng/mL |
B. Experimental Protocol: LC-MS/MS Method for Human Plasma[5]
This protocol details a sensitive and reliable method for the quantification of ulipristal acetate in human plasma.
1. Materials and Reagents:
-
Ulipristal Acetate reference standard
-
Ulipristal Acetate-d3 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human Plasma (blank)
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system
-
Column: Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm)
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.3% formic acid
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Gradient Program: Optimized for separation
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ulipristal Acetate: m/z 476.2 → 134.1
-
Ulipristal Acetate-d3 (IS): m/z 479.3 → 416.2
-
3. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of Ulipristal Acetate and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of Ulipristal Acetate and a working solution of the IS in methanol:water (50:50).
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QCs.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of IS working solution and vortex.
-
Add 300 µL of methanol, vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A:B (50:50) and inject into the LC-MS/MS system.
C. Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of Ulipristal Acetate in plasma.
III. UV-Visible Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative for the determination of ulipristal acetate, particularly in bulk and pharmaceutical formulations.
A. Comparative Summary of Spectrophotometric Methods
| Parameter | Method 1[9][10] | Method 2[11][12] |
| Principle | Ion-pair complex formation with Naphthol Blue Black | Oxidative coupling with MBTH |
| Solvent | Chloroform | Acidic Medium |
| λmax | 640 nm | 609 nm |
| Linearity Range | 2.50–15.00 µg/mL | 6.25-37.50 µg/mL |
| Correlation Coefficient (r) | > 0.999 | > 0.999 |
| % Recovery | 99.80–100.72% | Not Specified |
| Precision (%RSD) | 0.007–0.560 | Low |
B. Experimental Protocol: Ion-Pair Spectrophotometric Method[9][10]
This protocol is based on the formation of an ion-association complex between ulipristal acetate and the acid dye, naphthol blue black.
1. Materials and Reagents:
-
Ulipristal Acetate reference standard
-
Naphthol Blue Black solution (0.2% w/v in distilled water)
-
Hydrochloric Acid (0.1 N)
-
Chloroform (AR grade)
-
Methanol (AR grade)
2. Instrumentation:
-
UV-Visible Spectrophotometer
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh 50 mg of Ulipristal Acetate and dissolve in 100 mL of methanol to get a concentration of 500 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 2.50–15.00 µg/mL.
4. Procedure:
-
To a series of 10 mL volumetric flasks, add aliquots of the working standard solutions.
-
Add 1 mL of 0.1 N HCl to each flask.
-
Add 1 mL of Naphthol Blue Black solution and mix well.
-
Extract the formed colored complex with 5 mL of chloroform by shaking for 2 minutes.
-
Allow the layers to separate and collect the chloroform layer.
-
Measure the absorbance of the chloroform layer at 640 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration.
C. Signaling Pathway for Complex Formation
Caption: Reaction pathway for the spectrophotometric detection of Ulipristal Acetate.
References
- 1. ijraps.in [ijraps.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Extractive Spectrophotometric Determination of Ulipristal Acetate using Naphthol Blue Black, viXra.org e-Print archive, viXra:1905.0334 [rxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Application Notes and Protocols for Ulipristal Diacetate in Uterine Sarcoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal diacetate (UPA), a selective progesterone receptor modulator (SPRM), has demonstrated significant anti-tumor effects in uterine sarcoma research.[1][2][3] This document provides detailed application notes and protocols based on preclinical studies, offering a framework for investigating the efficacy and mechanism of action of UPA in uterine sarcoma cell lines and animal models. The primary mechanism of action identified involves the inhibition of the STAT3/CCL2 signaling pathway, leading to apoptosis and reduced cell proliferation.[1][2][3]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on uterine sarcoma cell lines as reported in preclinical research.
Table 1: Effect of this compound on Cell Viability of Uterine Sarcoma Cell Lines
| Cell Line | This compound Concentration | Observation | Reference |
| MES-SA (Uterine Sarcoma) | Dose-dependent | Inhibition of cell growth | [4][5] |
| SK-UT-1 (Leiomyosarcoma) | Dose-dependent | Inhibition of cell growth | [4][5] |
| SK-LMS-1 (Leiomyosarcoma) | Dose-dependent | Inhibition of cell growth | [4][5] |
Table 2: Effect of this compound on Apoptosis and Migration in Uterine Sarcoma Cell Lines
| Cell Line | Assay | Observation | Reference |
| MES-SA, SK-UT-1, SK-LMS-1 | Caspase-3 Activity Assay | Increased apoptosis in a dose-dependent manner | [4][5] |
| MES-SA, SK-UT-1, SK-LMS-1 | Transwell Migration Assay | Inhibition of cell migration | [4][5] |
| MES-SA, SK-UT-1, SK-LMS-1 | MMP-2 ELISA | Decreased expression of MMP-2 | [4][5] |
Table 3: Effect of this compound on the STAT3/CCL2 Signaling Pathway
| Cell Line | Target Protein | Method | Observation | Reference |
| MES-SA, SK-UT-1, SK-LMS-1 | CCL2 | cDNA Microarray & ELISA | Down-regulation of CCL2 expression | [4] |
| MES-SA, SK-UT-1, SK-LMS-1 | STAT3 (total and phosphorylated) | Western Blot | Inhibition of total expression and phosphorylation | [4] |
| Primary Leiomyosarcoma PDX cells | STAT3 and CCL2 | Western Blot | Inhibition of STAT3 and CCL2 | [1][2][3] |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MES-SA (uterine sarcoma)
-
SK-UT-1 (uterine leiomyosarcoma)
-
SK-LMS-1 (uterine leiomyosarcoma)
-
-
Culture Medium: McCoy's 5A Medium (for MES-SA) and DMEM (for SK-UT-1 and SK-LMS-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed uterine sarcoma cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Caspase-3 Activity Assay)
-
Cell Treatment: Treat uterine sarcoma cells with this compound as described for the cytotoxicity assay.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for a commercial caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the colorimetric or fluorescent signal according to the kit's instructions.
-
Data Analysis: Determine the fold-increase in caspase-3 activity relative to the untreated control.
Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Culture uterine sarcoma cells to near confluence, then serum-starve for 24 hours.
-
Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate. Add medium with 10% FBS to the lower chamber as a chemoattractant.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against STAT3, phospho-STAT3, CCL2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject uterine sarcoma cells (e.g., 5 x 10⁶ MES-SA or SK-UT-1 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Drug Administration: Administer this compound (e.g., via oral gavage) or a vehicle control to the mice daily.
-
Tumor Measurement: Measure tumor volume every few days using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
Caption: this compound signaling pathway in uterine sarcoma.
Caption: Experimental workflow for UPA in uterine sarcoma research.
References
- 1. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. researchgate.net [researchgate.net]
- 4. Failure of ulipristal acetate treatment as an indication for uterine malignancy: Two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ulipristal Acetate Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ulipristal acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro and in vivo experiments with ulipristal acetate.
1. Compound Solubility and Stability
-
Question: I am having trouble dissolving ulipristal acetate. What is the recommended solvent and storage procedure?
-
Answer: Ulipristal acetate is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to first dissolve ulipristal acetate in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2][3] You may need to gently warm the solution to achieve complete dissolution.[1] For storage, the powder form is stable at -20°C for at least three years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year.[4] Avoid repeated freeze-thaw cycles.
-
-
Question: My ulipristal acetate solution appears to be precipitating in the cell culture medium. How can I prevent this?
-
Answer: Precipitation in the culture medium is a common issue with hydrophobic compounds like ulipristal acetate. To mitigate this, ensure that the final concentration of DMSO in your culture medium is low, typically below 0.1%, to avoid solvent-induced cytotoxicity and precipitation. When diluting your DMSO stock solution into the aqueous culture medium, add it dropwise while vortexing or gently mixing to facilitate dispersion. Preparing intermediate dilutions in a serum-containing medium before adding to the final culture can also improve solubility.
-
2. Experimental Design and Interpretation
-
Question: I am observing unexpected effects in my cell-based assay. Could these be off-target effects?
-
Answer: Yes, in addition to its high affinity for the progesterone receptor (PR), ulipristal acetate also binds to the glucocorticoid receptor (GR), albeit with lower affinity.[5] At higher concentrations, it can act as a GR antagonist.[6][7][8] To determine if the observed effects are PR-mediated or due to GR antagonism, consider the following controls:
-
Include a known selective PR antagonist (e.g., mifepristone, though it also has GR affinity) and a selective GR antagonist (e.g., RU-486) as comparators.
-
Use cell lines with varying expression levels of PR and GR.
-
Perform siRNA-mediated knockdown of the progesterone receptor to see if the effect is abolished.
-
-
-
Question: How can I differentiate between the agonistic and antagonistic properties of ulipristal acetate in my experiments?
-
Answer: Ulipristal acetate's activity as a partial agonist or antagonist depends on the cellular context and the presence of endogenous progesterone.[9] To dissect these effects:
-
Conduct experiments in the presence and absence of progesterone. In the absence of progesterone, any observed activity is likely due to its agonistic properties. In the presence of progesterone, a reduction in the progesterone-induced response would indicate antagonism.
-
Analyze the expression of known progesterone-responsive genes. An increase in expression may suggest agonism, while a decrease in progesterone-induced expression would point to antagonism.
-
-
3. Assay-Specific Issues
-
Question: In my cell proliferation assay (e.g., MTT), I am seeing inconsistent results. What could be the cause?
-
Answer: Inconsistent results in proliferation assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as the initial cell number will directly impact the final readout.[10]
-
Compound Precipitation: As mentioned, ulipristal acetate can precipitate in the medium. Visually inspect your plates for any precipitate before adding the assay reagent.
-
Metabolic Effects: The MTT assay measures metabolic activity, which is an indirect measure of cell viability.[10] Ulipristal acetate could potentially alter cellular metabolism without directly affecting proliferation. Consider using a complementary assay that measures cell number directly, such as crystal violet staining or a CyQUANT assay.
-
-
-
Question: My qPCR results for endometrial receptivity markers are highly variable after ulipristal acetate treatment. How can I improve the reliability of my data?
-
Answer: High variability in qPCR can be due to several factors:
-
RNA Quality: Ensure high-quality, intact RNA is extracted from your cells or tissues. Use a NanoDrop or Bioanalyzer to assess RNA purity and integrity.
-
Primer Efficiency: Validate your qPCR primers to ensure they have an amplification efficiency between 90% and 110%.
-
Reference Gene Stability: The expression of commonly used housekeeping genes can sometimes be affected by experimental treatments. It is crucial to test a panel of reference genes and select the one(s) that are most stable across your experimental conditions.
-
Biological Variability: Endometrial biology is complex. If using primary cells or tissue, expect a higher degree of biological variability. Increase your sample size to ensure statistical power.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for ulipristal acetate from various in vitro studies.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Assay System | Value | Unit |
| Progesterone Receptor A (PR-A) | Ulipristal Acetate | Human | 8.5 | EC50 (nM) |
| Progesterone Receptor B (PR-B) | Ulipristal Acetate | Human | 7.7 | EC50 (nM) |
| Progesterone Receptor | Ulipristal Acetate | Rabbit Uterine | 13.6 | EC50 (nM) |
| Glucocorticoid Receptor (GR) | Ulipristal Acetate | Rabbit Thymic | 15.4 | EC50 (nM) |
| Estrogen Receptor (ER) | Ulipristal Acetate | Human | >10,000 | EC50 (nM) |
Data sourced from Cayman Chemical product information sheet.[11]
Table 2: In Vitro Efficacy
| Cell Line | Assay | Effect | Value | Unit |
| IGROV-1 (Ovarian Cancer) | Growth Inhibition | 15.5 | IC50 (µM) | |
| SKOV3 (Ovarian Cancer) | Growth Inhibition | 31.5 | IC50 (µM) |
Data sourced from Cayman Chemical product information sheet.[11]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Progesterone Receptor Competitive Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of ulipristal acetate for the progesterone receptor.
-
Materials:
-
Cell lysate or purified progesterone receptor
-
Radiolabeled progesterone (e.g., ³H-progesterone)
-
Ulipristal acetate
-
Unlabeled progesterone (for positive control)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation vials and scintillation fluid
-
Filter plates and vacuum manifold
-
-
Procedure:
-
Prepare a series of dilutions of ulipristal acetate and unlabeled progesterone in assay buffer.
-
In a 96-well plate, combine the cell lysate/purified receptor, a fixed concentration of radiolabeled progesterone, and the various concentrations of ulipristal acetate or unlabeled progesterone.
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-18 hours).
-
Transfer the incubation mixture to a filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor (ulipristal acetate or unlabeled progesterone).
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. Cell Proliferation (MTT) Assay
This protocol describes how to assess the effect of ulipristal acetate on the proliferation of uterine fibroid cells.
-
Materials:
-
Uterine fibroid cell line (e.g., UtLM)
-
Complete cell culture medium
-
Ulipristal acetate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed uterine fibroid cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of ulipristal acetate in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of ulipristal acetate. Include a vehicle control (medium with the same concentration of DMSO as the highest ulipristal acetate concentration).
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the concentration of ulipristal acetate to determine the IC50 value.
-
3. Gene Expression Analysis by qPCR
This protocol outlines the steps to analyze the effect of ulipristal acetate on the expression of endometrial receptivity markers in an endometrial cell line (e.g., Ishikawa cells).
-
Materials:
-
Endometrial cell line (e.g., Ishikawa)
-
Complete cell culture medium
-
Ulipristal acetate stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., HOXA10, LIF) and a stable reference gene
-
qPCR instrument
-
-
Procedure:
-
Culture Ishikawa cells to near confluence in 6-well plates.
-
Treat the cells with the desired concentration of ulipristal acetate or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize cDNA from a fixed amount of total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96-well qPCR plate by combining the cDNA, qPCR master mix, and forward and reverse primers for each target and reference gene.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the ulipristal acetate-treated samples compared to the vehicle control.
-
Visualizations
Ulipristal Acetate Signaling Pathway
Caption: Ulipristal acetate's mechanism of action.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for an MTT cell proliferation assay.
References
- 1. raybiotech.com [raybiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ulipristal acetate | Progestogen/Progesterone Receptor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Ulipristal Diacetate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ulipristal diacetate (UPA).
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and exposure to heat and light (photodegradation).[1][2] Understanding these degradation pathways is crucial for developing stable formulations and accurate analytical methods.
Q2: What are the known degradation products of this compound?
A2: Forced degradation studies have identified several degradation products. The most common include N-desmethyl ulipristal acetate and N,N-didesmethyl ulipristal acetate, which are metabolites, and various stereoisomeric impurities.[3][4] Under different stress conditions, a range of other degradants are formed, which are typically monitored by chromatographic techniques.[1][2]
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, this compound should be stored in well-closed containers, protected from light and moisture. For long-term storage, it is advisable to keep it at controlled room temperature or as specified by the manufacturer.
Q4: Are there any known excipient incompatibilities with this compound?
A4: While comprehensive public data on excipient compatibility is limited, a stable formulation has been patented using lactose monohydrate as a diluent, povidone as a binding agent, croscarmellose sodium as a disintegrant, and magnesium stearate as a lubricant.[5] It is crucial to conduct compatibility studies with any new excipients during formulation development.
Troubleshooting Guides
Troubleshooting Analytical Method Development for Stability Indicating Assays
| Problem | Possible Cause | Recommended Solution |
| Poor resolution between this compound and its degradation products. | Inadequate mobile phase composition or column chemistry. | - Optimize the mobile phase by adjusting the solvent ratio, pH, or ionic strength. - Experiment with different stationary phases (e.g., C18, C8, Phenyl). - Consider using a gradient elution method to improve separation.[6] |
| Peak tailing for the this compound peak. | - Interaction of the analyte with active sites on the column packing. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Appearance of unexpected peaks in the chromatogram. | - Contamination of the sample, solvent, or instrument. - Formation of new degradation products under the analytical conditions. | - Run a blank gradient to check for system contamination. - Use high-purity solvents and freshly prepared samples. - Evaluate the stability of the analyte in the mobile phase. |
| Drifting baseline. | - Changes in mobile phase composition or temperature. - Column bleed. | - Ensure the mobile phase is well-mixed and degassed. - Use a column thermostat to maintain a constant temperature. - Use a column with low bleed characteristics, especially for gradient elution.[6] |
Troubleshooting Forced Degradation Studies
| Problem | Possible Cause | Recommended Solution |
| No significant degradation observed. | - Stress conditions are too mild. - this compound is stable under the applied conditions. | - Increase the concentration of the stressor (acid, base, oxidizing agent). - Extend the duration of the stress study. - Increase the temperature. |
| Excessive degradation (more than 20%). | Stress conditions are too harsh. | - Reduce the concentration of the stressor. - Decrease the duration of the study. - Lower the temperature. |
| Poor mass balance. | - Degradation products are not being detected by the analytical method. - Formation of volatile or insoluble degradation products. | - Ensure the detection wavelength is appropriate for both the parent drug and all degradation products. - Use a mass-sensitive detector (e.g., mass spectrometry) to identify all components. - Check for precipitation in the stressed samples. |
Data Presentation
Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | % Degradation | Number of Degradants | Reference |
| Acidic Hydrolysis | 0.1 M HCl, reflux at 60°C for 8h | 20.13% | 2 | [2] |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux at 60°C for 4h | 18.64% | 7 | [2][7] |
| Oxidative Degradation | 3% H₂O₂, reflux at 60°C for 4h | 17.25% | 2 | [2] |
| Thermal Degradation | 60°C for 4h | 10.02% | 1 | [2] |
| Photolytic Degradation | UV light | 19.29% | 3 | [2] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound bulk drug substance.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Reflux the solution at 60°C for 8 hours.[2]
-
Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute to a final concentration with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Reflux the solution at 60°C for 4 hours.[2]
-
Cool the solution and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute to a final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Reflux the solution at 60°C for 4 hours.[2]
-
Cool the solution and dilute to a final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 60°C for 4 hours.[2]
-
Also, reflux the stock solution at 60°C for 4 hours.
-
After the specified time, cool and dilute to a final concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to UV light (e.g., in a photostability chamber) for a defined period.[2]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve the solid sample and dilute both samples to a final concentration with the mobile phase.
-
3. Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or HPTLC method.
-
Determine the percentage of degradation and identify the degradation products.
Visualizations
Logical Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Ulipristal Acetate | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 5. patents.justia.com [patents.justia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
ulipristal diacetate solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulipristal Diacetate (Ulipristal Acetate).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in several organic solvents but is poorly soluble in aqueous solutions. Its solubility in common solvents is summarized in the table below.
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: this compound is a lipophilic compound with a predicted water solubility of approximately 0.00341 mg/mL[1]. This inherent low aqueous solubility is the primary reason for dissolution challenges in aqueous buffers. As a Biopharmaceutical Classification System (BCS) Class II compound, it is characterized by low solubility and high permeability[2].
Q3: How does pH affect the solubility of this compound?
A3: this compound's solubility is pH-dependent. It is more soluble in acidic conditions (low pH) and has significantly lower solubility in neutral or basic conditions[2]. Therefore, attempting to dissolve it directly in neutral buffers like PBS (pH 7.2) will result in very low concentrations. For instance, in a 1:1 mixture of Ethanol:PBS (pH 7.2), the solubility is only 0.2 mg/mL[3].
Q4: Can I use co-solvents to dissolve this compound for in vitro experiments?
A4: Yes, using co-solvents is a common and effective method for dissolving this compound for in vitro studies. Organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are excellent choices for preparing stock solutions at high concentrations, which can then be diluted into your aqueous experimental medium[3]. However, it is crucial to be mindful of the final solvent concentration in your assay to avoid solvent-induced artifacts or toxicity.
Q5: Are there methods to improve the aqueous solubility of this compound for formulation development?
A5: Several techniques can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include the formation of amorphous solid dispersions with polymers or cyclodextrins, and the use of hydrotropic agents[4][5][6].
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution of Stock Solution in Aqueous Media
-
Problem: The compound precipitates out of solution when a concentrated organic stock solution is added to an aqueous buffer or cell culture medium.
-
Cause: This is due to the drastic change in solvent polarity, causing the poorly water-soluble this compound to crash out of the solution.
-
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final desired concentration of this compound in the aqueous medium.
-
Optimize Co-solvent Percentage: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5% or 1%, to minimize both precipitation and potential solvent toxicity to cells[7].
-
Use a Co-solvent System: A mixture of co-solvents can sometimes maintain solubility better than a single solvent. For in vivo studies, formulations with DMSO, PEG300, and Tween-80 have been used[8].
-
Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant, like Tween-80, to the final aqueous medium can help to maintain the solubility of the compound[8].
-
Prepare a Cyclodextrin Inclusion Complex: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.
-
Issue 2: Low or Inconsistent Results in Cell-Based Assays
-
Problem: Inconsistent or lower-than-expected activity of this compound in cell-based experiments.
-
Cause: This could be due to the compound not being fully dissolved in the assay medium, leading to a lower effective concentration. The undissolved particles may also interfere with assay readings.
-
Solutions:
-
Confirm Dissolution: Before adding to cells, visually inspect the final solution for any signs of precipitation. If possible, centrifuge the solution and measure the concentration in the supernatant to confirm the dissolved amount.
-
Utilize a Solubilization Technique: Prepare the final working solution using a method known to improve aqueous solubility, such as forming a complex with hydroxypropyl-β-cyclodextrin (HP-β-CD)[4].
-
Control for Solvent Effects: Ensure that the vehicle control (containing the same final concentration of the organic solvent) is included in all experiments to account for any effects of the solvent itself on the cells[7].
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Source |
| Dimethylformamide (DMF) | 30 | [3] |
| Dimethyl Sulfoxide (DMSO) | 30 | [3] |
| Ethanol | 30 | [3] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.2 | [3] |
| Water (Predicted) | 0.00341 | [1] |
Table 2: Solubility Enhancement of this compound using Cyclodextrins
| Cyclodextrin Complex | Solubility in Artificial Gastric Juice (pH 2.0) (µg/mL) | Fold Increase vs. Crystalline UPA |
| Crystalline UPA | 1.82 | 1.0 |
| Amorphous UPA | 4.35 | 2.4 |
| UPA-β-CD Amorphous | 10.21 | 5.6 |
| UPA-γ-CD Amorphous | 12.54 | 6.9 |
| UPA-DM-β-CD Amorphous | 15.89 | 8.7 |
| UPA-HP-β-CD Amorphous | 18.23 | 10.0 |
| Data derived from a study on amorphous mixtures prepared by co-milling.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound for dilution into aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
If needed, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound-Cyclodextrin Amorphous Solid Dispersion by Co-milling
Objective: To enhance the aqueous solubility of this compound by forming an amorphous solid dispersion with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ball mill or planetary mill
-
Milling jars and balls (e.g., zirconia)
Procedure:
-
Weigh equimolar amounts of this compound and HP-β-CD.
-
Place the powders into a milling jar along with the milling balls.
-
Mill the mixture at a specified speed (e.g., 400 rpm) for a designated time (e.g., 60-90 minutes). The optimal time may need to be determined empirically by checking for the disappearance of crystalline peaks using Powder X-ray Diffraction (PXRD).
-
After milling, retrieve the resulting amorphous powder.
-
The amorphous solid dispersion can then be used for dissolution studies or formulation development. This is a generalized protocol based on the co-milling method described in the literature.[4]
Protocol 3: Enhancing Aqueous Solubility of this compound using a Hydrotropic Agent
Objective: To increase the aqueous concentration of this compound using a hydrotropic agent for analytical purposes or in vitro assays where higher aqueous concentrations are needed.
Materials:
-
This compound powder
-
Niacinamide
-
Distilled water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 1.5 M solution of Niacinamide in distilled water.
-
Add an excess amount of this compound powder to the 1.5 M Niacinamide solution.
-
Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After stirring, filter the solution through a 0.45 µm filter to remove any undissolved solid.
-
The filtrate will contain the solubilized this compound at a concentration significantly higher than its intrinsic water solubility. The exact concentration can be determined using a validated analytical method like HPLC. This protocol is based on a study demonstrating the hydrotropic solubilization of this compound.[6]
Visualizations
Caption: Workflow for preparing a this compound solution using a co-solvent.
Caption: Workflow for preparing a this compound-cyclodextrin solid dispersion.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Changes in gastric pH and in pharmacokinetics of ulipristal acetate - a drug-drug interaction study using the proton pump inhibitor esomeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Cyclodextrin and its derivatives as effective excipients for amorphous ulipristal acetate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103006603A - solid dispersion and solid preparation of ulipristal acetate - Google Patents [patents.google.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. medchemexpress.com [medchemexpress.com]
preventing degradation of ulipristal diacetate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with ulipristal diacetate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective progesterone receptor modulator (SPRM).[1][2] It exhibits both antagonistic and partial agonist activity at the progesterone receptor, depending on the tissue and hormonal environment.[1] Its primary contraceptive effect is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[2]
Q2: What are the main factors that can cause the degradation of this compound in solution?
A2: this compound is susceptible to degradation under several conditions, including acidic and alkaline hydrolysis, oxidation, heat (thermal stress), and exposure to light (photolytic stress).[3][4]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored in tightly sealed containers, protected from light, and kept at controlled room temperature or refrigerated, depending on the solvent and desired storage duration. For long-term storage, it is advisable to prepare fresh solutions.
Q4: In which common laboratory solvents is this compound soluble?
A4: The solubility of this compound varies in common laboratory solvents. The following table summarizes its approximate solubility.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 83 mg/mL |
| Ethanol | 14 mg/mL |
| Water | Insoluble |
| Methanol | Soluble |
| Acetonitrile | Soluble |
Note: The solubility in methanol and acetonitrile is qualitatively described as soluble in several analytical methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.
Issue 1: Unexpected Degradation of this compound in Solution
-
Possible Cause 1: Inappropriate pH of the solution.
-
Solution: this compound is highly susceptible to degradation in both acidic and alkaline conditions. Ensure the pH of your solution is neutral and buffered if necessary, especially for aqueous-based solutions.
-
-
Possible Cause 2: Exposure to light.
-
Solution: Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Minimize exposure to ambient light during experiments.
-
-
Possible Cause 3: Elevated temperature.
-
Solution: Avoid exposing solutions to high temperatures. Store solutions at recommended temperatures and avoid leaving them on a lab bench for extended periods.
-
-
Possible Cause 4: Presence of oxidizing agents.
-
Solution: Ensure that your solvents and reagents are free from peroxides and other oxidizing impurities. Use high-purity solvents and consider de-gassing solvents before use.
-
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause 1: Inappropriate mobile phase composition or pH.
-
Solution: Optimize the mobile phase composition. A common mobile phase is a mixture of 0.1% ortho-phosphoric acid and acetonitrile (50:50 v/v) with the pH adjusted to 4.0 with triethylamine.[5] Ensure the mobile phase is well-mixed and degassed.
-
-
Possible Cause 2: Column degradation or contamination.
-
Solution: Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column with a strong solvent or replace it if necessary.
-
-
Possible Cause 3: Sample solvent is incompatible with the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is miscible with the mobile phase and inject the smallest possible volume.
-
Issue 3: Inaccurate Quantification of this compound
-
Possible Cause 1: Incomplete dissolution of the compound.
-
Solution: Ensure complete dissolution by using appropriate solvents and sonication if necessary. Visually inspect the solution for any undissolved particles.
-
-
Possible Cause 2: Degradation during sample preparation.
-
Solution: Prepare samples immediately before analysis and protect them from light and heat.
-
-
Possible Cause 3: Non-linearity of the calibration curve.
-
Solution: Prepare a fresh set of calibration standards and ensure the concentration range brackets the expected sample concentrations. A typical linear range for HPLC analysis is 20-100 µg/mL.[5]
-
Quantitative Data on this compound Degradation
The following table summarizes the percentage of degradation of this compound under various forced degradation conditions as reported in a stability-indicating HPTLC method study.
| Stress Condition | Reagent and Conditions | Duration | % Degradation |
| Acidic Hydrolysis | 0.1 N Methanolic HCl | 1 hour at 60°C | Not specified, 2 degradation products observed |
| Alkaline Hydrolysis | 0.01 N Methanolic NaOH | 15 minutes in the dark | 20.20% |
| Oxidative Degradation | Not specified | Not specified | 17.25% |
| Thermal Degradation | 60°C | 4 hours | 10.02% |
| Photochemical Degradation | Not specified | Not specified | Not specified, 3 degradation products observed |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound for the development and validation of stability-indicating analytical methods.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of 1 mg/mL.
-
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 2N hydrochloric acid.
-
Reflux the mixture for 30 minutes at 60°C.[5]
-
Cool the solution to room temperature and neutralize it with an appropriate amount of 2N sodium hydroxide.
-
Dilute the solution with the mobile phase to a final concentration of approximately 60 µg/mL for HPLC analysis.[5]
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 2N sodium hydroxide.
-
Reflux the mixture for 30 minutes at 60°C.[5]
-
Cool the solution to room temperature and neutralize it with an appropriate amount of 2N hydrochloric acid.
-
Dilute the solution with the mobile phase to a final concentration of approximately 60 µg/mL for HPLC analysis.[5]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the powdered this compound in a hot air oven at 60°C for 4 hours.
-
After exposure, allow the powder to cool to room temperature.
-
Prepare a solution of the heat-treated powder in the mobile phase at a concentration of approximately 60 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the powdered this compound to UV light (e.g., in a photostability chamber) for a specified period.
-
After exposure, prepare a solution of the powder in the mobile phase at a concentration of approximately 60 µg/mL for HPLC analysis.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a step-by-step method for the quantitative analysis of this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 (e.g., Phenomex C18, 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% ortho-phosphoric acid (pH adjusted to 4.0 with triethylamine) and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 223 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient.
-
-
Preparation of Mobile Phase:
-
Prepare a 0.1% aqueous solution of ortho-phosphoric acid.
-
Adjust the pH of the ortho-phosphoric acid solution to 4.0 using triethylamine.
-
Mix the pH-adjusted ortho-phosphoric acid solution with acetonitrile in a 50:50 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare working standard solutions in the range of 20-100 µg/mL by diluting with the mobile phase.[5]
-
-
Sample Preparation:
-
For degraded samples from the forced degradation study, dilute them with the mobile phase to a final concentration within the linear range of the method (e.g., 60 µg/mL).
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Record the chromatograms and determine the peak areas for this compound and any degradation products.
-
Visualizations
Caption: Experimental workflow for forced degradation and analysis.
Caption: this compound's mechanism of action on the HPO axis.
References
- 1. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 2. rep.bioscientifica.com [rep.bioscientifica.com]
- 3. Optimization and Validation of HPTLC Method for Estimation of Ulipristal Acetate in Presence of Its Forced Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. ijraps.in [ijraps.in]
Ulipristal Acetate Quantification: A Technical Support Guide
Welcome to the technical support center for ulipristal acetate quantification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying ulipristal acetate in biological matrices?
A1: The most prevalent methods for the quantification of ulipristal acetate in biological matrices, such as human plasma or serum, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is generally preferred for bioanalytical studies due to its higher sensitivity and selectivity, allowing for lower limits of quantification.[1]
Q2: What is a suitable internal standard (IS) for ulipristal acetate quantification?
A2: The selection of an appropriate internal standard is critical for accurate and precise quantification. For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard, such as ulipristal acetate-d3, is the ideal choice.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring consistent extraction recovery and compensation for matrix effects.[1] If a SIL-IS is not available, a structural analog like levonorgestrel can be used, but it must be demonstrated to have similar chromatographic behavior and extraction efficiency, with negligible matrix effect.
Q3: How stable is ulipristal acetate in plasma/serum samples during storage and handling?
A3: Ulipristal acetate has been reported to be stable under various storage and processing conditions.[2][5] Specific stability data from various studies are summarized in the table below. It is crucial to perform stability studies under your specific laboratory conditions to ensure data integrity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of ulipristal acetate.
LC-MS/MS Troubleshooting
Problem: I am observing significant ion suppression or enhancement.
Ion suppression or enhancement, collectively known as matrix effects, can significantly impact the accuracy and precision of your results by altering the ionization efficiency of the analyte.
-
Initial Diagnosis: To determine if you are experiencing matrix effects, you can perform a post-column infusion experiment. Infuse a standard solution of ulipristal acetate at a constant rate into the LC eluent after the analytical column and inject a blank, extracted matrix sample. A dip or peak in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.
-
Solutions:
-
Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than a simple protein precipitation.
-
Chromatographic Separation: Modify your chromatographic method to separate ulipristal acetate from the co-eluting matrix components. This can be achieved by changing the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively compensating for the matrix effect in the final analyte/IS ratio.
-
Change Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, switching to APCI might mitigate the issue.
-
Problem: Poor peak shape (tailing, fronting, or splitting).
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.
-
Potential Causes & Solutions:
-
Column Degradation: A void at the head of the column or contamination can cause peak distortion.
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or replace it if necessary.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of ulipristal acetate, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
-
Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.
-
-
Secondary Interactions: Basic compounds like ulipristal acetate can interact with residual silanols on the silica-based stationary phase, causing tailing.
-
Solution: Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
-
-
HPLC-UV Troubleshooting
Problem: Low sensitivity or high baseline noise.
These issues can affect the limit of quantification and the overall accuracy of the method.
-
Potential Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can lead to a high and noisy baseline.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Filter and degas the mobile phase before use.
-
-
Detector Issues: A dirty flow cell or a failing lamp can cause low sensitivity and increased noise.
-
Solution: Flush the flow cell with an appropriate solvent. If the problem persists, check the lamp's energy and replace it if necessary.
-
-
Incorrect Detection Wavelength:
-
Solution: Ensure the UV detector is set to the wavelength of maximum absorbance for ulipristal acetate (around 309 nm or 223 nm, depending on the mobile phase).[2]
-
-
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Methods for Ulipristal Acetate Quantification in Human Plasma/Serum
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [1] | [5] | |
| Matrix | Human Plasma | Human Plasma | Human Serum |
| Sample Preparation | Protein Precipitation (Methanol) | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Hexane:Dichloromethane) |
| LC Column | ACE Excel 3 C18-PFP | Kinetex EVO C18 | Not Specified |
| Mobile Phase | Gradient Elution | Methanol and water with 2 mM ammonium acetate and 0.3% formic acid | Not Specified |
| Internal Standard | Ulipristal acetate-d3 | Ulipristal acetate-d3 | Not Specified |
| Linear Range | 0.05 - 100 ng/mL | 0.3 - 300 ng/mL | 0.1 - 250 ng/mL |
| LLOQ | 0.05 ng/mL | 0.3 ng/mL | 0.1 ng/mL |
| Run Time | 4 min | 4 min | 7 min |
Table 2: Stability of Ulipristal Acetate in Human Plasma/Serum
| Stability Condition | Duration | Analyte Concentration | Stability (% Recovery or Deviation) | Reference |
| Bench-top | Not Specified | Not Specified | Stable | [5] |
| Freeze-Thaw Cycles | Not Specified | Not Specified | Stable | [5] |
| Long-term Storage | Not Specified | Not Specified | Stable | [5] |
| Forced Degradation (Acid) | 1 hour at 60°C (0.1 N HCl) | Not Specified | Degradation observed | [6] |
| Forced Degradation (Alkali) | 15 minutes (0.01 N NaOH) | Not Specified | Significant degradation | [6] |
| Forced Degradation (Oxidative) | Not Specified | Not Specified | Degradation observed | [6] |
Note: While several studies state that ulipristal acetate is stable, they do not always provide specific quantitative recovery data. The term "Stable" indicates that the compound met the stability criteria of the respective validated method.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Ulipristal Acetate in Human Plasma
This protocol is a generalized procedure based on published methods.[1]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (ulipristal acetate-d3).
-
Vortex for 30 seconds.
-
Add 150 µL of methanol to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: ACE Excel 3 C18-PFP (or similar C18 column)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-4.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Ulipristal Acetate: m/z 476.2 → 134.1
-
Ulipristal Acetate-d3: m/z 479.3 → 416.2
-
-
Protocol 2: HPLC-UV Quantification of Ulipristal Acetate in Bulk Drug
This protocol is a generalized procedure based on published methods for the analysis of ulipristal acetate in bulk drug or pharmaceutical dosage forms.[3][4]
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of ulipristal acetate reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-60 µg/mL.
-
Sample Solution: For a tablet formulation, weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of ulipristal acetate to a 10 mL volumetric flask. Add about 7 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC-UV Conditions:
Visualizations
Caption: A typical experimental workflow for the quantification of ulipristal acetate in plasma by LC-MS/MS.
Caption: A troubleshooting decision tree for addressing poor peak shape in HPLC/LC-MS analysis.
References
Technical Support Center: Enhancing Ulipristal Acetate Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the bioavailability of ulipristal acetate (UPA).
Troubleshooting Guide
Q1: We are observing low and variable plasma concentrations of ulipristal acetate in our rat model after oral administration. What could be the cause and how can we improve it?
A: Low and inconsistent plasma levels of ulipristal acetate are often linked to its poor aqueous solubility. UPA is practically insoluble in water, which can limit its dissolution rate in the gastrointestinal tract, leading to incomplete absorption and high variability between subjects.
Troubleshooting Steps:
-
Particle Size Reduction (Micronization): The bioavailability of UPA is significantly dependent on its particle size. Reducing the particle size increases the surface area available for dissolution. Studies have shown that micronization can increase the maximum plasma drug concentration (Cmax) and the total drug exposure (AUC) by approximately 40%.[1] It is also established that a tablet formulation with micronized UPA provides faster and greater absorption compared to a capsule formulation.[1]
-
Formulation with Surfactants (Co-micronization): If micronization alone is insufficient, consider co-micronization with a pharmaceutically acceptable solid surfactant, such as sodium dodecyl sulfate (SDS). This technique has been shown to further enhance the dissolution rate and increase bioavailability by an additional 15-20% compared to UPA that is micronized alone.[2]
-
Vehicle Selection: Ensure the vehicle used for administration is appropriate. For preclinical studies, suspending the micronized or co-micronized compound in an aqueous vehicle with a suitable suspending agent can help maintain a uniform dispersion.
Q2: Our attempts to formulate ulipristal acetate into a simple aqueous suspension for oral gavage in mice have resulted in inconsistent dosing due to poor dispersibility. What are some solutions?
A: This is a common issue with hydrophobic compounds like UPA. The particles tend to agglomerate and do not disperse uniformly in aqueous vehicles, leading to inaccurate dosing.
Troubleshooting Steps:
-
Use of Wetting Agents: Incorporate a wetting agent into your vehicle to improve the dispersibility of the UPA powder. A small concentration of a surfactant like Tween 80 or sodium lauryl sulfate can be effective.
-
Hydrotropic Solubilization: For solution-based dosing, hydrotropy is a technique to enhance the aqueous solubility of poorly soluble drugs. Using a high concentration of a hydrotropic agent, such as niacinamide, can significantly increase the solubility of UPA in water, allowing for the preparation of a true solution for administration.
-
Preparation of a Co-micronized Product: As mentioned previously, co-micronizing UPA with a solid surfactant like SDS creates a powder that is more readily dispersible in aqueous media.[2]
Q3: We are considering developing a nanoparticle formulation for UPA to improve its bioavailability but are unsure of the potential pitfalls. What should we watch out for?
A: While nanoparticle formulations (e.g., solid lipid nanoparticles, polymeric nanoparticles, or nanoemulsions) are a promising strategy for enhancing the bioavailability of poorly soluble drugs, they come with their own set of challenges.
Potential Issues & Considerations:
-
Physical and Chemical Stability: Nanoparticle suspensions can be prone to aggregation, sedimentation, or drug leakage over time. Long-term stability studies are crucial.
-
Drug Loading and Encapsulation Efficiency: Achieving high drug loading without compromising the stability and particle size of the nanoparticles can be challenging.
-
Reproducibility: Scaling up the production of nanoparticles from a lab-scale batch to a larger, more consistent production can be difficult.
-
In Vivo Fate: The surface properties and size of nanoparticles will influence their interaction with biological systems, including potential uptake by the reticuloendothelial system (RES), which can affect the drug's pharmacokinetic profile and tissue distribution.
-
Toxicity of Excipients: The surfactants, lipids, and polymers used in the nanoparticle formulation must be biocompatible and non-toxic at the concentrations used.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism limiting the oral bioavailability of ulipristal acetate? A1: The primary limiting factor for the oral bioavailability of ulipristal acetate is its very low aqueous solubility (3 mg/100 mL). This characteristic can lead to a slow dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption.
Q2: How does micronization improve the bioavailability of ulipristal acetate? A2: Micronization is the process of reducing the average diameter of a solid material's particles. By reducing the particle size of UPA, the surface area-to-volume ratio is significantly increased. This larger surface area allows for a more rapid dissolution of the drug in the gastrointestinal tract, which in turn can lead to more complete and faster absorption into the bloodstream, thus improving bioavailability.[1]
Q3: What is co-micronization and how does it further enhance UPA's bioavailability? A3: Co-micronization is a formulation technique where the active pharmaceutical ingredient (UPA) is micronized together with a hydrophilic carrier or surfactant, such as sodium dodecyl sulfate (SDS).[2] This process not only reduces the particle size but also intimately mixes the drug with a wetting agent. This ensures that upon contact with aqueous fluids, the drug particles are readily wetted and dispersed, preventing agglomeration and further accelerating dissolution, leading to an additional increase in bioavailability compared to micronization alone.[2]
Q4: Are there other advanced formulation strategies that could theoretically improve UPA bioavailability? A4: Yes, several advanced formulation strategies are commonly used to enhance the bioavailability of poorly water-soluble drugs and could be applied to UPA:
-
Solid Dispersions: Dispersing UPA in its amorphous form within a hydrophilic polymer matrix can significantly increase its dissolution rate and solubility.
-
Lipid-Based Formulations: Formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the absorption of lipophilic drugs like UPA by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Nanocrystals: Reducing the particle size of UPA to the nanometer range can dramatically increase the dissolution velocity due to the increased surface area.
Q5: What animal models are suitable for pharmacokinetic studies of ulipristal acetate? A5: Rodent models, such as rats (e.g., Sprague-Dawley) and mice, are commonly used for initial pharmacokinetic screening of different formulations. For studies requiring a model with a menstrual cycle more similar to humans, non-human primates like the cynomolgus monkey have been used in toxicity studies of UPA. The choice of model will depend on the specific research question and stage of development.
Quantitative Data on Bioavailability Improvement
The following tables summarize the pharmacokinetic data from studies on different formulations of ulipristal acetate.
Table 1: Effect of Micronization and Formulation Type on Ulipristal Acetate Bioavailability
| Formulation | Cmax (Maximum Concentration) | AUC (Total Drug Exposure) |
| Non-micronized UPA | Baseline | Baseline |
| Micronized UPA | ~40% increase | ~40% increase |
| Micronized UPA in Capsule | Slower and less absorption | Lower than tablet |
| Micronized UPA in Tablet | Faster and greater absorption | Higher than capsule |
Data sourced from the Australian Public Assessment Report for ulipristal acetate.[1]
Table 2: Pharmacokinetic Comparison of Micronized UPA vs. Co-micronized UPA with SDS in an Animal Model
| Pharmacokinetic Parameter | Micronized UPA | Co-micronized UPA/SDS | % Improvement |
| Tmax (h) | 1.25 | 1.00 | Faster Absorption |
| AUC 0-t | Baseline | ~15-20% increase | 15-20% |
| AUC 0-inf | Baseline | ~15-20% increase | 15-20% |
Data sourced from patent US9610293B2.[2]
Experimental Protocols
Protocol 1: Preparation of Co-micronized Ulipristal Acetate with Sodium Dodecyl Sulfate (SDS)
This protocol is based on the methodology described in patent US9610293B2.[2]
-
Mixing: Mix ulipristal acetate and sodium dodecyl sulfate in the desired weight ratio (e.g., 1:1).
-
Co-micronization: Introduce the mixture into a jet mill. Micronize the mixture using compressed air at a pressure of approximately 8 bar.
-
Particle Size Analysis: Verify the particle size distribution of the resulting co-micronized powder using a laser diffraction particle size analyzer. The target is typically a D50 (median particle size) of less than 10 µm.
-
Storage: Store the co-micronized powder in a tightly sealed container, protected from moisture.
Protocol 2: In Vivo Pharmacokinetic Study in an Animal Model
This protocol is a generalized representation based on the description in patent US9610293B2.[2]
-
Animal Model: Select a suitable animal model (e.g., female Sprague-Dawley rats, 200-250g). Acclimatize the animals for at least one week before the experiment.
-
Animal Groups: Divide the animals into at least two groups:
-
Group 1 (Control): To be administered micronized UPA.
-
Group 2 (Test): To be administered co-micronized UPA/SDS.
-
-
Formulation Preparation: Prepare a suspension of the test and control articles in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water) at a concentration that allows for a dose volume of 5-10 mL/kg.
-
Dosing: Administer a single oral dose of the respective formulations to each animal via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of ulipristal acetate in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal using non-compartmental analysis software. Compare the parameters between the control and test groups to determine the relative bioavailability.
Visualizations
Caption: Experimental workflow for improving UPA bioavailability.
References
Ulipristal Acetate Interference with Hormonal Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential interference of ulipristal acetate (UPA) with hormonal assays. Ulipristal acetate, a selective progesterone receptor modulator (SPRM), is structurally similar to progesterone, raising the possibility of cross-reactivity in immunoassays for steroid hormones. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate potential analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding ulipristal acetate and hormonal assays?
A1: The main concern is the potential for ulipristal acetate and its metabolites to cross-react with antibodies used in immunoassays for steroid hormones, particularly progesterone.[1] This cross-reactivity can lead to inaccurate (falsely elevated or potentially falsely depressed) hormone measurements, which could impact the interpretation of experimental results.
Q2: Which hormonal assays are most likely to be affected?
A2: Progesterone immunoassays are of the highest concern due to the structural similarity between ulipristal acetate and progesterone.[2] While less likely, interference with other steroid hormone assays that use polyclonal antibodies, such as some cortisol assays, cannot be entirely ruled out without specific testing. Assays for peptide hormones like Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) are not expected to have direct cross-reactivity with UPA, as their structures are fundamentally different. However, it is important to distinguish between analytical interference and the physiological effects of UPA on LH and FSH levels.[3]
Q3: Is there quantitative data available on the cross-reactivity of ulipristal acetate in specific commercial immunoassays?
A3: To date, there is a lack of publicly available studies that provide specific quantitative data on the percentage of cross-reactivity of ulipristal acetate or its metabolites in commonly used commercial hormonal immunoassays from manufacturers such as Roche, Abbott, or Siemens. Package inserts for many progesterone immunoassays list cross-reactivity data for various endogenous and synthetic steroids, but ulipristal acetate is not typically included.[1][4][5]
Q4: What is the mechanism of action of ulipristal acetate that researchers should be aware of?
A4: Ulipristal acetate is a selective progesterone receptor modulator (SPRM). It has both agonistic and antagonistic effects on the progesterone receptor in a tissue-specific manner.[2] Its primary mechanism in emergency contraception is to delay or inhibit ovulation by preventing or delaying the LH surge.[3] Researchers studying the hypothalamic-pituitary-ovarian axis should be aware of these physiological effects on hormone levels, which are distinct from analytical assay interference.
Q5: What are the main metabolites of ulipristal acetate, and could they also interfere with assays?
A5: The major active metabolite of ulipristal acetate is monodemethylated ulipristal acetate (PGL4002).[6] Like the parent compound, this metabolite is structurally similar to progesterone and could potentially cross-react with immunoassay antibodies. The extent of this cross-reactivity is also not well-documented in publicly available literature.
Q6: What is the recommended analytical method for measuring progesterone in samples from subjects treated with ulipristal acetate?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the accurate quantification of progesterone in the presence of potentially interfering substances like ulipristal acetate.[7][8] LC-MS/MS offers higher specificity and is not susceptible to the antibody-based cross-reactivity that can affect immunoassays.[7]
Troubleshooting Guide for Unexpected Hormonal Assay Results
If you encounter unexpected or inconsistent hormonal assay results in a study involving ulipristal acetate, consider the following troubleshooting steps:
Issue 1: Progesterone levels are unexpectedly high in a subject treated with ulipristal acetate.
-
Potential Cause: Cross-reactivity of ulipristal acetate or its metabolites with the progesterone immunoassay antibodies.
-
Troubleshooting Steps:
-
Review Assay Specificity: Check the package insert of the progesterone immunoassay kit for any information on cross-reactivity with other SPRMs or structurally related compounds.
-
Perform a Dilution Series: Analyze serial dilutions of the patient sample. If a non-linear relationship is observed between the measured concentration and the dilution factor, it may suggest interference.
-
Use an Alternative Assay: If possible, re-test the sample using a different progesterone immunoassay from another manufacturer, as antibody specificity can vary.
-
Confirm with LC-MS/MS: The gold standard for confirming the progesterone concentration is to re-analyze the sample using a validated LC-MS/MS method.[7][8]
-
Issue 2: LH, FSH, or Estradiol levels are altered in subjects treated with ulipristal acetate.
-
Potential Cause: These changes are more likely due to the physiological effects of ulipristal acetate on the hypothalamic-pituitary-ovarian axis rather than direct analytical interference. UPA can suppress the LH surge and consequently affect follicular development and estradiol production.[3]
-
Troubleshooting Steps:
-
Correlate with Clinical Data: Interpret the hormone levels in the context of the timing of UPA administration relative to the menstrual cycle and other clinical observations.
-
Review Literature: Consult studies on the pharmacodynamics of ulipristal acetate to understand the expected physiological changes in these hormones.
-
Consider Assay Integrity: While direct cross-reactivity is unlikely, ensure that the assays are performing correctly by running quality controls and calibrators.
-
Data Presentation: Physiological Effects of Ulipristal Acetate on Hormone Levels
While specific cross-reactivity data is limited, numerous studies have documented the physiological effects of ulipristal acetate on endogenous hormone levels. The following table summarizes these effects.
| Hormone | Effect of Ulipristal Acetate Administration | Reference |
| Progesterone | Pre-ovulatory administration can lead to lower or absent luteal phase progesterone levels due to ovulation inhibition. | [2] |
| Luteinizing Hormone (LH) | Can delay or suppress the mid-cycle LH surge, which is the primary mechanism for inhibiting ovulation. | [3] |
| Follicle-Stimulating Hormone (FSH) | Effects are generally less pronounced than on LH, but alterations in the cycle can indirectly influence FSH levels. | |
| Estradiol | Pre-ovulatory administration can suppress the follicular phase rise in estradiol. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Drug Interference in a Competitive Immunoassay
This protocol is based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2 for interference testing.[7][9]
Objective: To determine the potential cross-reactivity of ulipristal acetate in a competitive immunoassay for progesterone.
Materials:
-
Progesterone-free serum or plasma pool.
-
Progesterone standard of a known concentration.
-
Ulipristal acetate and its major metabolites (e.g., PGL4002) as pure substances.
-
The competitive immunoassay kit for progesterone being tested.
-
Microplate reader or automated immunoassay analyzer.
Procedure:
-
Preparation of Samples:
-
Analyte-Negative Samples with Interferent: Spike the progesterone-free serum with increasing concentrations of ulipristal acetate (e.g., covering the expected therapeutic range and higher).
-
Analyte-Positive Samples with Interferent: Prepare two sets of samples. In the first set, spike the progesterone-free serum with a low concentration of progesterone (near the lower end of the assay's dynamic range). In the second set, spike with a high concentration of progesterone (near the upper end of the dynamic range). To each of these sets, add increasing concentrations of ulipristal acetate.
-
Control Samples: Prepare control samples containing only the low and high concentrations of progesterone without the interferent. Also include a blank sample of the progesterone-free serum.
-
-
Immunoassay Procedure:
-
Run all prepared samples in the progesterone immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
For Analyte-Negative Samples: Determine the progesterone concentration measured in the samples containing only ulipristal acetate. Any detected progesterone is due to cross-reactivity.
-
Calculate Percent Cross-Reactivity:
-
For Analyte-Positive Samples: Compare the progesterone concentrations measured in the samples with and without ulipristal acetate. A significant difference indicates interference.
-
Protocol 2: Quantification of Progesterone by LC-MS/MS
This is a generalized workflow for a more specific and reliable measurement of progesterone.
Objective: To accurately measure progesterone concentrations in serum or plasma samples that may contain ulipristal acetate.
Methodology:
-
Sample Preparation:
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled progesterone (e.g., ¹³C₃-progesterone) to the serum/plasma sample as an internal standard.
-
Liquid-Liquid Extraction or Solid-Phase Extraction: Extract the steroids from the sample matrix to remove proteins and other interfering substances.
-
-
Chromatographic Separation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Inject the extracted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives to achieve separation of progesterone from ulipristal acetate and other endogenous steroids.
-
-
Mass Spectrometric Detection:
-
Tandem Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both progesterone and the internal standard to ensure specificity and accurate quantification.
-
Visualizations
Caption: Mechanism of action of Ulipristal Acetate in delaying ovulation.
Caption: Troubleshooting workflow for suspected immunoassay interference.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 2. Combined oral contraceptive interference with the ability of ulipristal acetate to delay ovulation: A prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 4. medilinkltd.com [medilinkltd.com]
- 5. researchgate.net [researchgate.net]
- 6. Ulipristal acetate - safety and pharmacokinetics following multiple doses of 10-50 mg per day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CLSI EP7 A2 : 2ED 2005 INTERFERENCE TESTING IN CLINICAL CHEMISTRY [shop.standards.ie]
- 8. CLSI: EP7-A2. Interference testing in clinical chemistry – ScienceOpen [scienceopen.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Ulipristal Acetate Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of ulipristal acetate (UPA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target receptors for ulipristal acetate?
A1: The primary off-target receptor for ulipristal acetate is the glucocorticoid receptor (GR).[1][2] UPA has been shown to bind to the GR, although with a lower affinity than to the progesterone receptor (PR).[3][4] It has also been noted to have some anti-androgenic activity at high concentrations, suggesting weak binding to the androgen receptor (AR).[5] UPA has no relevant affinity for the estrogen or mineralocorticoid receptors.[4]
Q2: How does the binding affinity of ulipristal acetate for the glucocorticoid receptor compare to that of mifepristone?
A2: Ulipristal acetate generally exhibits a lower binding affinity for the glucocorticoid receptor compared to mifepristone (RU-486).[3] Some studies suggest that UPA's affinity for the GR is about half that of mifepristone.[1] This reduced anti-glucocorticoid activity is a key characteristic of UPA.[5]
Q3: What is the known off-target signaling pathway affected by ulipristal acetate?
A3: Recent studies have indicated that ulipristal acetate can inhibit the STAT3/CCL2 signaling pathway. This effect has been observed to induce cell death in uterine sarcoma cells, suggesting a potential therapeutic application independent of its progesterone receptor modulation.[6]
Q4: At what concentrations are off-target effects of ulipristal acetate typically observed?
A4: Anti-glucocorticoid and anti-androgen activities of ulipristal acetate are generally observed at doses 50-fold greater than those required for its anti-progestin effect.[5] In in-vitro studies, complete blockage of glucocorticoid-induced gene transcription was seen at a concentration of 1000 nM of UPA.[1]
Quantitative Data: Receptor Binding Affinity
The following table summarizes the relative binding affinities (RBA) of ulipristal acetate and its metabolites compared to reference compounds for the progesterone and glucocorticoid receptors.
| Compound | Receptor | Relative Binding Affinity (%) |
| Ulipristal Acetate | Progesterone Receptor (rabbit uterine) | 100 |
| Glucocorticoid Receptor (rabbit thymic) | 4.6 | |
| Mono-demethylated UPA | Progesterone Receptor (rabbit uterine) | 108 |
| Glucocorticoid Receptor (rabbit thymic) | 3.6 | |
| Di-demethylated UPA | Progesterone Receptor (rabbit uterine) | 11 |
| Glucocorticoid Receptor (rabbit thymic) | 0.8 | |
| Mifepristone | Progesterone Receptor (rabbit uterine) | 128 |
| Glucocorticoid Receptor (rabbit thymic) | 11.4 |
Data adapted from FDA Office of Clinical Pharmacology Review, NDA: 022474.[7]
Experimental Protocols
Protocol 1: Glucocorticoid Receptor Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of ulipristal acetate for the glucocorticoid receptor.
Materials:
-
Receptor Source: Cytosol from cells expressing human glucocorticoid receptor (e.g., HepG2 or UtLM cells).[1][2]
-
Radioligand: [³H]-Dexamethasone.
-
Competitor: Ulipristal Acetate (serial dilutions).
-
Wash Buffer: Tris-HCl buffer with protease inhibitors.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Methodology:
-
Receptor Preparation: Prepare cytosol from GR-expressing cells by homogenization and centrifugation to isolate the supernatant containing the soluble receptors.
-
Assay Setup: In a 96-well plate, add a constant amount of receptor preparation to each well.
-
Competition: Add serial dilutions of ulipristal acetate to the wells. Include a control with no competitor (total binding) and a control with a saturating concentration of a known GR ligand (e.g., unlabeled dexamethasone) to determine non-specific binding.
-
Radioligand Addition: Add a fixed concentration of [³H]-Dexamethasone (typically at or below its Kd) to all wells.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the ulipristal acetate concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Analysis of STAT3/CCL2 Signaling Pathway
This protocol describes how to assess the effect of ulipristal acetate on the phosphorylation of STAT3 and the expression of CCL2 via Western Blot.
Materials:
-
Cell Line: Uterine sarcoma cell lines (e.g., MES-SA, SK-UT-1) or other relevant cell types.[6]
-
Ulipristal Acetate Treatment: Various concentrations of UPA.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, Rabbit anti-CCL2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Chemiluminescent Substrate.
-
Imaging System.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of ulipristal acetate for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-STAT3, anti-STAT3, anti-CCL2, and loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-STAT3 to total STAT3 and CCL2 to the loading control to determine the effect of ulipristal acetate.
Troubleshooting Guides
Glucocorticoid Receptor Competitive Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | - Radioligand concentration is too high.- Insufficient washing.- Filter type is not optimal. | - Use a radioligand concentration at or below the Kd.- Increase the number and volume of washes with ice-cold buffer.- Test different filter types (e.g., with different coatings). |
| Low Signal/Specific Binding | - Receptor preparation is inactive.- Incubation time is too short.- Insufficient amount of receptor. | - Use fresh or properly stored receptor preparations.- Optimize incubation time to ensure equilibrium is reached.- Increase the amount of receptor preparation in the assay. |
| High Variability Between Replicates | - Inconsistent pipetting.- Incomplete mixing.- Uneven washing of filters. | - Use calibrated pipettes and ensure proper technique.- Gently mix the assay components thoroughly.- Ensure all wells are washed consistently. |
Western Blot for STAT3/CCL2 Signaling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal for p-STAT3 | - Phosphatase activity in the lysate.- Low abundance of the phosphorylated protein.- Ineffective primary antibody. | - Always use fresh lysis buffer with phosphatase inhibitors.- Consider stimulating cells to increase p-STAT3 levels before treatment.- Use a validated antibody for p-STAT3 and incubate overnight at 4°C.[8] |
| High Background | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Block for at least 1 hour at room temperature with 5% non-fat milk or BSA.- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of washes with TBST.[9] |
| Non-Specific Bands | - Antibody cross-reactivity.- Protein degradation.- Too much protein loaded. | - Use a more specific primary antibody.- Prepare fresh lysates with protease inhibitors.- Load a lower amount of total protein per lane.[9] |
Visualizations
Caption: Experimental workflows for assessing off-target effects of ulipristal acetate.
Caption: Ulipristal acetate's inhibitory effect on the STAT3/CCL2 signaling pathway.
References
- 1. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. fda.gov [fda.gov]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
protocol refinement for ulipristal diacetate treatment in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ulipristal acetate (UPA) in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with ulipristal acetate.
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability or High Cytotoxicity | Ulipristal acetate concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 10 µM). |
| Off-target effects, such as glucocorticoid receptor antagonism.[1] | Consider using a cell line with low or no glucocorticoid receptor expression if this pathway is not the focus of your study. Include appropriate controls to assess off-target effects. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control. | |
| Inconsistent or Unexpected Results | Instability of ulipristal acetate in culture medium. | Prepare fresh stock solutions of ulipristal acetate for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell line heterogeneity or high passage number. | Use low-passage number cells and ensure a homogenous cell population.[2] | |
| Variability in experimental conditions. | Maintain consistent cell seeding density, treatment duration, and assay conditions across all experiments.[2] | |
| No Observable Effect of Ulipristal Acetate | Ulipristal acetate concentration is too low. | Refer to published literature for effective concentration ranges in similar cell lines or perform a dose-response study. Concentrations between 100 nM and 1000 nM have been shown to be effective in some cell lines.[1] |
| Cell line is not responsive to progesterone receptor modulation. | Confirm that your cell line expresses the progesterone receptor (PR).[3] If not, select a different cell line known to be responsive. | |
| Insufficient treatment duration. | Optimize the treatment duration. Some effects may only be observable after prolonged exposure. | |
| Difficulty Dissolving Ulipristal Acetate | Improper solvent. | Ulipristal acetate is soluble in organic solvents like DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of ulipristal acetate in cells?
Ulipristal acetate (UPA) is a selective progesterone receptor modulator (SPRM) that exhibits both antagonistic and partial agonistic effects on the progesterone receptor (PR).[4][5] Its primary mechanism involves binding to the PR and modulating the transcription of target genes, which can lead to inhibition of cell proliferation and induction of apoptosis (programmed cell death).[3][5] Additionally, UPA has been shown to have off-target effects, notably as an antagonist of the glucocorticoid receptor (GR).[1] In some cancer cells, it can also inhibit the STAT3/CCL2 signaling pathway.[6][7]
2. What is a recommended starting concentration for ulipristal acetate in cell culture?
The optimal concentration of UPA can vary significantly between cell lines. Based on published studies, a starting range of 100 nM to 1 µM is recommended.[1] For example, in uterine fibroid (UtLM) and liver cancer (HepG2) cells, concentrations of 100 nM and 1000 nM were used to demonstrate glucocorticoid receptor antagonism.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
3. What solvent should I use to dissolve ulipristal acetate for cell culture experiments?
Ulipristal acetate should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the cell culture medium. It is important to ensure that the final concentration of DMSO in the medium is not toxic to the cells (typically below 0.1%).
4. How long should I treat my cells with ulipristal acetate?
The duration of treatment will depend on the specific research question and the endpoint being measured. Short-term treatments (e.g., 6 hours) may be sufficient to observe changes in gene expression.[1] Longer-term treatments (e.g., 96 hours or more) may be necessary to assess effects on cell viability, proliferation, or apoptosis.[8][9]
5. What are the potential off-target effects of ulipristal acetate?
A significant off-target effect of ulipristal acetate is its antagonist activity on the glucocorticoid receptor (GR).[1] This can lead to the inhibition of glucocorticoid-mediated signaling pathways.[1] Researchers should be aware of this and consider appropriate controls, especially when working with cells that are sensitive to glucocorticoids.
Experimental Protocols
Protocol 1: General Cell Treatment with Ulipristal Acetate
This protocol provides a general procedure for treating adherent cells with ulipristal acetate.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ulipristal acetate powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
-
Preparation of Ulipristal Acetate Stock Solution:
-
Prepare a 10 mM stock solution of ulipristal acetate in DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the ulipristal acetate stock solution.
-
Prepare the desired final concentrations of ulipristal acetate by diluting the stock solution in complete cell culture medium.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of ulipristal acetate used.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of ulipristal acetate or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Endpoint Analysis:
-
After the incubation period, proceed with the desired downstream analysis, such as cell viability assays, gene expression analysis (qRT-PCR), or protein analysis (Western blot).
-
Data Presentation
Table 1: Effect of Ulipristal Acetate on Gene Expression in Uterine Fibroid (UtLM) and Liver Cancer (HepG2) Cells
Data summarized from a study on the anti-glucocorticoid effects of ulipristal acetate.[1]
| Cell Line | Gene | Treatment (100 nM Dexamethasone + 100 nM Ulipristal Acetate) | Percentage Decrease in Dexamethasone-Mediated Gene Induction |
| HepG2 | PER1 | Repression | 31% |
| FKBP5 | Repression | 41% | |
| GILZ | Repression | Not specified | |
| UtLM | PER1 | Repression | 28% |
| FKBP5 | Repression | 55% | |
| GILZ | Repression | Not specified |
Visualizations
Caption: A general experimental workflow for treating cells with ulipristal acetate.
Caption: Signaling pathways modulated by ulipristal acetate.
References
- 1. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Antiprogestins in gynecological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 6. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ulipristal acetate induces cell cycle delay and remodeling of extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
ulipristal diacetate batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ulipristal diacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CDB-2914) is a selective progesterone receptor modulator (SPRM).[1] It exerts its effects by binding to the progesterone receptor, where it can act as either an antagonist (blocking the effects of progesterone) or a partial agonist (mimicking some of the effects of progesterone) depending on the target tissue.[2] Its primary use in a research context is for studying its effects on the reproductive system, including ovulation inhibition and endometrial changes, as well as its potential applications in treating conditions like uterine fibroids.[3][4]
Q2: What are the common solvents for dissolving this compound for in vitro experiments?
A2: this compound is a white to yellowish crystalline powder that is insoluble in water.[1][5] For in vitro studies, it is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[6][7] It is freely soluble in methylene chloride and acetone.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] For long-term storage, it is recommended to keep it at controlled room temperature (2-8°C) or as indicated on the Certificate of Analysis (CoA).[10] It is important to avoid the formation of dust and aerosols and to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, and eye protection.[8][11]
Q4: What are the known impurities and degradation products of this compound?
A4: Impurities in this compound can arise during synthesis or degradation. Common related substances include demethylated ulipristal acetate and a cycled derivative. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[12] These degradation products can be resolved and identified using stability-indicating analytical methods like HPLC and HPTLC.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in bioactivity assays.
Possible Cause: Batch-to-batch variability in the purity or impurity profile of this compound.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs from different batches. Pay close attention to the purity, levels of specified and unspecified impurities, and residual solvents.
-
Perform Identity and Purity Confirmation: If batch variability is suspected, it is advisable to perform an in-house identity and purity check using a validated analytical method, such as HPLC-UV.
-
Assess the Impact of Impurities: Research the potential biological activity of any identified impurities. Some impurities may have agonistic or antagonistic effects on the progesterone receptor or other cellular targets, leading to confounding results.
-
Qualify a New Batch: Before switching to a new batch for a long-term study, it is recommended to perform a side-by-side comparison with the previous batch in a key bioassay to ensure comparable activity.
Issue 2: Difficulty in achieving complete dissolution or precipitation of the compound in culture media.
Possible Cause: Poor solubility of this compound in aqueous media.
Troubleshooting Steps:
-
Optimize Solvent and Concentration: Ensure the stock solution in an organic solvent (e.g., DMSO) is at a high enough concentration to allow for minimal solvent carryover into the aqueous culture medium. The final concentration of the organic solvent in the cell culture should typically be below 0.1-0.5% to avoid solvent-induced cytotoxicity.
-
Use of Surfactants or Co-solvents: For certain applications, the use of a biocompatible surfactant or co-solvent in the final dilution may be necessary to improve solubility. However, the potential effects of these additives on the experimental system must be carefully evaluated.
-
Sonication: Gentle sonication of the stock solution before dilution may aid in dissolving any microscopic crystals.
-
Freshly Prepare Solutions: this compound solutions should be freshly prepared for optimal results.
Issue 3: Loss of compound activity over time in prepared solutions.
Possible Cause: Degradation of this compound in solution.
Troubleshooting Steps:
-
Storage of Stock Solutions: Store stock solutions in appropriate solvents (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
-
Stability in Aqueous Media: Be aware that the stability of this compound may be reduced in aqueous solutions at physiological pH and temperature. It is advisable to prepare working dilutions in culture media immediately before use.
-
Perform Stability Studies: If long-term experiments are planned, it may be necessary to conduct a preliminary stability study of this compound under the specific experimental conditions (e.g., in the cell culture medium at 37°C) to determine its half-life.
Data Presentation
Table 1: Summary of Analytical Method Validation Parameters for this compound Analysis
| Parameter | HPLC Method 1 | HPTLC Method 1 | HPTLC Method 2 |
| Linearity Range | 20-100 µg/mL[13] | 30–150 ng/spot[12] | 400-3,600 ng/band[14] |
| Correlation Coefficient (r²) | 0.999[13] | 0.998[12] | - |
| Limit of Detection (LOD) | 0.371 μg/ml[15] | 9.57 ng/spot[12] | 72.7786 ng/band[14] |
| Limit of Quantification (LOQ) | 1.23 μg/ml[15] | 29.02 ng/spot[12] | 220.5412 ng/band[14] |
| Accuracy (% Recovery) | - | 98.56%[12] | 100.05-100.65%[14] |
| Precision (%RSD) | <2%[15] | - | - |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and requirements.[13]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile in a 50:50 (v/v) ratio. The pH may be adjusted to 4.0 with triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 223 nm.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by serial dilution to cover the expected concentration range of the sample.
-
Sample Preparation: Accurately weigh and dissolve the this compound batch to be tested in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the purity of the sample by comparing the peak area of the main this compound peak to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve generated from the reference standards.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under stress conditions, as outlined by ICH guidelines.[12]
-
Acid Degradation: Dissolve this compound in a 0.1 N methanolic hydrochloric acid solution to a concentration of 1 mg/mL. Reflux the solution at 60°C in the dark for 1 hour.
-
Alkaline Degradation: Dissolve this compound in a 0.01 N methanolic sodium hydroxide solution to a concentration of 1 mg/mL. Keep the solution in the dark for 15 minutes.
-
Oxidative Degradation: Treat a solution of this compound with an appropriate oxidizing agent (e.g., 3% hydrogen peroxide) and monitor the degradation over time.
-
Thermal Degradation: Expose a solid sample of this compound to a dry heat of 60°C for 4 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light and analyze for degradation products.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or HPTLC method to separate the parent drug from any degradation products.
Mandatory Visualization
Caption: Signaling pathway of this compound as a selective progesterone receptor modulator.
Caption: Experimental workflow for HPLC-based purity assessment of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Endometrial changes during ulipristal acetate use: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. caymanchem.com [caymanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. Ulipristal Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. japsonline.com [japsonline.com]
- 13. ijraps.in [ijraps.in]
- 14. Optimization and Validation of HPTLC Method for Estimation of Ulipristal Acetate in Presence of Its Forced Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Ulipristal Acetate Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for addressing challenges related to ulipristal acetate (UPA) resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ulipristal acetate?
A1: Ulipristal acetate is a selective progesterone receptor modulator (SPRM)[1][2][3]. It binds with high affinity to the progesterone receptor (PR), where it can act as either an antagonist (blocking progesterone's effects) or a partial agonist, depending on the target tissue[2][4]. Its primary therapeutic effects in uterine fibroids involve inhibiting cell proliferation and inducing apoptosis (programmed cell death)[1][2]. In the context of emergency contraception, it primarily works by inhibiting or delaying ovulation[5][6][7].
Q2: What are the potential mechanisms that could lead to UPA resistance in cell lines?
A2: While specific research on acquired UPA resistance is emerging, mechanisms can be extrapolated from general principles of drug resistance in cancer therapy. Potential mechanisms include:
-
Alterations in the Progesterone Receptor: Mutations or changes in the expression levels of the progesterone receptor (PR-A and PR-B isoforms) could reduce UPA's binding affinity or alter the downstream cellular response[5].
-
Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the PR-mediated blockade. For instance, pathways like STAT3/CCL2, MAPK/ERK, or PI3K/AKT, which are involved in cell proliferation and survival, could become constitutively active[8][9].
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps could actively remove UPA from the cell, reducing its intracellular concentration. Additionally, altered metabolism of UPA, primarily by CYP3A4 enzymes, could inactivate the compound more rapidly[2][6].
-
Changes in Apoptotic Machinery: Downregulation of pro-apoptotic proteins or upregulation of anti-apoptotic proteins (like Bcl-2 family members) can make cells inherently more resistant to UPA-induced cell death[10].
Q3: Does UPA interact with other steroid receptors?
A3: Yes. UPA has been shown to bind to the glucocorticoid receptor (GR) and act as a competitive antagonist[2][6][11]. This anti-glucocorticoid activity is significant and can be comparable to the known GR antagonist RU-486 (mifepristone)[11][12]. This off-target effect is critical to consider during experiments, as it can disrupt endogenous glucocorticoid signaling in cell lines (such as those from the liver or uterus) and may produce unexpected phenotypes independent of its action on the progesterone receptor[11][13].
Troubleshooting Guide
Q1: My cell viability assay results (e.g., IC50) for UPA are inconsistent across experiments. What are the common causes?
A1: Inconsistent IC50 values are a common issue in drug sensitivity assays. Consider the following factors:
-
Cell Density and Growth Phase: Ensure you seed the same number of cells for every experiment and that they are in the logarithmic growth phase. Cell density can significantly affect drug response[14][15].
-
Reagent Stability: UPA is typically dissolved in a solvent like DMSO. Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Assay Duration: The length of drug exposure can impact results. Use a consistent incubation time (e.g., 48 or 72 hours) for all assays.
-
Inconsistent Protocols: Minor variations in protocol, such as incubation times or reagent volumes, can lead to variability. Adhere strictly to a standardized protocol[15][16].
-
Cell Line Integrity: Regularly check your cell line for mycoplasma contamination and verify its identity. Genetic drift can occur with continuous passaging, potentially altering drug sensitivity.
Q2: I am trying to generate a UPA-resistant cell line, but the cells die when I increase the drug concentration. What should I do?
A2: Developing a drug-resistant cell line is a gradual process that requires patience.
-
Incremental Dose Escalation: Do not increase the drug concentration too aggressively. The process involves exposing cells to incrementally increasing concentrations of UPA over several weeks or months[16][17]. Start with a concentration around the IC20-IC30 and only increase it (e.g., 1.5-fold) once the cells have recovered and are proliferating steadily at the current concentration[16].
-
Pulse Treatment: Instead of continuous exposure, consider a "pulse" method. Treat the cells with a higher concentration of UPA (e.g., the IC50) for a shorter period (e.g., 24-48 hours), then replace the media with drug-free media and allow the surviving cells to recover and repopulate before the next pulse[18].
-
Recovery Time: Ensure you provide sufficient time for the surviving cell population to expand before the next treatment round. Cryopreserve cells at intermediate stages of resistance development[16].
Q3: I observed an unexpected effect in my experiment that doesn't seem to be related to the progesterone receptor. What could be the cause?
A3: This is likely due to UPA's significant off-target effect as a glucocorticoid receptor (GR) antagonist[11][13]. UPA can block the transcriptional response to glucocorticoids, inhibiting the expression of classic GR-responsive genes like PER1, FKBP5, and GILZ[11][13]. This effect has been observed in uterine fibroid cells and liver-derived cell lines (HepG2) and occurs in a PR-independent manner[11][12]. If your experimental system is sensitive to glucocorticoid signaling, you must account for this potent antagonistic activity.
Experimental Protocols
Protocol 1: Generating a UPA-Resistant Cell Line by Continuous Exposure
This protocol describes a standard method for developing a drug-resistant cell line through continuous, incremental exposure to the drug.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
Ulipristal Acetate (UPA)
-
DMSO (for UPA stock solution)
-
Cell culture flasks/dishes
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Determine Parental IC50: First, accurately determine the half-maximal inhibitory concentration (IC50) of UPA for your parental cell line using a standard cell viability assay.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing a low concentration of UPA, typically around the IC10-IC20 value.
-
Monitor and Subculture: Monitor the cells daily. Initially, a significant portion of cells may die. When the surviving cells reach 70-80% confluency, subculture them into a fresh flask with the same concentration of UPA.
-
Incremental Dose Increase: Once the cells demonstrate stable proliferation at the current UPA concentration (i.e., their growth rate is consistent and comparable to untreated parental cells), increase the UPA concentration by a factor of 1.5 to 2.0[16].
-
Repeat and Select: Repeat steps 3 and 4 for several cycles. This process can take several months. The key is to allow the cell population to adapt and select for resistant clones at each stage[16][17].
-
Interim Confirmation: Periodically (e.g., every 3-4 concentration increments), determine the IC50 of the treated cell population and compare it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance[16].
-
Cryopreservation: At each successful stage of resistance, cryopreserve a batch of cells. This provides backups and allows for future experiments on cells with varying degrees of resistance.
-
Final Characterization: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the new resistant cell line should be expanded, cryopreserved, and thoroughly characterized.
Protocol 2: Determining IC50 with a CCK-8 Viability Assay
This protocol outlines the steps for measuring the drug sensitivity of a cell line to determine its IC50 value.
Materials:
-
Parental and/or resistant cells
-
96-well cell culture plates
-
Complete cell culture medium
-
Ulipristal Acetate (UPA) dilutions
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells that are in the logarithmic growth phase. Count the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment[18].
-
Drug Treatment: Prepare a series of UPA dilutions in complete medium. A common approach is to use a 2-fold or 3-fold serial dilution covering a wide concentration range.
-
Application: Remove the old medium from the wells and add 100 µL of the medium containing the different UPA concentrations. Include "vehicle control" wells (containing the highest concentration of DMSO used in the dilutions) and "blank" wells (containing medium only).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions. The reagent will change color in proportion to the number of viable cells.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each UPA concentration relative to the vehicle control wells: (Absorbance of treated well / Average absorbance of control wells) * 100.
-
Plot the percentage of viability against the log of the UPA concentration. Use a nonlinear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC50 value[16][17].
-
Quantitative Data Summary
The following table summarizes the dose-dependent antagonist effect of ulipristal acetate on the transcriptional activity of the glucocorticoid receptor (GR) in human uterine fibroid (UtLM) and liver (HepG2) cell lines. Data is adapted from studies where cells were pretreated with UPA for 30 minutes, followed by a 6-hour treatment with the synthetic glucocorticoid dexamethasone (100 nM)[11].
| Cell Line | Target Gene | UPA Concentration | Dexamethasone-Induced Gene Expression (% of Control) |
| HepG2 | PER1 | 100 nM | Partially Inhibited |
| 1000 nM (1 µM) | Completely Blocked | ||
| FKBP5 | 100 nM | Partially Inhibited | |
| 1000 nM (1 µM) | Completely Blocked | ||
| GILZ | 100 nM | Partially Inhibited | |
| 1000 nM (1 µM) | Completely Blocked | ||
| UtLM | PER1 | 100 nM | Partially Inhibited |
| 1000 nM (1 µM) | Completely Blocked | ||
| FKBP5 | 100 nM | Partially Inhibited | |
| 1000 nM (1 µM) | Completely Blocked | ||
| GILZ | 100 nM | Partially Inhibited | |
| 1000 nM (1 µM) | Completely Blocked | ||
| Table 1: Summary of UPA's Antagonistic Effect on Glucocorticoid-Responsive Genes. |
Visual Guides: Pathways and Workflows
Caption: Workflow for generating and confirming a UPA-resistant cell line.
Caption: UPA competitively antagonizes the glucocorticoid receptor (GR) pathway.
Caption: UPA modulates the progesterone receptor to inhibit proliferation.
Caption: UPA inhibits the STAT3/CCL2 signaling pathway to induce apoptosis.[8][19][20]
References
- 1. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Selective Progesterone Receptor Modulators for the Medical Treatment of Uterine Fibroids with a Focus on Ulipristal Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rep.bioscientifica.com [rep.bioscientifica.com]
- 6. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ctcsrh.org [ctcsrh.org]
- 8. Abstract 6232: Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ulipristal Acetate Inhibits Progesterone Receptor Isoform A-Mediated Human Breast Cancer Proliferation and BCl2-L1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting Guide for Ulipristal Diacetate LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting LC-MS/MS analysis of ulipristal diacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation methods for this compound in plasma or serum?
A1: The two most prevalent methods are protein precipitation (PPT) and liquid-liquid extraction (LLE). PPT is a simpler and faster technique, often carried out with methanol or acetonitrile.[1][2][3] LLE, using solvents like hexane, dichloromethane, or a combination thereof, is more complex but can provide a cleaner extract, potentially reducing matrix effects.[4][5]
Q2: Which type of HPLC/UPLC column is typically used for this compound separation?
A2: Reversed-phase C18 columns are the most frequently reported for the chromatographic separation of this compound.[1][3][5][6] These columns provide good retention and separation from endogenous plasma components.
Q3: What are the typical mobile phases for this compound analysis?
A3: A combination of an aqueous mobile phase and an organic mobile phase is used. The aqueous phase is often water with an additive like formic acid or ammonium acetate to improve ionization.[1][3][5] The organic phase is typically acetonitrile or methanol.[1][3][5]
Q4: What ionization mode and MS/MS transitions are used for this compound detection?
A4: this compound is typically analyzed in positive electrospray ionization (ESI+) mode.[1][3][4] The most common multiple reaction monitoring (MRM) transition is m/z 476.2 → 134.1.[1][2][3]
Q5: What is a suitable internal standard (IS) for this compound analysis?
A5: A stable isotope-labeled internal standard, such as ulipristal acetate-d3 or ulipristal acetate-d6, is the ideal choice.[2][3][6] These internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which improves accuracy and precision.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Suggested Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition. Reconstituting the final extract in the initial mobile phase is a good practice.[5] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions with Column | Add a small amount of a competing agent to the mobile phase, such as triethylamine, or adjust the mobile phase pH. |
Problem 2: Low Signal Intensity or Sensitivity
Possible Causes & Solutions
| Cause | Suggested Solution |
| Inefficient Ionization | Optimize the mobile phase composition. The addition of 0.1% formic acid is commonly used to enhance protonation and signal intensity in positive ion mode.[5] |
| Ion Suppression/Matrix Effects | Improve sample cleanup. If using protein precipitation, consider switching to liquid-liquid extraction for a cleaner sample.[4][5] Diluting the sample can also mitigate matrix effects. |
| Suboptimal MS Parameters | Infuse a standard solution of this compound to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific instrument being used. |
| Sample Degradation | Ensure proper sample handling and storage conditions. Ulipristal acetate can be sensitive to alkaline conditions.[7] |
Problem 3: High Background Noise
Possible Causes & Solutions
| Cause | Suggested Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. |
| Contaminated LC System | Flush the entire LC system, including the injector and tubing, with a strong solvent mixture like isopropanol/water. |
| Carryover | Optimize the needle wash procedure by using a strong wash solvent and increasing the wash volume and/or duration. |
| Leaks | Check for any leaks in the LC system, particularly around fittings and seals. |
Problem 4: Retention Time Shifts
Possible Causes & Solutions
| Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections, typically 5-10 column volumes. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases and ensure accurate composition. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Air Bubbles in the Pump | Degas the mobile phases and purge the pumps. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma/serum sample, add 20 µL of internal standard working solution (e.g., ulipristal acetate-d3, 100 ng/mL in methanol).
-
Add 300 µL of cold methanol (or acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and inject into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction
-
To 250 µL of serum sample, add the internal standard.
-
Add 1 mL of extraction solvent (e.g., a mixture of hexane and dichloromethane).[4][5]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[5]
-
Vortex and inject into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | [5][6] |
| Mobile Phase A | Water with 0.1% Formic Acid | [5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [5] |
| Flow Rate | 0.2 - 0.4 mL/min | [1][5] |
| Ionization Mode | ESI Positive | [1][3][4] |
| MRM Transition (Ulipristal) | m/z 476.2 → 134.1 | [1][2][3] |
| MRM Transition (IS - UPA-d3) | m/z 479.3 → 416.2 | [2][3] |
| Linearity Range | 0.1 - 250 ng/mL | [1][4][5] |
Visualizations
Caption: A logical workflow for troubleshooting poor signal in LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers [pubmed.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 7. japsonline.com [japsonline.com]
Technical Support Center: Enhancing the Accuracy of Ulipristal Acetate Bioassays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate bioassay of ulipristal acetate. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
This section addresses common issues encountered during competitive immunoassays and cell-based assays for ulipristal acetate, offering potential causes and solutions.
Competitive Immunoassay (e.g., ELISA) Troubleshooting
| Problem | Potential Cause | Solution |
| High Background | Insufficient washing | Increase the number of wash steps or the soaking time for each wash. Ensure complete removal of wash buffer after each step by inverting and tapping the plate on absorbent paper.[1][2] |
| Ineffective blocking buffer | Try a different blocking agent, such as increasing the concentration of Bovine Serum Albumin (BSA) or using an alternative protein blocker. Ensure the blocking buffer is freshly prepared.[2] | |
| High concentration of detection reagent | Optimize the concentration of the enzyme-conjugated secondary antibody or labeled ulipristal acetate through titration.[2] | |
| Prolonged incubation times | Reduce the incubation times for the primary antibody, sample, and/or detection reagent.[3] | |
| Weak or No Signal | Incorrect order of reagent addition | Carefully review and strictly adhere to the assay protocol.[4] |
| Insufficient incubation time | Extend the incubation period for the sample and/or primary antibody. Consider an overnight incubation at 4°C for the primary antibody.[2] | |
| Inactive reagents | Confirm the proper storage and handling of all reagents, including standards, antibodies, and enzyme conjugates. Avoid multiple freeze-thaw cycles and use reagents within their expiration date.[4] | |
| Incorrect wavelength setting | Verify the correct wavelength for the substrate being used in the microplate reader. | |
| Poor Standard Curve | Improper standard preparation | Ensure accurate serial dilutions of the ulipristal acetate standard. Use calibrated pipettes and proper pipetting techniques. Prepare fresh standards for each assay.[2] |
| Inappropriate curve fitting model | Experiment with different curve fitting models, such as a four-parameter logistic fit, to analyze the data.[1] | |
| High variability in replicates | Ensure thorough mixing of all reagents before pipetting. Maintain consistency in incubation times and temperatures. Check for and eliminate any air bubbles in the wells.[1] | |
| High Coefficient of Variation (%CV) Between Replicates | Pipetting inaccuracies | Use calibrated pipettes and change tips for each standard and sample. Maintain a consistent pipetting technique.[2] |
| Inconsistent washing procedure | For improved consistency, use an automated plate washer if available. If washing manually, ensure that all wells are treated identically. | |
| Edge effects | To minimize temperature fluctuations, avoid using the outer wells of the plate. Ensure the plate is properly sealed during incubations to prevent evaporation. |
Cell-Based Assay Troubleshooting
| Problem | Potential Cause | Solution |
| High Variability in Cell Response | Inconsistent cell seeding density | Ensure a uniform single-cell suspension before plating. Use a hemocytometer or an automated cell counter for accurate cell density determination. Allow the plate to sit at room temperature briefly before incubation to promote even cell distribution. |
| Compromised cell health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before initiating the assay. Regularly screen for mycoplasma contamination. | |
| Edge effects | Avoid using the outermost wells. Fill the outer wells with sterile media or PBS to create a humidity barrier. | |
| Low Assay Window (Signal-to-Background Ratio) | Suboptimal assay timing | Optimize the incubation time with ulipristal acetate to capture the maximal biological response. |
| Cell density not optimal | Titrate the cell seeding density to determine the optimal number of cells that yields a robust signal without reaching confluence by the end of the assay. | |
| Suboptimal reagent concentrations | Optimize the concentrations of inducing agents (e.g., progesterone) and detection reagents. | |
| Unexpected Drug Effects (Agonist vs. Antagonist) | Presence of endogenous hormones in serum | Utilize charcoal-stripped fetal bovine serum (FBS) to eliminate endogenous steroids that could interfere with the assay. |
| Cross-reactivity with other receptors | Be aware that ulipristal acetate can interact with the glucocorticoid receptor, potentially influencing gene expression.[5] For mechanistic studies, consider using cell lines with knocked-out or inhibited glucocorticoid receptor signaling. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ulipristal acetate that is measured in a bioassay? A1: Ulipristal acetate is a selective progesterone receptor modulator (SPRM).[6] Bioassays are typically designed to quantify its ability to modulate the activity of the progesterone receptor (PR), acting as either an antagonist by blocking the effects of progesterone or as a partial agonist by mimicking some of its effects, depending on the cellular context.[6]
Q2: How can I minimize matrix effects when testing ulipristal acetate in complex biological samples like serum or plasma? A2: Matrix effects can be mitigated through:
-
Sample Dilution: Diluting the sample can lower the concentration of interfering substances.[7][8]
-
Matrix Matching: Prepare standards and the calibration curve in a matrix that closely resembles your samples, such as charcoal-stripped serum for serum samples.[8]
-
Sample Preparation: Utilize extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to purify ulipristal acetate from the sample matrix prior to analysis.
Q3: What are the typical performance characteristics I should aim for when validating my ulipristal acetate bioassay? A3: Key validation parameters to consider are:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results from repeated measurements of a homogeneous sample. This is often expressed as the coefficient of variation (%CV) for intra-assay and inter-assay variability. Generally, %CVs below 15% are considered acceptable.[9][10]
-
Linearity: The ability of the assay to produce results that are directly proportional to the analyte concentration in the sample.
-
Range: The interval between the upper and lower analyte concentrations that can be determined with acceptable precision and accuracy.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest analyte concentration that can be reliably detected and quantified, respectively.
Q4: Can ulipristal acetate interact with other steroid receptors in my bioassay? A4: Yes, ulipristal acetate has been demonstrated to bind to the glucocorticoid receptor, where it can function as an antagonist.[5] This is a critical consideration in cell-based assays where the target cells express glucocorticoid receptors, as it may lead to off-target effects that could influence the assay results.
Q5: What type of ELISA is most suitable for quantifying ulipristal acetate? A5: A competitive ELISA is the most appropriate format for quantifying small molecules like ulipristal acetate. In this assay, free ulipristal acetate in the sample competes with a labeled form of ulipristal acetate for binding to a limited number of anti-ulipristal acetate antibody sites. The resulting signal is inversely proportional to the concentration of ulipristal acetate in the sample.
Quantitative Data Summary
The following tables provide representative quantitative data for a competitive ELISA and a cell-based bioassay for ulipristal acetate. These values are intended as a benchmark for assay performance.
Table 1: Performance Characteristics of a Ulipristal Acetate Competitive ELISA
| Parameter | Value | Description |
| Assay Range | 1 - 300 ng/mL | The concentration range where the assay is accurate and precise.[9] |
| IC50 | ~25 ng/mL | The concentration of ulipristal acetate that causes 50% inhibition of the maximum signal. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest detectable concentration of ulipristal acetate above background. |
| Limit of Quantification (LOQ) | 1.0 ng/mL | The lowest concentration of ulipristal acetate that can be quantified with accuracy and precision.[9] |
| Intra-Assay Precision (%CV) | < 10% | Variability within a single assay run.[10] |
| Inter-Assay Precision (%CV) | < 15% | Variability between different assay runs performed on different days.[10] |
| Recovery | 94.2 - 99.8% | The accuracy of measuring a known amount of ulipristal acetate added to a sample matrix.[9] |
Table 2: Performance Characteristics of a Cell-Based Progesterone Receptor Antagonist Assay
| Parameter | Value | Description |
| Cell Line | T47D (human breast cancer cell line) | A commonly used cell line expressing the progesterone receptor. |
| Readout | Luciferase activity from a progesterone-responsive reporter gene | A quantitative measure of progesterone receptor activation. |
| EC50 (Progesterone) | ~1 nM | The concentration of progesterone that elicits 50% of the maximal response. |
| IC50 (Ulipristal Acetate) | ~10 nM | The concentration of ulipristal acetate that inhibits 50% of the progesterone-induced response. |
| Z'-factor | > 0.5 | A statistical measure indicating a good separation between positive and negative controls. |
| Intra-Plate Precision (%CV) | < 15% | Variability across wells on a single assay plate. |
| Inter-Plate Precision (%CV) | < 20% | Variability between different assay plates. |
Experimental Protocols
Detailed Methodology for a Competitive ELISA
This protocol details the steps for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify ulipristal acetate.
-
Plate Coating: Coat a 96-well microplate with an anti-ulipristal acetate antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add ulipristal acetate standards or samples to the wells, followed immediately by a fixed concentration of enzyme-labeled ulipristal acetate (e.g., ulipristal acetate-HRP conjugate). Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting absorbance against the known concentrations of the ulipristal acetate standards. Determine the concentration of ulipristal acetate in the samples by interpolation from this curve.
Detailed Methodology for a Cell-Based Progesterone Receptor Antagonist Assay
This protocol outlines a cell-based assay to measure the antagonistic activity of ulipristal acetate on the progesterone receptor.
-
Cell Culture and Plating: Culture a suitable progesterone receptor-expressing cell line (e.g., T47D) in the appropriate growth medium. Seed the cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Cell Transfection (if required): If the cell line does not have an endogenous reporter, transfect the cells with a progesterone-responsive reporter plasmid (e.g., a luciferase reporter plasmid).
-
Compound Treatment: Treat the cells with varying concentrations of ulipristal acetate or a vehicle control. After a pre-incubation of 30-60 minutes, stimulate the cells with a fixed concentration of progesterone (e.g., its EC50 concentration). Incubate for 18-24 hours.
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter protein (e.g., luciferase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter gene activity to cell viability if necessary. Plot the normalized activity against the ulipristal acetate concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
Caption: Ulipristal Acetate Signaling Pathway.
References
- 1. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 8. arp1.com [arp1.com]
- 9. scispace.com [scispace.com]
- 10. Selective Progesterone Receptor Modulators for the Medical Treatment of Uterine Fibroids with a Focus on Ulipristal Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Duel: Ulipristal Diacetate vs. Mifepristone
A Comparative Guide to the Mechanisms of Two Selective Progesterone Receptor Modulators
In the landscape of steroidal therapeutics, Ulipristal Diacetate (UPA) and Mifepristone (RU-486) stand out as pivotal selective progesterone receptor modulators (SPRMs). Both compounds exert complex, tissue-specific effects by interacting with the progesterone receptor (PR), leading to a spectrum of clinical applications from emergency contraception to the management of uterine fibroids. For researchers and drug development professionals, a nuanced understanding of their distinct molecular mechanisms is critical. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
Core Mechanism of Action: A Tale of Two Modulators
Both this compound and mifepristone are synthetic steroids that function as competitive ligands for the progesterone receptor. The progesterone receptor, a nuclear transcription factor, exists in two main isoforms, PR-A and PR-B. In the absence of a ligand, it remains in an inactive complex with heat shock proteins (HSPs). Upon binding to its natural ligand, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA, recruiting coactivators to initiate the transcription of target genes.
UPA and mifepristone disrupt this pathway by competitively binding to the PR. However, their actions diverge significantly. Mifepristone is a potent PR antagonist, almost completely blocking the receptor's activity.[1] In contrast, UPA is a true SPRM, exhibiting a mixed profile of progesterone antagonism and partial agonism depending on the target tissue and the specific cellular context.[2][3] This partial agonist activity is a key differentiator in its mechanism.
Furthermore, both molecules exhibit significant cross-reactivity with the glucocorticoid receptor (GR), where they generally act as antagonists.[1][4] This off-target activity is a crucial consideration in their pharmacological profiles.
Caption: General signaling pathway for Progesterone and SPRMs.
Quantitative Comparison: Receptor Binding Affinity
The primary determinant of a drug's potency and selectivity is its binding affinity for its target receptors. The relative binding affinities (RBA) and inhibitory concentrations (IC50) of UPA and mifepristone have been characterized through competitive binding assays. The data reveals that while both compounds bind with high affinity to the progesterone receptor, mifepristone demonstrates a significantly stronger affinity for the glucocorticoid receptor.
The table below summarizes data from a key in vitro study submitted to the U.S. Food and Drug Administration, which compared the binding of UPA, mifepristone, and their metabolites to various steroid receptors.[4]
| Compound | Receptor | EC50 (nM) | Relative Binding Affinity (RBA)a |
| This compound | rhPR-A | 0.8 | 138% |
| rhPR-B | 0.6 | 183% | |
| Rabbit Uterine PR | 1.4 | 100% | |
| Rabbit Thymic GR | 19 | 42% | |
| Mifepristone | rhPR-A | 0.3 | 367% |
| rhPR-B | 0.3 | 367% | |
| Rabbit Uterine PR | 0.4 | 350% | |
| Rabbit Thymic GR | 2.5 | 320% |
aRBA is calculated relative to the reference compound for that receptor (Progesterone for PR, Dexamethasone for GR), with the reference set to 100%. Data sourced from FDA review of NDA 022474.[4]
Additional data from in vitro assays report IC50 values for mifepristone at 0.2 nM for the progesterone receptor and 2.6 nM for the glucocorticoid receptor.[5] This highlights mifepristone's potent activity at both receptors. The RBA data indicates that this compound possesses a more selective profile, with significantly lower affinity for the glucocorticoid receptor compared to mifepristone.[4]
Experimental Protocols
To ensure clarity and reproducibility, the detailed methodologies for the key experiments cited are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinity of a test compound (e.g., UPA or mifepristone) by measuring its ability to displace a radiolabeled ligand from a receptor.
Caption: Experimental workflow for a competitive binding assay.
Detailed Steps:
-
Receptor Source Preparation: Cytosolic fractions containing progesterone or glucocorticoid receptors are prepared from appropriate tissues (e.g., rabbit uterus for PR, rabbit thymus for GR) or from cell lysates of insect cells (like Sf9) infected with recombinant baculovirus expressing either human PR-A or PR-B.[4]
-
Assay Incubation: The receptor preparation is incubated with a constant concentration of a high-affinity radioligand (e.g., [³H]-progesterone for PR or [³H]-dexamethasone for GR) and a range of concentrations of the unlabeled competitor compound (this compound or mifepristone).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the mixture is treated with a dextran-coated charcoal suspension. The charcoal adsorbs the small, unbound radioligand molecules, while the larger receptor-ligand complexes remain in the solution.
-
Quantification: The charcoal is pelleted by centrifugation, and the radioactivity in the supernatant, which represents the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 or EC50. The Relative Binding Affinity (RBA) is then calculated relative to the affinity of the natural ligand.
Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequences of ligand binding—specifically, whether a compound acts as an agonist (activating transcription) or an antagonist (blocking transcription).
Detailed Steps:
-
Cell Culture and Transfection: A suitable human cell line (e.g., HeLa or T47D breast cancer cells, which express PR) is cultured. The cells are then transiently transfected with two plasmids:
-
An expression vector containing the gene for the human progesterone receptor (if not endogenously expressed at sufficient levels).
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple progesterone response elements (PREs).
-
-
Compound Treatment: After transfection, the cells are treated with the test compounds.
-
To test for agonist activity: Cells are treated with varying concentrations of UPA or mifepristone alone.
-
To test for antagonist activity: Cells are co-treated with a known PR agonist (like progesterone) and varying concentrations of UPA or mifepristone.
-
-
Cell Lysis and Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed to release the cellular contents, including any expressed luciferase enzyme. A luciferin substrate is added to the cell lysate.
-
Signal Quantification: The luciferase enzyme catalyzes the oxidation of luciferin, which produces light (bioluminescence). The light output is measured using a luminometer.
-
Data Analysis: The intensity of the light signal is directly proportional to the level of luciferase gene expression, which in turn reflects the transcriptional activity of the progesterone receptor. The results can be used to determine the EC50 (for agonists) or IC50 (for antagonists) of the compounds.
Conclusion
This compound and mifepristone, while both targeting the progesterone receptor, exhibit distinct molecular mechanisms that underpin their different clinical profiles. Mifepristone acts as a potent, non-selective antagonist of both the progesterone and glucocorticoid receptors. This compound, in contrast, functions as a true selective modulator of the progesterone receptor with mixed agonist-antagonist properties and demonstrates a more favorable selectivity profile with weaker anti-glucocorticoid activity. This detailed comparison of their binding affinities and mechanisms of action provides a crucial framework for researchers engaged in the development and application of next-generation steroidal therapeutics.
References
- 1. SUN-019 The Selective Progesterone Receptor Modulator Ulipristal Acetate Blocks Glucocorticoid Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct Effects of Mifepristone on Mice Embryogenesis: An In Vitro Evaluation by Single-Embryo RNA Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Ulipristal Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of ulipristal acetate (UPA) against its primary therapeutic alternatives. The data presented is sourced from peer-reviewed clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.
Ulipristal Acetate for Emergency Contraception
Ulipristal acetate is a selective progesterone receptor modulator (SPRM) indicated for emergency contraception (EC). Its efficacy is primarily compared against levonorgestrel (LNG), a progestin-only emergency contraceptive.
Comparative Efficacy Data: Ulipristal Acetate vs. Levonorgestrel
| Efficacy Endpoint | Ulipristal Acetate (30 mg) | Levonorgestrel (1.5 mg) | Citation |
| Pregnancy Rate (within 72 hours) | 1.4% - 1.8% | 2.2% - 2.6% | [1][2] |
| Pregnancy Rate (within 120 hours) | 1.6% | 2.6% | [2] |
| Odds Ratio of Pregnancy (vs. LNG, within 72 hours) | 0.58 - 0.68 | - | [1][2] |
| Inhibition of Follicular Rupture (when taken before LH surge) | 100% | 25% | [3] |
| Inhibition of Follicular Rupture (when taken at time of LH surge) | 78.6% | 14% | [3] |
Experimental Protocols: Emergency Contraception Clinical Trials
Key clinical trials comparing UPA and LNG for emergency contraception have been conducted as randomized, multicenter, non-inferiority studies.[1]
-
Patient Population: Healthy women with regular menstrual cycles seeking emergency contraception within 5 days of unprotected sexual intercourse.[1]
-
Dosing Regimen: A single oral dose of 30 mg ulipristal acetate or 1.5 mg levonorgestrel.[1]
-
Primary Outcome Measure: Pregnancy rate in women who received emergency contraception within 72 hours of unprotected intercourse.[1]
-
Follow-up: Typically conducted 5-7 days after the expected onset of the next menses to ascertain pregnancy status.[1]
Ulipristal Acetate for Uterine Fibroids
Ulipristal acetate is also utilized for the medical management of uterine fibroids, with its efficacy often compared to other medical therapies like mifepristone and surgical interventions such as myomectomy and uterine artery embolization (UAE).
Comparative Efficacy Data: Ulipristal Acetate vs. Alternatives for Uterine Fibroids
| Efficacy Endpoint | Ulipristal Acetate (5-10 mg/day) | Mifepristone (10-25 mg/day) | Myomectomy | Uterine Artery Embolization (UAE) | Citation |
| Reduction in Fibroid Volume | 21% - 72.1% reduction | 22.5% - 35.7% reduction | Surgical Removal | Significant Reduction | [4][5][6] |
| Control of Uterine Bleeding (Amenorrhea Rate) | 73% - 98% | ~90% - 95.7% | N/A (Bleeding stops post-surgery) | 68.2% improvement in AUB | [4][5][6][7][8] |
| Time to Amenorrhea | 5-7 days | Not specified | N/A | N/A | [4] |
| Improvement in Quality of Life (UFS-QOL Score at 2 years) | N/A | N/A | 84.6 | 80.0 | [9] |
Experimental Protocols: Uterine Fibroids Clinical Trials
Clinical trials evaluating UPA for uterine fibroids are often designed as randomized, double-blind, placebo-controlled or active-comparator studies.
-
Patient Population: Premenopausal women with symptomatic uterine fibroids, often characterized by heavy menstrual bleeding and anemia.[7]
-
Dosing Regimen: Typically 5 mg or 10 mg of ulipristal acetate administered orally once daily for a treatment course of up to 13 weeks.[5][7] For mifepristone, daily doses of 10 mg or 25 mg have been studied for 3 months.[6]
-
Primary Outcome Measures:
-
Follow-up: Patients are typically followed for several months post-treatment to assess the durability of the effects and the need for further intervention.[8]
Signaling Pathways and Mechanism of Action
Ulipristal acetate and levonorgestrel both exert their effects primarily through modulation of the progesterone receptor (PR). However, their distinct modes of interaction with the receptor lead to different downstream effects.
Progesterone Receptor Signaling Pathway
Progesterone, the natural ligand for the PR, initiates a signaling cascade that regulates gene expression involved in ovulation and endometrial receptivity.
Comparative Mechanism of Action at the Progesterone Receptor
Ulipristal acetate acts as a selective progesterone receptor modulator (SPRM), exhibiting both antagonistic and partial agonistic effects, while levonorgestrel is a progesterone receptor agonist.[10][11]
Experimental Workflow for Efficacy Assessment in Emergency Contraception
The typical workflow for a clinical trial assessing the efficacy of emergency contraceptives involves several key stages from participant recruitment to final analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Progesterone Pathway [gentarget.com]
- 3. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical utility of ulipristal acetate for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ulipristal acetate as a treatment option for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 9. Uterine artery embolisation versus myomectomy for premenopausal women with uterine fibroids wishing to avoid hysterectomy: the FEMME RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ctcsrh.org [ctcsrh.org]
- 11. Levonorgestrel - Wikipedia [en.wikipedia.org]
Validating Ulipristal Acetate's In Vivo Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ulipristal acetate's in vivo performance against its primary alternative, levonorgestrel. The information presented is supported by experimental data from both preclinical and clinical studies.
Ulipristal acetate (UPA), a selective progesterone receptor modulator (SPRM), has emerged as a significant therapeutic agent in reproductive health, primarily for emergency contraception and the management of uterine fibroids. Its mechanism of action, efficacy, and safety profile have been extensively studied, often in comparison to the widely used progestin, levonorgestrel (LNG). This guide synthesizes key in vivo findings to facilitate a comprehensive understanding of UPA's pharmacological effects.
Performance Comparison: Ulipristal Acetate vs. Levonorgestrel
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of ulipristal acetate and levonorgestrel in their primary clinical applications.
Emergency Contraception Efficacy
| Parameter | Ulipristal Acetate (30 mg) | Levonorgestrel (1.5 mg) | Key Findings & Citations |
| Pregnancy Rate (within 72h) | 1.8% | 2.6% | In a meta-analysis, UPA showed a lower pregnancy rate, though the difference was not always statistically significant in all individual studies.[1] |
| Pregnancy Rate (within 120h) | 1.3% - 2.1% | Less effective, primarily indicated for use within 72h. | UPA maintains higher efficacy in the 72-120 hour window post-intercourse.[2][3] |
| Ovulation Inhibition (Pre-LH surge) | High (e.g., 59% follicular rupture inhibition) | Moderate | UPA is more effective at delaying or inhibiting ovulation, especially when administered closer to the LH surge.[4] |
| Effectiveness in High BMI Patients | Generally maintained | Reduced efficacy reported | Some studies suggest LNG's efficacy may be compromised in women with a higher BMI, a factor that appears to have less impact on UPA.[3] |
Uterine Fibroid Symptom Management
| Parameter | Ulipristal Acetate (5-10 mg/day) | Leuprolide Acetate (GnRH agonist) | Key Findings & Citations |
| Reduction in Uterine Bleeding | ~90% of patients | Comparable to UPA | Both are highly effective in controlling heavy menstrual bleeding associated with fibroids. |
| Reduction in Fibroid Volume | Significant reduction | Significant reduction | Both treatments lead to a notable decrease in the size of uterine fibroids. |
| Adverse Effects | Generally well-tolerated; potential for liver enzyme elevation | Hot flashes, decreased bone mineral density | UPA is associated with a different side effect profile, with fewer menopausal-like symptoms compared to GnRH agonists. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in key in vivo studies of ulipristal acetate.
Preclinical In Vivo Model: Ovulation Inhibition in Mice
-
Animal Model: Female C57Bl/6 mice.[4]
-
Objective: To investigate the mechanism of action of UPA as an ovulation blocker.[4]
-
Methodology:
-
Ovarian stimulation is induced using pregnant mare serum gonadotropin (PMSG) to mimic follicle-stimulating hormone (FSH) and foster follicular development.[4]
-
48 hours after PMSG, human chorionic gonadotropin (hCG) is administered to mimic the luteinizing hormone (LH) surge and induce ovulation.[4]
-
Ulipristal acetate is administered at various time points relative to the hCG injection.[4]
-
Ovulation is assessed by counting the number of oocytes in the oviducts 18 hours after hCG administration.[4]
-
Ovarian tissues are collected for histological analysis to examine follicular rupture.[4]
-
Preclinical In Vivo Model: Uterine Sarcoma Xenograft in Mice
-
Animal Model: Cell line-derived xenografts and a patient-derived xenograft (PDX) model of leiomyosarcoma in mice.
-
Objective: To examine the in vivo efficacy of UPA on uterine sarcoma growth.
-
Methodology:
-
Uterine sarcoma cells (e.g., MES-SA, SK-UT-1) or patient-derived tumor tissue is implanted into immunodeficient mice.
-
Once tumors are established, mice are treated with ulipristal acetate or a vehicle control.
-
Tumor growth is monitored and measured regularly over the treatment period.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blot) to assess markers of cell death and relevant signaling pathways.
-
Signaling Pathways and Mechanisms of Action
Ulipristal acetate's effects are primarily mediated through its interaction with the progesterone receptor (PR), where it can act as an agonist or antagonist depending on the target tissue and hormonal environment.
Progesterone Receptor Signaling in Ovulation Inhibition
Ulipristal acetate's primary mechanism in emergency contraception is the inhibition or delay of ovulation. It achieves this by binding to the progesterone receptor in the hypothalamus, pituitary, and ovary, which disrupts the normal signaling cascade leading to the LH surge and subsequent follicular rupture.
Caption: Ulipristal acetate's inhibition of the progesterone receptor pathway to prevent ovulation.
STAT3/CCL2 Signaling in Uterine Sarcoma
In the context of uterine sarcoma, preclinical studies suggest that ulipristal acetate can induce cell death by inhibiting the STAT3/CCL2 signaling pathway. This pathway is implicated in tumor growth and survival.
Caption: Proposed mechanism of ulipristal acetate in uterine sarcoma via STAT3/CCL2 inhibition.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a general workflow for the in vivo validation of a selective progesterone receptor modulator like ulipristal acetate.
Caption: General experimental workflow for in vivo validation of a drug candidate.
References
- 1. Ulipristal acetate versus levonorgestrel for emergency contraception: a randomised non-inferiority trial and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ulipristal Acetate for Emergency Birth Control · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Ulipristal versus Levonorgestrel for Emergency Contraception: A Review of Comparative Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
Ulipristal Acetate vs. Levonorgestrel: A Comparative Guide for Researchers
A deep dive into the molecular mechanisms and experimental data behind two key emergency contraceptives.
This guide provides a comprehensive comparison of ulipristal acetate (UPA) and levonorgestrel (LNG), two widely used emergency contraceptives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanisms of action, efficacy in research models, and effects on key signaling pathways.
Core Mechanisms of Action: A Tale of Two Progesterone Receptor Modulators
Both ulipristal acetate and levonorgestrel exert their primary effects by modulating the progesterone receptor (PR). However, their distinct interactions with the PR lead to different downstream effects and clinical efficacies.
Ulipristal Acetate (UPA) is a selective progesterone receptor modulator (SPRM) with both antagonistic and partial agonistic effects.[1] Its primary mechanism in emergency contraception is the inhibition or delay of ovulation.[2][3] UPA can effectively delay follicular rupture even when administered shortly before the luteinizing hormone (LH) surge, a key advantage over levonorgestrel.[4][5] Beyond its effects on ovulation, research suggests UPA may also have direct effects on the endometrium, potentially altering receptivity.[6]
Levonorgestrel (LNG) is a synthetic progestin that acts as a progesterone receptor agonist.[3] Its main contraceptive action is also to inhibit or delay ovulation by preventing the LH surge.[7] However, its effectiveness diminishes significantly if administered after the LH surge has begun.[7] Evidence suggests that LNG has no significant effect on implantation once fertilization has occurred.[8]
Comparative Efficacy in Research Models
Clinical and preclinical studies have consistently demonstrated differences in the efficacy of UPA and LNG, particularly concerning the timing of administration.
Ovulation Inhibition
A key differentiator between UPA and LNG is their window of efficacy for inhibiting ovulation. Pooled data from randomized trials have shown that UPA is significantly more effective than LNG at preventing follicular rupture when administered in the advanced follicular phase.[4] In one analysis, UPA was four times more likely than LNG to prevent ovulation.[4]
| Feature | Ulipristal Acetate (UPA) | Levonorgestrel (LNG) | Citation |
| Primary Mechanism | Selective Progesterone Receptor Modulator (Antagonist/Partial Agonist) | Progesterone Receptor Agonist | [1][3] |
| Effect on Ovulation | Delays or inhibits ovulation, even after the LH surge has begun. | Delays or inhibits ovulation, but is ineffective after the LH surge has started. | [4][7] |
| Efficacy Window | Up to 120 hours post-intercourse. | Primarily effective up to 72 hours post-intercourse. | [2][9] |
Endometrial Receptivity
The effects of UPA and LNG on the endometrium are a subject of ongoing research. In vitro studies using human endometrial cell lines have been employed to investigate these effects.
One study utilizing an in vitro co-culture system of human endometrial cells and trophoblastic spheroids found that UPA treatment led to changes in the expression of genes associated with endometrial receptivity.[6] Specifically, a significant decrease in trophoblast spheroid attachment was observed in UPA-treated cells.[6] In contrast, another study using a similar in vitro model found that LNG did not significantly affect the expression of several fallopian tubal epithelial cell receptive markers.[8]
| Parameter | Ulipristal Acetate (UPA) | Levonorgestrel (LNG) | Citation |
| In Vitro Spheroid Attachment | Significant decrease in attachment to endometrial cells. | No significant effect on attachment to fallopian tubal epithelial cells. | [6][8] |
| Gene Expression (Endometrium) | Alters expression of receptivity-related genes. | No significant change in expression of several receptivity markers. | [6][8] |
Signaling Pathways: Beyond the Progesterone Receptor
While the progesterone receptor is the primary target, the downstream signaling cascades initiated by UPA and LNG are complex and not fully elucidated.
Progesterone Receptor Signaling
Both UPA and LNG bind to the progesterone receptor, a nuclear receptor that regulates gene expression. As an agonist, LNG binding mimics the action of progesterone, leading to the transcription of progesterone-responsive genes. As a selective modulator, UPA's binding can either block (antagonize) or partially activate (agonize) the receptor, depending on the cellular context. This differential modulation is key to their distinct biological effects.
Figure 1. Progesterone Receptor Signaling Pathway.
STAT3/CCL2 Signaling Pathway and Ulipristal Acetate
Recent research has uncovered a novel signaling pathway affected by UPA. A study in uterine sarcoma cells demonstrated that UPA can induce cell death by inhibiting the STAT3/CCL2 signaling pathway.[10] This finding suggests that UPA's effects may extend beyond the progesterone receptor and involve modulation of inflammatory and cell survival pathways. The precise mechanism of how UPA intersects with this pathway is an area of active investigation.
Figure 2. UPA's Inhibition of STAT3/CCL2 Pathway.
Interestingly, some research indicates that levonorgestrel does not alter the levels of STAT3 in fallopian tubal epithelial cells, suggesting a potential divergence in the signaling pathways modulated by these two compounds.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols used in key comparative studies.
In Vitro Ovulation Inhibition Assay
-
Objective: To compare the ability of UPA and LNG to inhibit follicular rupture in vitro.
-
Model: Ovarian follicles isolated from animal models (e.g., mice, rats) or human ovarian tissue.
-
Methodology:
-
Follicles are cultured in vitro to a pre-ovulatory stage.
-
Cultures are treated with either UPA, LNG, or a vehicle control at various concentrations.
-
Follicular rupture is induced by adding a luteinizing hormone (LH) analog, such as human chorionic gonadotropin (hCG).
-
The rate of follicular rupture is assessed microscopically over a defined period.
-
-
Key Parameters Measured: Percentage of follicles that rupture, timing of rupture.
Figure 3. In Vitro Ovulation Inhibition Workflow.
Endometrial Receptivity Assay (In Vitro Co-culture Model)
-
Objective: To assess the impact of UPA and LNG on endometrial receptivity to embryo attachment.
-
Model: A co-culture system of human endometrial cells (e.g., Ishikawa cell line or primary endometrial cells) and trophoblast spheroids (as an embryo surrogate).
-
Methodology:
-
Endometrial cells are cultured to form a monolayer.
-
Cultures are treated with UPA, LNG, or a vehicle control.
-
Trophoblast spheroids are added to the endometrial cell monolayer.
-
The co-culture is incubated for a period to allow for attachment.
-
The number of attached spheroids is quantified.
-
Gene expression analysis of endometrial receptivity markers (e.g., via RT-PCR or microarray) can be performed on the endometrial cells.
-
-
Key Parameters Measured: Spheroid attachment rate, expression levels of endometrial receptivity genes.
Conclusion
Ulipristal acetate and levonorgestrel, while both targeting the progesterone receptor, exhibit distinct pharmacological profiles that translate to differences in their efficacy and potential mechanisms of action. UPA's ability to inhibit ovulation even after the LH surge has begun provides a clear advantage in emergency contraception. Furthermore, emerging research on UPA's influence on the STAT3/CCL2 signaling pathway opens new avenues for understanding its broader cellular effects. For researchers in drug development, the comparative data presented here highlights the nuances of progesterone receptor modulation and provides a foundation for the development of next-generation contraceptives with improved efficacy and safety profiles. Future research should focus on further elucidating the downstream signaling pathways of both compounds and on conducting more direct, head-to-head preclinical studies to refine our understanding of their comparative pharmacology.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Ulipristal acetate prevents ovulation more effectively than levonorgestrel: analysis of pooled data from three randomized trials of emergency contraception regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Human Endometrial Cells and In Vivo Rat Model Studies Suggest That Ulipristal Acetate Impacts Endometrial Compatibility for Embryo Implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Levonorgestrel and progesterone on Oviductal physiology in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ulipristal versus Levonorgestrel for Emergency Contraception: A Review of Comparative Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Selective Progesterone Receptor Modulators (SPRMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of selective progesterone receptor modulators (SPRMs), a class of compounds with significant therapeutic potential in various gynecological conditions. This document outlines their mechanism of action, presents comparative experimental data, and provides detailed methodologies for key assays, aiming to be a valuable resource for researchers and professionals in the field of drug development.
Introduction to Selective Progesterone Receptor Modulators
Selective progesterone receptor modulators (SPRMs) are a unique class of synthetic ligands that bind to the progesterone receptor (PR) and exert tissue-selective agonist, antagonist, or mixed agonist/antagonist effects. This tissue specificity allows for targeted therapeutic action while potentially minimizing the side effects associated with pure progesterone agonists or antagonists. The differential activity of SPRMs is attributed to several factors, including the specific ligand structure, the ratio of progesterone receptor isoforms A (PR-A) and B (PR-B) in the target tissue, and the differential recruitment of coactivators and corepressors to the promoter regions of target genes.
Mechanism of Action and Signaling Pathways
Progesterone exerts its effects through both classical genomic and rapid non-genomic signaling pathways. In the genomic pathway, progesterone binds to intracellular PRs, leading to receptor dimerization, translocation to the nucleus, and binding to progesterone response elements (PREs) on the DNA, thereby modulating gene transcription. The non-genomic pathway involves membrane-associated PRs and the activation of intracellular signaling cascades, such as the Src/Ras/Raf/MEK/ERK pathway.
SPRMs modulate these pathways in a complex manner. Upon binding to the PR, an SPRM induces a specific conformational change in the receptor that influences its interaction with co-regulatory proteins. In tissues where coactivators are predominantly recruited, the SPRM exhibits agonist activity. Conversely, in tissues where corepressors are preferentially recruited, it acts as an antagonist.
Below is a diagram illustrating the progesterone receptor signaling pathway and the influence of SPRMs.
Figure 1: Progesterone Receptor Signaling Pathways.
Comparative Quantitative Data
The following tables summarize key quantitative data for a selection of well-characterized SPRMs. Data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Binding Affinity of SPRMs for Progesterone Receptors
| Compound | Receptor | Relative Binding Affinity (%) (Progesterone = 100%) | Reference |
| Mifepristone | Human Uterine PR | 323 | [1] |
| Recombinant Human PR-A | Higher than Telapristone Acetate | [2] | |
| Recombinant Human PR-B | Higher than Telapristone Acetate | [2] | |
| Ulipristal Acetate | Data Not Available | Data Not Available | |
| Telapristone Acetate | Rabbit Uterine PR | Same as Mifepristone | [2] |
| Recombinant Human PR-A | 3-fold lower than Mifepristone | [2] | |
| Recombinant Human PR-B | 3-fold lower than Mifepristone | [2] | |
| Asoprisnil | Data Not Available | Data Not Available |
Table 2: Comparative In Vitro Functional Activity of SPRMs (Transactivation Assay)
| Compound | Assay | Cell Line | EC50/IC50 (nM) | Activity | Reference |
| Mifepristone | NF-κB Expression | T47D | Data Not Available | Antagonist | [3] |
| Cyclin D1 Expression | T47D | 151.8 (EC50) | Antagonist | [3] | |
| Ulipristal Acetate | NF-κB Expression | T47D | Data Not Available | Antagonist | [3] |
| Cyclin D1 Expression | T47D | 1.3-fold less potent than Promegestone | Antagonist | [3] | |
| Asoprisnil | NF-κB Expression | T47D | Data Not Available | Partial Agonist/Antagonist | [3] |
| Cyclin D1 Expression | T47D | 14.17 (EC50) | Partial Agonist/Antagonist | [3] |
Note: The functional activity of SPRMs is highly context-dependent, varying with the cell type, the specific gene promoter, and the presence of other signaling molecules.
Table 3: Comparative Efficacy of SPRMs in a Clinical Setting (Uterine Fibroids)
| Compound (Dosage) | Outcome | Result | Reference |
| Mifepristone (25 mg/day) | Fibroid Size Reduction (<3 cm fibroids) | ~40% reduction | [4] |
| Menorrhagia Reduction (<3 cm fibroids) | ~50% reduction | [4] | |
| Ulipristal Acetate (10 mg/day) | Pain Reduction (3-5 cm fibroids) | Significant reduction in 60% of patients | [4] |
| Menorrhagia Reduction (<3 cm fibroids) | Reduction in 45% of patients | [4] | |
| Mifepristone (25 mg/day) | Fibroid Volume Reduction | Statistically insignificant reduction | [5] |
| Ulipristal Acetate (5 mg/day) | Fibroid Volume Reduction | Statistically significant reduction | [5] |
Experimental Protocols
Detailed methodologies for key in vitro assays used in the characterization of SPRMs are provided below.
Progesterone Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin for binding to the receptor.
Figure 2: Workflow for a Competitive Binding Assay.
Detailed Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing progesterone receptors from a suitable source, such as the uterus of an ovariectomized rat or from cells overexpressing the human progesterone receptor.[6] The protein concentration of the cytosol should be determined.
-
Reagent Preparation:
-
Prepare a stock solution of a radiolabeled progestin (e.g., [³H]progesterone) of known specific activity.
-
Prepare serial dilutions of the unlabeled test compound (SPRM) and a reference progestin (for the standard curve) in an appropriate buffer.
-
-
Incubation:
-
In a series of tubes, incubate a constant amount of the receptor preparation with a fixed concentration of the radiolabeled progestin and varying concentrations of the test compound or reference progestin.
-
Include control tubes for total binding (receptor and radioligand only) and non-specific binding (receptor, radioligand, and a saturating concentration of unlabeled progestin).[6]
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[6]
-
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a suitable method, such as filtration through glass fiber filters or adsorption of the free ligand to dextran-coated charcoal followed by centrifugation.[6]
-
Quantification of Radioactivity: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.[7]
-
Progesterone Receptor Transactivation Assay
This cell-based assay measures the ability of a test compound to activate or inhibit the transcriptional activity of the progesterone receptor.
Figure 3: Workflow for a Dual-Luciferase Transactivation Assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HeLa, T47D) in appropriate growth medium.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the human progesterone receptor (PR-A or PR-B).
-
A reporter plasmid containing a progesterone response element (PRE) upstream of a luciferase gene (e.g., firefly luciferase).
-
A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter, to normalize for transfection efficiency and cell viability.[8]
-
-
-
Cell Treatment:
-
After transfection, treat the cells with various concentrations of the test compound (SPRM).
-
For agonist testing, cells are treated with the SPRM alone.
-
For antagonist testing, cells are co-treated with a known progesterone agonist (e.g., R5020) and varying concentrations of the SPRM.
-
Include appropriate vehicle controls.
-
-
Cell Lysis: After the treatment period (typically 24-48 hours), lyse the cells using a specific lysis buffer to release the luciferase enzymes.[9]
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency and cell number.[8]
-
For agonist activity, plot the normalized luciferase activity against the logarithm of the SPRM concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the percentage inhibition of the agonist-induced luciferase activity against the logarithm of the SPRM concentration and determine the IC50 value (the concentration that inhibits 50% of the agonist response).
-
Preclinical and Clinical Findings
Uterine Fibroids: Clinical studies have demonstrated the efficacy of several SPRMs, particularly mifepristone and ulipristal acetate, in the treatment of uterine fibroids. Both have been shown to reduce fibroid volume and control heavy menstrual bleeding.[5][11][12] Some studies suggest that mifepristone may be more effective in reducing the size of smaller fibroids, while ulipristal acetate may have a greater effect on larger fibroids.[4]
Endometriosis: Preclinical studies in rodent models of endometriosis have shown that SPRMs can reduce the size of endometriotic lesions. However, comparative quantitative data across a range of SPRMs is limited. The development of reliable and reproducible animal models remains crucial for the preclinical evaluation of new SPRM candidates for this indication.[13]
Endometrial Effects: A characteristic effect of SPRM treatment is the development of non-physiological, benign endometrial changes known as Progesterone Receptor Modulator Associated Endometrial Changes (PAECs).[14] These changes are generally considered reversible upon cessation of treatment. Interestingly, studies have shown differential effects of various SPRMs on the endometrium. For instance, mifepristone has been shown to suppress the expression of the transcription factor HAND2, a change also seen in endometrial hyperplasia, whereas ulipristal acetate did not have the same effect.[15]
Conclusion
Selective progesterone receptor modulators represent a promising class of drugs for the treatment of a variety of gynecological disorders. Their unique ability to exert tissue-selective effects offers the potential for targeted therapies with improved side-effect profiles compared to traditional hormonal treatments. This guide has provided a comparative overview of several key SPRMs, highlighting their mechanisms of action and presenting available quantitative data. The detailed experimental protocols and workflow diagrams are intended to aid researchers in the design and execution of their own studies in this exciting field. Further research is needed to fully elucidate the complex pharmacology of these compounds and to identify new candidates with optimized efficacy and safety profiles.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. assaygenie.com [assaygenie.com]
- 3. mdpi.com [mdpi.com]
- 4. ijrcog.org [ijrcog.org]
- 5. nepjol.info [nepjol.info]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 9. assaygenie.com [assaygenie.com]
- 10. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 11. ijrcog.org [ijrcog.org]
- 12. Efficacy and Safety of Mifepristone vs Ulipristal Acetate in Medical Management of Fibroid- A Comparative Study [jmscr.igmpublication.org]
- 13. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 14. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Molecular Changes in Endometrium Associated With Chronic Use of Progesterone Receptor Modulators: Ulipristal Acetate Versus Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Power: A Comparative Guide to Ulipristal Diacetate
For Researchers, Scientists, and Drug Development Professionals
Ulipristal diacetate, a selective progesterone receptor modulator (SPRM), has emerged as a significant therapeutic agent in managing conditions characterized by excessive cell proliferation, notably uterine fibroids. This guide provides an objective comparison of the anti-proliferative effects of this compound against other common interventions, supported by experimental data. We delve into the molecular mechanisms, present quantitative comparisons, and provide detailed experimental protocols to aid in research and development.
Mechanism of Action: A Selective Approach to Halting Proliferation
This compound exerts its anti-proliferative effects primarily by modulating the progesterone receptor (PR). In tissues like uterine leiomyoma (fibroids), where progesterone is a key driver of growth, this compound acts as a PR antagonist.[1][2] This selective action inhibits the downstream signaling pathways that promote cell proliferation and survival. Key molecular events include the downregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and the vascular endothelial growth factor (VEGF), a critical factor in angiogenesis.[2][3] Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in fibroid cells, contributing to the reduction in tumor size.[2][4][5]
The signaling pathway affected by this compound involves the inhibition of key transcription factors and the modulation of cell cycle regulators, ultimately leading to cell cycle arrest and apoptosis.
This compound's mechanism of action.
Comparative Efficacy: this compound vs. Alternatives
The anti-proliferative efficacy of this compound has been benchmarked against other medical treatments for uterine fibroids, primarily GnRH agonists like leuprolide acetate and other SPRMs such as mifepristone.
Clinical Efficacy
Clinical trials have provided robust data on the macroscopic effects of these treatments, such as the reduction in fibroid volume and control of symptoms like heavy uterine bleeding.
| Treatment | Dosage | Duration | Median Reduction in Fibroid Volume | Control of Uterine Bleeding | Reference(s) |
| This compound | 5 mg daily | 13 weeks | 36% | 90% | [6] |
| This compound | 10 mg daily | 13 weeks | 42% | 98% | [6] |
| Leuprolide Acetate | 3.75 mg monthly injection | 13 weeks | 53% | 89% | [6] |
| Mifepristone | 25 mg daily | 3 months | 40% (in fibroids <3 cm) | 50% reduction in menorrhagia | [7] |
| This compound | 10 mg daily | 3 months | More effective in fibroids 3-5 cm | Not specified | [7] |
| Placebo | - | 13 weeks | +3% (increase) | 19% | [6] |
In Vitro Anti-Proliferative and Pro-Apoptotic Effects
Studies on cultured uterine fibroid cells allow for a more direct comparison of the cellular effects of these compounds.
| Treatment | Cell Line/Primary Cells | Outcome Measure | Result | Reference(s) |
| This compound | Primary uterine leiomyoma cells | Proliferation (PCNA & Ki67 staining) | Significant decrease in PCNA and Ki67 positive cells in responders to treatment. | [8] |
| This compound | Primary uterine leiomyoma cells | Apoptosis (TUNEL assay) | Significant increase in apoptotic index in responders to treatment. | [8] |
| Leuprolide Acetate | Uterine leiomyoma tissue | Proliferation (Ki-67 staining) | Decreased to less than one-fourth of control at 4 weeks. | [9] |
| Leuprolide Acetate | Uterine leiomyoma tissue | Apoptosis (in situ DNA 3'-end labeling) | Transient, significant increase at 4 weeks (about 5 times control). | [9] |
| Mifepristone | Primary uterine myoma cells | Cell Viability | Most significant reduction in cell viability compared to leuprolide and raloxifene. | [10] |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key assays are provided below.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
MTT assay workflow.
Protocol:
-
Cell Seeding: Plate primary human uterine leiomyoma cells or a suitable cell line in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for proliferation inhibition.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
TUNEL assay workflow.
Protocol for Tissue Sections:
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded uterine fibroid tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Permeabilization: Incubate slides with Proteinase K solution (20 µg/mL in PBS) for 15 minutes at room temperature.
-
TdT Labeling: Incubate the sections with TdT reaction mixture containing TdT enzyme and biotin-dUTP for 60 minutes at 37°C in a humidified chamber.
-
Detection: Stop the reaction and incubate with streptavidin-HRP conjugate. Visualize the signal using a DAB substrate kit, which will produce a brown stain in apoptotic nuclei.
-
Counterstaining: Counterstain with hematoxylin to visualize all cell nuclei.
-
Analysis: Quantify the percentage of TUNEL-positive cells by counting stained nuclei in multiple high-power fields under a light microscope.
Conclusion
This compound demonstrates significant anti-proliferative and pro-apoptotic effects on uterine fibroid cells, both in vitro and in vivo. While GnRH agonists like leuprolide acetate may show a slightly greater reduction in fibroid volume in some studies, this compound offers a favorable side-effect profile, particularly concerning menopausal symptoms.[6][11] Compared to mifepristone, the comparative efficacy of this compound on fibroid size reduction appears to be dependent on the initial size of the fibroids.[7] The selective action of this compound on the progesterone receptor provides a targeted approach to inhibiting the growth of hormone-dependent tissues, making it a valuable tool in the development of therapies for uterine fibroids and other proliferative disorders. The experimental protocols provided herein offer a foundation for further investigation into the nuanced mechanisms of this compound and the development of next-generation SPRMs.
References
- 1. Ulipristal Acetate: A Review in Symptomatic Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrcog.org [ijrcog.org]
- 3. nepjol.info [nepjol.info]
- 4. Ulipristal acetate as a treatment option for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Clinical utility of ulipristal acetate for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrcog.org [ijrcog.org]
- 8. Markers of Cellular Proliferation, Apoptosis, Estrogen/Progesterone Receptor Expression and Fibrosis in Selective Progesterone Receptor Modulator (Ulipristal Acetate)-Treated Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of cell proliferation and induction of apoptosis in uterine leiomyoma by gonadotropin-releasing hormone agonist (leuprolide acetate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the Inhibitory Effect of Gonadotropin Releasing Hormone (GnRH) Agonist, Selective Estrogen Receptor Modulator (SERM), Antiprogesterone on Myoma Cell Proliferation In Vitro [medsci.org]
- 11. Ulipristal acetate versus leuprolide acetate for uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ulipristal Acetate and Progesterone Antagonists for Researchers
For Immediate Release
This guide provides a comprehensive comparison of ulipristal acetate, a selective progesterone receptor modulator (SPRM), and various progesterone antagonists. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, receptor binding affinities, and clinical efficacy, supported by experimental data and detailed methodologies.
Introduction
Progesterone, a key steroid hormone, plays a pivotal role in the regulation of the female reproductive system. Its effects are mediated through the progesterone receptor (PR), a nuclear transcription factor. Modulation of progesterone activity through receptor antagonists or SPRMs has significant therapeutic applications, particularly in gynecology. This guide focuses on a comparative analysis of ulipristal acetate and prominent progesterone antagonists such as mifepristone, aglepristone, telapristone, and lonaprisan.
Ulipristal acetate is distinguished as a selective progesterone receptor modulator, exhibiting both antagonistic and partial agonistic properties depending on the target tissue.[1][2] In contrast, traditional progesterone antagonists competitively block the progesterone receptor, thereby inhibiting the biological effects of progesterone.
Mechanism of Action
Ulipristal Acetate (UPA): As an SPRM, ulipristal acetate binds to the progesterone receptor with high affinity.[2] Its primary mechanism involves the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[1] Additionally, in the context of uterine fibroids, UPA exerts its effect by inhibiting cell proliferation and inducing apoptosis in fibroid cells.[2]
Progesterone Antagonists (e.g., Mifepristone): These compounds act as competitive antagonists at the progesterone receptor, effectively blocking progesterone from binding and initiating its signaling cascade. This leads to a range of physiological effects, including endometrial and myometrial changes.[3]
Progesterone Receptor Signaling Pathway
The binding of progesterone or a progesterone receptor modulator to the progesterone receptor initiates a cascade of intracellular events that ultimately regulate gene expression.
Receptor Binding Affinity
The therapeutic efficacy and side-effect profile of these compounds are closely linked to their binding affinities for the progesterone receptor, as well as their cross-reactivity with other steroid receptors such as the glucocorticoid (GR) and androgen (AR) receptors.
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) |
| Ulipristal Acetate | High Affinity | Lower affinity than mifepristone[1][4] | Weak affinity[5] |
| Mifepristone | High Affinity (Ki: 1.1 nM)[6] | High Affinity; >3x that of dexamethasone[3] | Weak Affinity[3][5] |
| Aglepristone | High Affinity; 3x > progesterone (canine)[7] | Binds to GR[7] | Not specified |
| Telapristone | High Affinity | Reduced off-target effects on other nuclear receptors[8] | No significant activity[9] |
| Lonaprisan | Highly Selective Antagonist | Minimal affinity[10] | Not specified |
| Note: Binding affinities can vary depending on the experimental system and are presented here for comparative purposes. Ki values are provided where available. |
Comparative Efficacy in Uterine Fibroids: Ulipristal Acetate vs. Mifepristone
Clinical studies have directly compared the efficacy of ulipristal acetate and mifepristone in the management of symptomatic uterine fibroids.
| Outcome Measure | Ulipristal Acetate (5-10 mg/day) | Mifepristone (25 mg/day) | Citation |
| Reduction in Fibroid Volume | More effective in some studies | More effective in fibroids <3cm in one study | [11][12] |
| Reduction in Menstrual Bleeding | Significant reduction | Significant reduction | [11][12] |
| Pain Reduction | Significant reduction | Significant reduction | [11][12] |
One comparative study found mifepristone to be more effective in reducing the size of smaller fibroids (<3 cm), while ulipristal acetate was more effective for larger fibroids (3-5 cm).[12][13] Another study concluded that while both drugs are effective, mifepristone was better at reducing fibroid size overall.[14]
Experimental Protocols
Assessment of Uterine Fibroid Volume
The volume of uterine fibroids is a primary endpoint in clinical trials. Magnetic Resonance Imaging (MRI) is a highly accurate and reproducible method for this assessment.
MRI Protocol for Uterine and Fibroid Volume:
-
Patient Preparation: Patients may receive an anticholinergic agent (e.g., hyoscine butylbromide) to reduce bowel motion artifacts.[15]
-
Imaging Sequence: T2-weighted fast spin-echo sequences are acquired in both sagittal and axial-oblique planes.[15]
-
Volume Calculation: The Cavalieri method, a stereological technique, provides an unbiased and efficient estimation of uterine and fibroid volume from the series of MR images.[2][15] Alternatively, the volume can be calculated using the ellipsoid formula (Volume = 0.523 × length × width × height).[16]
Assessment of Menstrual Blood Loss
The Pictorial Blood Loss Assessment Chart (PBAC) is a validated, semi-quantitative tool used to assess menstrual blood loss.
PBAC Methodology:
-
Patient Recording: The patient uses a chart with diagrams of sanitary products (pads and tampons) with varying degrees of staining (light, moderate, saturated).
-
Scoring: Each used sanitary product is assigned a score based on the level of staining. Additional points are given for the passage of clots and episodes of flooding.[1][17]
-
Interpretation: A total score of >100 per menstrual cycle is generally considered to correlate with a blood loss of >80 mL, which is the clinical definition of heavy menstrual bleeding.[1][18]
Assessment of Pain
The Visual Analogue Scale (VAS) is a widely used subjective measure for pain assessment.
VAS Protocol:
-
Scale: The patient is presented with a 10 cm horizontal line, with "no pain" at one end (0) and "worst imaginable pain" at the other end (10).[19]
-
Patient Indication: The patient marks a point on the line that corresponds to their current pain level.
-
Scoring: The distance from the "no pain" end to the patient's mark is measured in millimeters to give a pain score from 0 to 100.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing ulipristal acetate and a progesterone antagonist for the treatment of uterine fibroids.
Conclusion
Ulipristal acetate and progesterone antagonists represent important therapeutic classes for the management of progesterone-dependent conditions. While both target the progesterone receptor, their distinct mechanisms of action—selective receptor modulation versus competitive antagonism—result in different pharmacological profiles. Ulipristal acetate's tissue-selective nature may offer a more favorable side-effect profile compared to some non-selective progesterone antagonists, particularly concerning glucocorticoid receptor-mediated effects. However, the choice of agent depends on the specific clinical indication and patient characteristics. Further head-to-head clinical trials with standardized methodologies are crucial for a more definitive comparison of their long-term efficacy and safety.
References
- 1. atlii.com [atlii.com]
- 2. researchgate.net [researchgate.net]
- 3. hjrs.gr [hjrs.gr]
- 4. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiandrogen effects of mifepristone on coactivator and corepressor interactions with the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pictorial methods to assess heavy menstrual bleeding in research and clinical practice: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on the Clinical Use of Aglepristone in Bitches and Queens - WSAVA 2018 Congress - VIN [veterinarypartner.vin.com]
- 8. Mechanism of Telapristone Acetate (CDB4124) on Progesterone Receptor Action in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of in vitro effect of aglepristone on IFN-γ and IL-4 production by resting and mitogen-activated T cells of luteal bitches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. mifepristone | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 12. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Mifepristone vs Ulipristal Acetate in Medical Management of Fibroid- A Comparative Study [jmscr.igmpublication.org]
- 14. Unbiased and Efficient Estimation of the Volume of the Fibroid Uterus Using the Cavalieri Method and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uterine Segmentation and Volume Measurement in Uterine Fibroid Patients’ MRI Using Fuzzy C-Mean Algorithm and Morphological Operations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hub.hku.hk [hub.hku.hk]
- 17. elearning.wfh.org [elearning.wfh.org]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Unveiling the Steroid Receptor Cross-Reactivity Profile of Ulipristal Acetate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Ulipristal acetate, a selective progesterone receptor modulator (SPRM), is a crucial tool in reproductive medicine. Understanding its interaction with other steroid receptors is paramount for predicting its full biological effects and potential off-target impacts. This guide provides a comprehensive comparison of ulipristal acetate's binding affinity across key steroid hormone receptors, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of Ulipristal Acetate
Ulipristal acetate exhibits a distinct binding profile, with a high affinity for the progesterone receptor (PR) and a notable, though lesser, affinity for the glucocorticoid receptor (GR).[1][2][3][4] Its interaction with the androgen (AR), estrogen (ER), and mineralocorticoid (MR) receptors is significantly weaker, often described as weak or negligible.[1]
| Receptor | Ligand | Relative Binding Affinity (%) | IC50 / Ki (nM) | Reference |
| Progesterone Receptor (PR) | Progesterone | 100 | - | |
| Ulipristal Acetate | High | Data not fully available | [4][5] | |
| Glucocorticoid Receptor (GR) | Dexamethasone | 100 | - | |
| Ulipristal Acetate | Moderate | Data not fully available | [2][5] | |
| Androgen Receptor (AR) | Dihydrotestosterone | 100 | - | |
| Ulipristal Acetate | Weak/Negligible | Data not fully available | [1] | |
| Estrogen Receptor (ER) | Estradiol | 100 | - | |
| Ulipristal Acetate | Negligible | Data not fully available | [1] | |
| Mineralocorticoid Receptor (MR) | Aldosterone | 100 | - | |
| Ulipristal Acetate | Negligible | Data not fully available | [1] |
Note: Specific IC50 or Ki values for ulipristal acetate across all steroid receptors are not consistently available in the public domain. The relative affinities are based on descriptive characterizations from multiple sources.
Experimental Protocols
The determination of ulipristal acetate's cross-reactivity with steroid receptors relies on established in vitro assays. The two primary methods employed are competitive radioligand binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (ulipristal acetate) to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value, which is indicative of its binding affinity.
Detailed Methodology:
-
Receptor Preparation: Cytosolic extracts containing the target steroid receptors (PR, GR, AR, ER, MR) are prepared from appropriate tissues or cell lines. For instance, uterine tissue is a common source for PR, while thymus can be used for GR.[5]
-
Incubation: A constant concentration of a high-affinity radiolabeled ligand specific for each receptor is incubated with the receptor preparation.
-
Competition: Increasing concentrations of unlabeled ulipristal acetate are added to the incubation mixture.
-
Separation: After reaching equilibrium, the receptor-bound and free radioligand are separated. This is commonly achieved through filtration, where the receptor-ligand complexes are trapped on a filter membrane.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of ulipristal acetate. The IC50 value is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.
Reporter Gene Assay
This functional assay measures the ability of a compound to activate or inhibit the transcriptional activity of a steroid receptor.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line that does not endogenously express the steroid receptor of interest is used. These cells are co-transfected with two plasmids:
-
An expression vector containing the gene for the specific human steroid receptor (e.g., PR, GR, AR, ER, or MR).
-
A reporter vector containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with hormone response elements (HREs) specific to the steroid receptor being tested.
-
-
Treatment: The transfected cells are treated with either the natural ligand for the receptor (as a positive control), ulipristal acetate alone (to test for agonist activity), or the natural ligand in combination with ulipristal acetate (to test for antagonist activity).
-
Cell Lysis and Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured. For a luciferase reporter, a luminometer is used to measure light output.
-
Data Analysis: The level of reporter gene expression is indicative of the transcriptional activity of the receptor. A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of ulipristal acetate.
Signaling Pathway and Cross-Reactivity
Ulipristal acetate's primary mechanism of action is through the modulation of the progesterone receptor signaling pathway. However, its cross-reactivity with the glucocorticoid receptor indicates a potential for influencing glucocorticoid-mediated signaling.
Caption: Ulipristal acetate's interaction with steroid receptors.
The diagram above illustrates the canonical signaling pathway for steroid hormones. Ulipristal acetate primarily interacts with the progesterone receptor, acting as an antagonist or partial agonist, thereby modulating the expression of progesterone-responsive genes. Its cross-reactivity with the glucocorticoid receptor allows it to also act as an antagonist at this receptor, potentially leading to anti-glucocorticoid effects. The significantly lower affinity for androgen, estrogen, and mineralocorticoid receptors suggests a minimal direct impact on their respective signaling pathways.
References
- 1. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 4. In vitro and in vivo effects of ulipristal acetate on fertilization and early embryo development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
Ulipristal Acetate: A Comparative Analysis of Efficacy in Emergency Contraception
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of ulipristal acetate relative to other emergency contraceptive methods, supported by experimental data and detailed methodologies.
Introduction
Ulipristal acetate (UPA), a selective progesterone receptor modulator (SPRM), has emerged as a significant advancement in the field of emergency contraception (EC). This guide provides a detailed comparison of the efficacy of UPA against other established EC methods, including levonorgestrel (LNG), the Yuzpe regimen (combined estrogen and progestin), and the copper intrauterine device (IUD). The following sections present quantitative data from key clinical trials, outline the experimental protocols of these studies, and visualize the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy of Emergency Contraceptives
The efficacy of emergency contraceptives is primarily measured by the observed pregnancy rate compared to the expected pregnancy rate in the absence of treatment. The following tables summarize the key efficacy data from comparative clinical trials.
Table 1: Overall Efficacy of Emergency Contraceptive Methods
| Emergency Contraceptive Method | Active Ingredient(s) | Timing of Administration (Post-Coitus) | Observed Pregnancy Rate (%) |
| Ulipristal Acetate | 30 mg Ulipristal Acetate | Up to 120 hours | 1.8%[1] |
| Levonorgestrel | 1.5 mg Levonorgestrel | Up to 72 hours | 2.6%[1] |
| Yuzpe Regimen | 100 µg Ethinylestradiol + 0.5 mg Levonorgestrel (2 doses) | Up to 72 hours | 3.2%[2] |
| Copper IUD | Copper | Up to 120 hours | <0.1% |
Table 2: Efficacy of Ulipristal Acetate vs. Levonorgestrel by Time of Administration
| Time of Administration (Post-Coitus) | Ulipristal Acetate Pregnancy Rate (%) | Levonorgestrel Pregnancy Rate (%) |
| 0-72 hours | 1.8%[1] | 2.6%[1] |
| 72-120 hours | 0% (in one study)[1] | 3 pregnancies (in the same study)[1] |
Table 3: Impact of Body Mass Index (BMI) on the Efficacy of Ulipristal Acetate and Levonorgestrel
| BMI Category ( kg/m ²) | Ulipristal Acetate Odds Ratio for Pregnancy (vs. Normal BMI) | Levonorgestrel Odds Ratio for Pregnancy (vs. Normal BMI) |
| >30 (Obese) | 2.62 (not statistically significant) | 4.41 (statistically significant) |
Signaling Pathways and Experimental Workflows
To understand the differential efficacy of these contraceptives, it is crucial to examine their mechanisms of action and the design of the clinical trials that evaluated them.
Signaling Pathways
Ulipristal acetate and levonorgestrel primarily act by disrupting the hormonal cascade that leads to ovulation.
Experimental Workflow
The efficacy of emergency contraceptives is typically evaluated in randomized controlled trials (RCTs). The following diagram illustrates a typical workflow for such a trial.
Experimental Protocols
Detailed methodologies are essential for the critical appraisal of clinical trial data. Below are summaries of the protocols for key comparative studies.
Glasier et al., 2010: Ulipristal Acetate versus Levonorgestrel for Emergency Contraception[1]
-
Study Design: A randomized, multicentre, non-inferiority trial.
-
Participants: 2221 women with regular menstrual cycles seeking emergency contraception within 5 days of unprotected sexual intercourse.
-
Inclusion Criteria: Healthy women, aged 16-35 years, with a regular menstrual cycle (24-35 days), who had one act of unprotected intercourse within 120 hours.
-
Exclusion Criteria: Contraindications to either study drug, use of hormonal contraception in the previous month, or a known or suspected pregnancy.
-
Intervention: Participants were randomly assigned to receive a single oral dose of 30 mg ulipristal acetate or 1.5 mg levonorgestrel.
-
Randomization and Blinding: Allocation was done by block randomization, stratified by center and time from intercourse to treatment. Participants were masked to the treatment assignment.
-
Primary Outcome: The primary endpoint was the pregnancy rate in women who received emergency contraception within 72 hours of unprotected intercourse.
-
Follow-up and Pregnancy Determination: A follow-up visit was scheduled 5-7 days after the expected onset of the next menses. Pregnancy was determined by a urine pregnancy test.
-
Statistical Analysis: The primary analysis was a non-inferiority comparison of the pregnancy rates between the two groups.
Creinin et al., 2006: Progesterone Receptor Modulator for Emergency Contraception[3]
-
Study Design: A randomized, double-blinded, non-inferiority trial.
-
Participants: Healthy women seeking emergency contraception within 72 hours of unprotected intercourse.
-
Intervention: Participants were randomly assigned to receive a single dose of 50 mg of CDB-2914 (the investigational name for ulipristal acetate) plus a placebo 12 hours later, or two doses of 0.75 mg of levonorgestrel taken 12 hours apart.[3]
-
Follow-up and Pregnancy Determination: A follow-up visit was scheduled 5 to 7 days after the expected onset of the next menstrual period.[3] A positive urine test at follow-up, confirmed by a quantitative serum beta-hCG, established post-treatment pregnancy.[3]
-
Data Collection: Participants used daily diaries to record adverse effects and sexual activity from the time of emergency contraception use until their next menses.[3]
Task Force on Postovulatory Methods of Fertility Regulation, 1998: Levonorgestrel versus the Yuzpe Regimen[2]
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 1998 women at 21 centers worldwide with regular menses, not using hormonal contraception, and requesting emergency contraception after one act of unprotected coitus within 72 hours.[2]
-
Intervention: Participants received either levonorgestrel (0.75 mg repeated 12 hours later) or the Yuzpe regimen (ethinylestradiol 100 µg plus levonorgestrel 0.5 mg, repeated 12 hours later).[2]
-
Primary Outcome: The crude pregnancy rate in each group.
-
Data Collection: Information on side effects such as nausea and vomiting was also collected.
-
Statistical Analysis: The crude relative risk of pregnancy was calculated to compare the two regimens.
Conclusion
The available evidence from randomized controlled trials demonstrates that ulipristal acetate is a highly effective method of emergency contraception. It has shown non-inferiority, and in some analyses superiority, to levonorgestrel, particularly when administered beyond 72 hours after unprotected intercourse. Furthermore, its efficacy appears to be less affected by increased body mass index compared to levonorgestrel. The primary mechanism of action for both UPA and LNG is the delay or inhibition of ovulation. The copper IUD remains the most effective form of emergency contraception. The choice of an emergency contraceptive method should be guided by the time elapsed since unprotected intercourse, the individual's BMI, and their personal preferences and medical history. Further research is warranted to fully elucidate the molecular mechanisms of SPRMs and to optimize emergency contraception strategies for all individuals.
References
- 1. Ulipristal acetate versus levonorgestrel for emergency contraception: a randomised non-inferiority trial and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised controlled trial of levonorgestrel versus the Yuzpe regimen of combined oral contraceptives for emergency contraception. Task Force on Postovulatory Methods of Fertility Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone receptor modulator for emergency contraception: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Properties of Ulipristal Acetate: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New research and analysis are shedding light on the significant anti-inflammatory effects of ulipristal acetate (UPA), a selective progesterone receptor modulator (SPRM), offering a potential paradigm shift in the management of inflammation-associated conditions such as uterine fibroids. This comparative guide provides an in-depth look at the experimental data supporting UPA's anti-inflammatory action, juxtaposed with other therapeutic alternatives, and elucidates the underlying molecular pathways.
Ulipristal acetate, primarily known for its efficacy in the treatment of uterine fibroids and as an emergency contraceptive, demonstrates a notable ability to modulate inflammatory processes.[1][2] This is particularly relevant as chronic inflammation is increasingly recognized as a key driver in the pathogenesis of uterine fibroids.[1]
Comparative Efficacy: Ulipristal Acetate vs. Alternatives
While direct head-to-head studies focusing solely on the anti-inflammatory effects of UPA against other treatments are limited, clinical trials for uterine fibroids provide valuable insights. Alternatives to UPA in this context include other SPRMs like mifepristone and gonadotropin-releasing hormone (GnRH) agonists such as leuprolide acetate.
Mifepristone: Clinical studies comparing UPA and mifepristone for uterine fibroid treatment have shown both to be effective in reducing fibroid size and symptoms like heavy bleeding.[3][4][5][6][7] While these studies do not typically measure inflammatory markers directly, the observed reduction in symptoms can be partly attributed to the modulation of the inflammatory environment within the uterine tissue. Some studies suggest UPA may be more effective in reducing fibroid volume, which could correlate with a more potent anti-inflammatory effect.[5]
Leuprolide Acetate: Comparative trials between UPA and the GnRH agonist leuprolide acetate have demonstrated that UPA is non-inferior in controlling bleeding associated with uterine fibroids, and notably, has a more favorable side-effect profile, particularly concerning hot flashes.[8][9][10][11] GnRH agonists are known to induce a hypoestrogenic state, which can indirectly reduce inflammation. However, UPA's more targeted mechanism may offer a more direct anti-inflammatory benefit without the systemic effects of estrogen deprivation.
Quantitative Analysis of Anti-Inflammatory Effects
A key study by Szydłowska et al. provides direct evidence of UPA's anti-inflammatory effects in uterine fibroid tissue. The study quantified the percentage of cells expressing various inflammatory markers in tissue from untreated patients versus those who responded well to UPA treatment. The results, summarized in the table below, demonstrate a significant reduction in several key inflammatory mediators.[1][12][13]
| Inflammatory Marker | Control Group (% positive cells) | UPA-Treated Group (Good Response) (% positive cells) | p-value |
| TGFβ | 75.0 | 45.0 | < 0.05 |
| IL-6 | 40.0 | 20.0 | < 0.05 |
| IL-10 | 50.0 | 20.0 | < 0.05 |
| CD117 (Mast Cells) | 3.0 | 1.0 | < 0.05 |
| CD68 (Macrophages) | 30.0 | 10.0 | < 0.05 |
Data sourced from Szydłowska et al. (2021).[1][12][13]
Experimental Protocols
The following is a summary of the immunohistochemistry protocol used to obtain the quantitative data presented above, based on the methodology described by Szydłowska et al.[1][14]
Immunohistochemistry Protocol for Inflammatory Markers:
-
Tissue Preparation: Myoma sections were deparaffinized and rehydrated.
-
Antigen Retrieval: Slides were boiled for 30 minutes in a Target Retrieval Solution (Citrate buffer, pH 6.0 for some markers, and a high pH solution for others).
-
Blocking: Endogenous peroxidase activity was blocked using a suitable blocking solution.
-
Primary Antibody Incubation: Slides were incubated with primary antibodies for specific inflammatory markers (TGFβ, IL-6, IL-10, CD117, CD68).
-
Secondary Antibody & Detection: A detection system with a secondary antibody conjugated to horseradish peroxidase was used, followed by a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining: Slides were counterstained with hematoxylin to visualize cell nuclei.
-
Analysis: The percentage of positively stained cells was determined by microscopic examination.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of ulipristal acetate are thought to be mediated through multiple signaling pathways. A proposed mechanism involves its action as a glucocorticoid receptor (GR) antagonist and its ability to modulate other inflammatory signaling cascades.[15][16]
The diagram illustrates that pro-inflammatory stimuli typically activate signaling pathways like NF-κB and NFAT5, leading to the expression of genes that promote inflammation.[17][18] Ulipristal acetate is proposed to exert its anti-inflammatory effects by antagonizing the glucocorticoid receptor, which is known to inhibit the NF-κB pathway.[15][19] Furthermore, studies have shown that UPA can directly inhibit the NFAT5 pathway, which is also involved in inflammatory responses.[20] This dual action likely contributes to the observed decrease in inflammatory markers such as IL-6, TGFβ, and macrophage infiltration.
Experimental Workflow
The validation of UPA's anti-inflammatory effects follows a structured experimental workflow, from patient selection to data analysis.
Conclusion
The available evidence strongly supports the anti-inflammatory properties of ulipristal acetate, positioning it as a compelling therapeutic option for conditions driven by chronic inflammation, such as uterine fibroids. Its ability to significantly reduce key inflammatory markers, as demonstrated by quantitative data, underscores its potential beyond its established hormonal modulatory effects. The proposed mechanism of action, involving the antagonism of the glucocorticoid receptor and inhibition of the NFAT5 pathway, provides a solid foundation for further research into its anti-inflammatory applications. This comparative guide highlights the need for more direct, head-to-head clinical trials focusing on the anti-inflammatory profiles of UPA and its alternatives to further delineate their respective benefits.
References
- 1. Markers of Inflammation and Vascular Parameters in Selective Progesterone Receptor Modulator (Ulipristal Acetate)-Treated Uterine Fibroids [mdpi.com]
- 2. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 3. nepjol.info [nepjol.info]
- 4. gynaecologyjournal.com [gynaecologyjournal.com]
- 5. medpulse.in [medpulse.in]
- 6. ijlbpr.com [ijlbpr.com]
- 7. ijrcog.org [ijrcog.org]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. surgeryscience.com [surgeryscience.com]
- 10. Ulipristal acetate versus leuprolide acetate for uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical utility of ulipristal acetate for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Markers of Inflammation and Vascular Parameters in Selective Progesterone Receptor Modulator (Ulipristal Acetate)-Treated Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of ulipristal acetate on tumor necrosis factor α, insulin-like growth factor 1, and plasminogen activator inhibitor-1 serum levels in patients with symptomatic uterine fibroids [archivesofmedicalscience.com]
- 17. The Role of Tumor Necrosis Factor α in the Biology of Uterine Fibroids and the Related Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | NF-κB and Its Regulators During Pregnancy [frontiersin.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Ulipristal Acetate Mediates Decreased Proteoglycan Expression Through Regulation of Nuclear Factor of Activated T-Cells (NFAT5) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ulipristal Acetate and its Metabolites for Researchers and Drug Development Professionals
An in-depth guide to the metabolic profile and comparative bioactivity of ulipristal acetate and its primary metabolites, providing essential data for researchers, scientists, and professionals in drug development.
Ulipristal acetate, a selective progesterone receptor modulator (SPRM), is a key therapeutic agent for emergency contraception and the management of uterine fibroids. Its clinical efficacy is influenced by its metabolic conversion into active and inactive derivatives. This guide offers a detailed comparative study of ulipristal acetate and its major metabolites, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways to support further research and development in this area.
Metabolic Profile of Ulipristal Acetate
Ulipristal acetate is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1] The main metabolic pathway involves N-demethylation, resulting in a pharmacologically active mono-demethylated metabolite and an inactive di-demethylated metabolite.[1]
Table 1: Key Pharmacokinetic Parameters of Ulipristal Acetate and its Active Metabolite
| Parameter | Ulipristal Acetate | Mono-demethylated Metabolite |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Approximately one-third of Ulipristal Acetate |
| Time to Peak Concentration (Tmax) | ~1 hour | ~1 hour |
| Area Under the Curve (AUC) | Dose-dependent | Approximately one-third of Ulipristal Acetate |
| Elimination Half-life (t1/2) | ~32 hours | Similar to Ulipristal Acetate |
Comparative Bioactivity of Ulipristal Acetate and its Metabolites
The pharmacological activity of ulipristal acetate and its primary active metabolite has been characterized through in vitro studies assessing their binding affinity for progesterone and glucocorticoid receptors, as well as their functional activity.
Table 2: Comparative Receptor Binding Affinity and In Vitro Potency
| Compound | Progesterone Receptor RBA (%) | Glucocorticoid Receptor RBA (%) | Antiprogestational Activity IC50 (nM) | Antiglucocorticoid Activity IC50 (nM) |
| Ulipristal Acetate (CDB-2914) | 230 ± 20 | 23 ± 2 | 0.4 ± 0.1 | 180 ± 40 |
| Mono-demethylated Metabolite | 210 ± 10 | 10 ± 1 | 0.5 ± 0.1 | 460 ± 60 |
| Di-demethylated Metabolite | 20 ± 3 | <1 | 50 ± 10 | >1000 |
Data sourced from Attardi et al., 2004. RBA is the Relative Binding Affinity compared to progesterone or dexamethasone.
Experimental Protocols
Competitive Receptor Binding Assay (Radioligand)
This protocol outlines a standard method for determining the relative binding affinity of test compounds for the progesterone receptor.
1. Preparation of Materials:
- Receptor Source: Cytosolic extracts from cells or tissues expressing the progesterone receptor (e.g., T47D cells).
- Radioligand: A radiolabeled progestin, such as [³H]-promegestone (R5020).
- Test Compounds: Ulipristal acetate and its metabolites dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: Tris-HCl buffer containing protease inhibitors.
2. Assay Procedure:
- Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
- Allow the binding to reach equilibrium.
- Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration through glass fiber filters.
- Quantify the radioactivity of the bound fraction using liquid scintillation counting.
3. Data Analysis:
- Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
- Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Calculate the relative binding affinity (RBA) by comparing the IC50 of the test compound to the IC50 of a reference progestin.
In Vitro Functional Assay (Transactivation Assay)
This protocol describes a method to assess the antagonist activity of compounds on the progesterone receptor.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HeLa cells) that does not endogenously express the progesterone receptor.
- Co-transfect the cells with an expression vector for the human progesterone receptor and a reporter plasmid containing a progesterone-responsive element (PRE) linked to a reporter gene (e.g., luciferase).
2. Assay Procedure:
- Treat the transfected cells with a known progestin agonist (e.g., R5020) to induce reporter gene expression.
- Concurrently, treat the cells with increasing concentrations of the test compounds (ulipristal acetate and its metabolites).
- Incubate the cells for a sufficient period to allow for gene expression.
3. Data Analysis:
- Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
- Plot the percentage of inhibition of agonist-induced reporter activity as a function of the logarithm of the antagonist concentration.
- Determine the IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced activity.
Visualizing the Molecular Pathways
To better understand the mechanism of action and metabolic fate of ulipristal acetate, the following diagrams illustrate the key pathways.
References
Unveiling the Molecular Canvas: Ulipristal Diacetate's Modulation of Gene Expression in Comparison to Other Progesterone Receptor Modulators
For Immediate Release
A comprehensive analysis of current research reveals the distinct impact of ulipristal diacetate (UPA) on gene expression, particularly within the endometrium and uterine fibroids. This guide offers a comparative overview of UPA's effects alongside other selective progesterone receptor modulators (SPRMs) like mifepristone and the progestin levonorgestrel, providing researchers, scientists, and drug development professionals with a consolidated resource of experimental data and methodologies.
This compound, a selective progesterone receptor modulator, exhibits both antagonistic and agonistic properties, leading to a unique gene expression profile that underpins its therapeutic effects in emergency contraception and the management of uterine fibroids.[1] Its mechanism of action involves binding to progesterone receptors, initiating a cascade of events that regulate gene expression.[1] This targeted action allows for tissue-specific effects, differentiating it from other compounds in its class.
Comparative Analysis of Gene Expression Changes
The following tables summarize the quantitative data on gene expression changes induced by this compound in comparison to mifepristone and levonorgestrel in endometrial and uterine fibroid tissues.
Table 1: Comparative Effects of Ulipristal Acetate and Mifepristone on Endometrial Gene Expression
| Gene | Ulipristal Acetate (UPA) | Mifepristone | Method | Source |
| HAND2 | ~20-30% reduction in mRNA expression in endometrial stromal cells.[2] | ~40-80% reduction in mRNA expression in endometrial stromal cells.[2] | qPCR | [2] |
| FGF18 | No significant alteration in expression. | Upregulation, downstream of HAND2 suppression. | qPCR | |
| Progesterone Receptor (PR) | Upregulation of mRNA expression in Fallopian tube tissue. | Not specified in the same comparative study. | qPCR | |
| Glycodelin | Upregulation of mRNA expression in Fallopian tube tissue. | Not specified in the same comparative study. | qPCR | |
| Adrenomedullin | Downregulation of mRNA expression in Fallopian tube tissue. | Not specified in the same comparative study. | qPCR |
Table 2: Ulipristal Acetate's Effect on Gene Expression in Uterine Fibroids
| Gene/Protein Family | Effect of Ulipristal Acetate (UPA) | Method | Source |
| STAT3 | Inhibition of phosphorylation and total expression. | Western Blot | |
| CCL2 | Downregulation of mRNA expression. | cDNA Microarray | |
| MMPs and TIMPs | Changes in expression leading to decreased collagen formation. | Microarray Analysis |
Table 3: Comparative Overview of Endometrial Gene Expression with Levonorgestrel
| Feature | Ulipristal Acetate (UPA) | Levonorgestrel (LNG) | Source |
| Overall Impact on Endometrial Receptivity Genes | Downregulation of genes involved in implantation when administered post-ovulation. | Minimal changes in gene expression profile during the receptive period.[3] | [3] |
| Embryo Implantation | Does not appear to prevent implantation at emergency contraception dosage.[3] | Does not appear to prevent implantation.[3][4] | [3][4] |
Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of key signaling pathways. The following diagrams illustrate the primary mechanisms of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Endometrial Stromal Cell Culture and Treatment
-
Cell Isolation and Culture: Primary human endometrial stromal cells are isolated from endometrial biopsies. The tissue is minced and subjected to enzymatic digestion to separate stromal cells from epithelial glands. Stromal cells are then cultured in a suitable medium, such as Dulbecco's modified Eagle's medium/F-12 (DMEM/F-12), supplemented with fetal bovine serum.
-
Hormonal Treatment: To mimic the physiological environment, cells are treated with a hormone mixture typically containing 17β-estradiol (E2), progesterone (P), and 8-bromo-cAMP to induce decidualization.
-
SPRM Treatment: this compound or mifepristone is added to the culture medium at specified concentrations (e.g., 5-10 µM). Control cultures receive the vehicle (e.g., ethanol) alone.
-
Incubation and Harvesting: Cells are incubated for a defined period (e.g., 2 to 6 days), after which they are harvested for subsequent analysis.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from the harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry or a bioanalyzer.
-
Reverse Transcription: Complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Quantitative PCR is performed using a real-time PCR system with specific primers for the target genes (e.g., HAND2, FGF18) and a reference gene (e.g., RPLP0) for normalization. The relative gene expression is calculated using the ΔΔCt method.
Microarray and RNA Sequencing Analysis
-
Sample Preparation: High-quality total RNA is extracted from tissue samples (e.g., uterine fibroids) or cultured cells.
-
Library Preparation (for RNA-Seq): For RNA sequencing, a library of cDNA fragments is prepared from the RNA samples. This involves steps such as poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription, adapter ligation, and amplification.
-
Hybridization (for Microarray): For microarray analysis, the labeled cDNA or cRNA is hybridized to a microarray chip containing thousands of gene-specific probes.
-
Sequencing/Scanning: The prepared libraries are sequenced using a high-throughput sequencing platform (for RNA-Seq), or the microarray chip is scanned to measure the fluorescence intensity of each probe.
-
Data Analysis: The raw sequencing reads or microarray data are processed and analyzed to identify differentially expressed genes between different treatment groups. This involves steps like quality control, alignment (for RNA-Seq), normalization, and statistical analysis.
This guide provides a snapshot of the current understanding of this compound's impact on gene expression. Further research employing comprehensive, head-to-head transcriptomic studies will be invaluable in elucidating the nuanced differences between UPA and other progesterone receptor modulators, ultimately paving the way for more targeted and effective therapeutic strategies.
References
- 1. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 2. Characterization of Molecular Changes in Endometrium Associated With Chronic Use of Progesterone Receptor Modulators: Ulipristal Acetate Versus Mifepristone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clae-la.org [clae-la.org]
- 4. figo.org [figo.org]
A Comparative Analysis of Ulipristal Acetate and Traditional Progesterone Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ulipristal acetate (UPA), a selective progesterone receptor modulator (SPRM), and traditional progesterone receptor agonists. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, receptor binding affinities, clinical efficacy, and side effect profiles, supported by experimental data.
Introduction
Progesterone receptor (PR) ligands are a cornerstone of hormonal therapy, with applications ranging from contraception to the management of gynecological disorders. Traditional progesterone receptor agonists, often referred to as progestins, mimic the effects of endogenous progesterone. In contrast, ulipristal acetate represents a distinct class of compounds known as selective progesterone receptor modulators (SPRMs). SPRMs exhibit a mixed profile of agonist and antagonist activity at the progesterone receptor, leading to tissue-selective effects that differentiate them from classical agonists. This guide will delve into the key distinctions between these two classes of compounds.
Mechanism of Action
Traditional Progesterone Receptor Agonists
Traditional progestins, such as levonorgestrel, medroxyprogesterone acetate, norethindrone, desogestrel, and drospirenone, act as full agonists at the progesterone receptor. Upon binding, they induce a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on target genes. This initiates the recruitment of coactivators and the general transcription machinery, resulting in the transcription of genes that mediate the physiological effects of progesterone.[1]
Ulipristal Diacetate (a Selective Progesterone Receptor Modulator)
Ulipristal acetate's mechanism is more complex due to its SPRM nature, exhibiting both antagonistic and partial agonistic effects depending on the target tissue and the presence of endogenous progesterone.[2][3] When UPA binds to the progesterone receptor, it induces a unique receptor conformation. This conformation can lead to the recruitment of either coactivators or corepressors to the promoter regions of target genes.[4] This differential recruitment is the basis for its tissue-selective effects. For instance, in the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[2][3] In the treatment of uterine fibroids, UPA exerts an anti-proliferative effect by blocking progesterone's growth-promoting actions on the fibroid cells.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of traditional progesterone receptor agonists and ulipristal acetate.
References
Safety Operating Guide
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Ulipristal Diacetate
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Ulipristal Diacetate. Adherence to these protocols is mandatory to ensure personal safety and prevent exposure to this potent pharmacologically active material.
This compound is classified as a hazardous substance that is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause serious eye and skin irritation and may lead to respiratory irritation. Of significant concern is its potential to damage fertility or harm an unborn child.[1][2] Therefore, stringent safety measures, including the correct use of personal protective equipment (PPE), are paramount.
Engineering Controls and Personal Protective Equipment (PPE)
Before handling this compound, ensure that adequate engineering controls are in place. These include the use of ventilation systems, such as a chemical fume hood, to minimize the generation of dust and aerosols.[3][4] Accessible safety showers and eyewash stations are also mandatory.[3][4]
The following personal protective equipment must be worn at all times when handling this compound:
-
Eye and Face Protection: Wear safety glasses with side shields or goggles to protect against splashes and airborne particles.[3]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator must be worn.[3] Positive-pressure supplied-air respirators may be necessary for high airborne contaminant concentrations.[3]
Operational Procedures for Safe Handling
-
Preparation: Before beginning any work, obtain and read the Safety Data Sheet (SDS) for this compound.[1][2] Ensure all necessary PPE is available and in good condition.
-
Handling:
-
Avoid all direct contact with the substance.
-
Do not generate dust.[1] If working with a powder, use techniques to minimize dust formation.
-
Weighing and transferring should be done in a contained environment, such as a chemical fume hood.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
-
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3] Get medical attention if irritation develops.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2] Call a poison center or doctor for treatment advice.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containment: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.
-
Disposal: Dispose of the container and its contents in accordance with all local, regional, national, and international regulations for hazardous waste.[1] Do not allow the substance to enter sewers or waterways.
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established by regional regulatory bodies, the following toxicological data underscores the need for caution.[3]
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | 1250 mg/kg | Rat | [1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
